N-Boc-S-benzyl-L-cysteine Methyl Ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSUGVJXKJTBL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is N-Boc-S-benzyl-L-cysteine Methyl Ester
An In-Depth Technical Guide to N-Boc-S-benzyl-L-cysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-S-benzyl-L-cysteine methyl ester is a pivotal derivative of the amino acid L-cysteine, engineered for precision in the complex world of peptide synthesis. By strategically masking its three reactive functional groups—the α-amino group, the thiol side chain, and the α-carboxyl group—this compound serves as a highly controlled building block for constructing peptides with defined sequences and structures. This guide provides a comprehensive technical overview of its molecular structure, the rationale behind its trifunctional protection strategy, its applications, detailed experimental protocols for selective deprotection, and essential handling information.
Molecular Profile and Strategic Design
N-Boc-S-benzyl-L-cysteine methyl ester, with the CAS Number 55478-08-5, is a derivative of L-cysteine where each reactive site is temporarily inactivated by a specific protecting group.[1][2][3] This strategic protection is fundamental to modern peptide synthesis, preventing unwanted side reactions and ensuring that peptide bonds form only at the desired locations.[4][5]
The molecule consists of three key modifications to the parent L-cysteine structure:
-
N-terminus Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
-
Side-Chain Protection : The highly reactive thiol (-SH) group of the cysteine side chain is protected by a benzyl (Bzl) group, forming a stable thioether.
-
C-terminus Protection : The α-carboxyl group is protected as a methyl ester (OMe) .
Caption: Chemical structure of N-Boc-S-benzyl-L-cysteine Methyl Ester.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 55478-08-5 | [1][2][3] |
| Molecular Formula | C₁₆H₂₃NO₄S | [1][2][3] |
| Molecular Weight | 325.42 g/mol | [1][3] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
The Rationale for Trifunctional Protection in Peptide Synthesis
The success of multi-step peptide synthesis hinges on the concept of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting the others.[6][7] This allows for precise, stepwise construction of the peptide chain.[][9]
-
N-Boc Protection (Amine) : The Boc group is stable under basic and nucleophilic conditions but is readily removed by moderate acids like trifluoroacetic acid (TFA).[5][10] This allows for the selective deprotection of the N-terminus, preparing it for coupling with the next amino acid in the sequence.
-
S-Benzyl Protection (Thiol) : The cysteine thiol is highly nucleophilic and susceptible to oxidation, which can lead to unwanted disulfide bond formation or other side reactions.[11] The benzyl group provides robust protection against acids and bases used for N-Boc and C-ester manipulations. It is typically removed at the final stage of synthesis using strong reductive methods, such as sodium in liquid ammonia or catalytic hydrogenation.[7][11]
-
C-Methyl Ester Protection (Carboxyl) : Protecting the C-terminus as a methyl ester prevents the carboxyl group from reacting during the activation and coupling steps of the N-terminus.[12] The ester is stable to the acidic conditions used for Boc removal but can be cleaved by saponification (hydrolysis with a base like NaOH) when a free C-terminal acid is required.[12][13]
Caption: Orthogonal deprotection scheme for the protected cysteine derivative.
Key Applications in Research and Drug Development
This protected cysteine derivative is a cornerstone in both solid-phase and solution-phase peptide synthesis.[14]
-
Peptide Synthesis : It is a critical building block for introducing cysteine residues into a peptide sequence. Cysteine is vital for forming disulfide bridges that define the tertiary structure and biological activity of many proteins and peptide drugs.[11]
-
Drug Discovery : Used in the synthesis of peptide-based therapeutics, such as HIV enzyme inhibitors.[1] The presence of a C-terminal methyl ester can also increase the hydrophobicity of a peptide, potentially enhancing its membrane permeability for biological studies.[15]
-
Bioconjugation : After selective deprotection of the thiol group, the free cysteine can be used as a handle for site-specific labeling of peptides with fluorophores, tags, or other molecules.
Experimental Protocols: Selective Deprotection Methodologies
The choice of deprotection strategy is dictated by the overall synthetic plan.[7] The following protocols describe self-validating methodologies for the selective removal of each protecting group.
Protocol 1: Selective N-Boc Group Deprotection
This protocol exposes the N-terminal amine for subsequent peptide bond formation while preserving the S-benzyl and C-methyl ester groups.
-
Objective : To remove the N-Boc group under acidic conditions.
-
Causality : The tert-butyl carbocation formed upon protonation of the Boc group is highly stable, making the group exceptionally labile to acid. Reagents like TFA provide clean and rapid cleavage.[10][16]
-
Methodology :
-
Dissolve the N-Boc-S-benzyl-L-cysteine methyl ester in a minimal amount of dichloromethane (DCM).
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM. A typical ratio is 1:1 (v/v) of the peptide solution to the TFA solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (in vacuo).
-
The resulting amine salt can often be used directly in the next coupling step after co-evaporation with a solvent like toluene to remove residual acid.
-
Protocol 2: Selective S-Benzyl Group Deprotection
This method is employed when the free thiol is required while other protecting groups remain intact. It is a classic but powerful technique.[7]
-
Objective : To cleave the S-benzyl thioether via reductive dissolution.
-
Causality : Dissolving alkali metals like sodium in liquid ammonia generates solvated electrons, which are potent reducing agents capable of cleaving the stable benzyl-sulfur bond.[7]
-
Methodology :
-
Caution : This procedure involves highly reactive sodium metal and cryogenic liquid ammonia. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Set up a three-necked flask equipped with a dry-ice condenser and an ammonia gas inlet.
-
Condense anhydrous liquid ammonia into the flask at -78°C (dry ice/acetone bath).
-
Dissolve the S-benzyl protected peptide in the liquid ammonia.
-
Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color remains for at least 30 minutes. The blue color indicates an excess of solvated electrons.
-
Quench the reaction by carefully adding a proton source, such as solid ammonium chloride, until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Dissolve the remaining residue in an appropriate aqueous buffer for purification.
-
Protocol 3: Selective C-Methyl Ester Deprotection (Saponification)
This protocol is used to generate a free carboxylic acid at the C-terminus, typically as a final step or for fragment condensation.
-
Objective : To hydrolyze the methyl ester under basic conditions.[13]
-
Causality : The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate anion and methanol.[13]
-
Methodology :
-
Dissolve the methyl ester-protected peptide in a suitable solvent mixture, such as methanol/water or THF/water.
-
Cool the solution in an ice bath to 0°C.
-
Add 1-2 equivalents of 1M aqueous sodium hydroxide (NaOH) dropwise while stirring.
-
Allow the reaction to stir at 0°C to room temperature, monitoring by TLC or LC-MS. Saponification is typically complete within a few hours.
-
Once the reaction is complete, carefully neutralize the mixture by adding 1M hydrochloric acid (HCl) to a pH of ~7.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the deprotected peptide can then be purified, for example, by reverse-phase HPLC.
-
Safety and Handling
While the compound itself is not classified as hazardous under GHS, good laboratory practices are essential.[17][18]
-
Handling : Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Storage : Store in a tightly closed container in a cool, dry place, typically at 2-8°C.[1][18]
-
First Aid :
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-Boc-S-benzyl-L-cysteine methyl ester is more than a mere chemical reagent; it is a product of strategic molecular design that embodies the principles of orthogonal protection. Its trifunctional masking allows researchers to precisely control the complex choreography of peptide synthesis, enabling the creation of sophisticated peptide structures for applications ranging from fundamental biochemical research to the development of next-generation therapeutics. Mastery of its use and deprotection is a key skill for any scientist working in the field of peptide chemistry.
References
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]
-
Biomatik. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Pharmaffiliates. (n.d.). N-Boc-S-benzyl-L-cysteine Methyl Ester. [Link]
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: S-Benzyl-L-cysteine. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Debache, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-S-benzyl-L-cysteine Methyl Ester. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). [Link]
-
J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
-
Distefano, M. D., et al. (2012, November 2). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]
- Arens, J. F. (1957). Process for the synthesis of peptides.
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9595-9606. [Link]
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- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
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- 15. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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N-Boc-S-benzyl-L-cysteine Methyl Ester structure
An In-Depth Technical Guide to N-Boc-S-benzyl-L-cysteine Methyl Ester: Structure, Synthesis, and Application
Foreword
As a Senior Application Scientist, my focus extends beyond mere procedural execution. It lies in understanding the fundamental principles that govern molecular behavior and leveraging that knowledge for practical, reproducible outcomes. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a robust understanding of N-Boc-S-benzyl-L-cysteine Methyl Ester. We will dissect this critical reagent not as a static structure, but as a dynamic tool, exploring the causal logic behind its design, synthesis, and application in the intricate field of peptide chemistry. The methodologies presented herein are designed to be self-validating, ensuring that both the synthesis and subsequent use of this compound are grounded in scientific integrity.
Molecular Architecture and Strategic Design
N-Boc-S-benzyl-L-cysteine Methyl Ester is a cornerstone building block in synthetic chemistry, particularly for peptide synthesis. Its structure is a testament to strategic chemical design, where each functional group is deliberately chosen to control reactivity during the stepwise assembly of complex molecules.
-
L-Cysteine Core: The foundation is the naturally occurring amino acid L-cysteine, which is unique for its nucleophilic thiol (-SH) side chain. This thiol group is highly reactive and prone to oxidation (forming disulfide bridges) or unwanted alkylation, making its protection essential during synthesis.[1][2]
-
N-Boc Protecting Group: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The choice of Boc is strategic; it is a carbamate that effectively reduces the nucleophilicity of the amine, preventing it from participating in undesired reactions.[3][4] Crucially, the Boc group is acid-labile and can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other protecting groups.[5][6] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation.[3]
-
S-Benzyl Protecting Group: The highly reactive thiol side chain is protected with a benzyl (Bzl) group. The benzyl group is robust and stable under the acidic conditions used to remove the N-Boc group, a critical feature for orthogonal protection strategies.[1][7] Its removal requires harsher conditions, typically strong acids like anhydrous hydrogen fluoride (HF) or reductive cleavage, which are employed at the final stage of peptide synthesis.[1][7] This stability prevents premature disulfide bond formation or other side reactions at the cysteine residue.[2][8]
-
C-Terminal Methyl Ester: The carboxylic acid is protected as a methyl ester. This prevents the carboxylate from acting as a nucleophile or participating in unwanted side reactions during the activation and coupling of the N-terminus to another amino acid.
This combination of orthogonal protecting groups—an acid-labile group for the N-terminus and a more robust group for the side chain—is the foundation of the widely used Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2][9]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 55478-08-5 | [10][11][12] |
| Molecular Formula | C₁₆H₂₃NO₄S | [10][11][12] |
| Molecular Weight | 325.42 g/mol | [10][11][12] |
| Appearance | White Solid | [10] |
| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine Methyl Ester | [10][13] |
| Storage | 2-8°C Refrigerator | [10] |
Synthesis Protocol: A Validated Workflow
The synthesis of N-Boc-S-benzyl-L-cysteine Methyl Ester from L-cysteine is a multi-step process that exemplifies the principles of selective functional group protection. The following protocol is a logical amalgamation of established chemical transformations.
Synthesis Workflow Diagram
Caption: Synthesis pathway from L-Cysteine to the target compound.
Step-by-Step Experimental Methodology
Objective: To synthesize N-Boc-S-benzyl-L-cysteine Methyl Ester with high purity.
Step 1: N-Boc Protection of L-Cysteine
-
Rationale: The first step is to protect the nucleophilic α-amino group to prevent it from reacting in subsequent steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂).[4] The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.[4][14]
-
Protocol:
-
Dissolve L-cysteine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add 1N sodium hydroxide (NaOH) solution to adjust the pH to ~9-10.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane while maintaining the pH with additional NaOH.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Perform an acidic workup to protonate the carboxylate and precipitate the product, N-Boc-L-cysteine. Filter and dry the solid.
-
Step 2: S-Benzylation
-
Rationale: With the amine protected, the thiol group is now selectively targeted for benzylation. Benzyl bromide is a common and effective benzylating agent. A base is required to deprotonate the thiol, forming a thiolate anion, which is a much stronger nucleophile for the Sₙ2 reaction with benzyl bromide.
-
Protocol:
-
Dissolve the N-Boc-L-cysteine (1.0 equiv) from Step 1 in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2 equiv) portion-wise at 0°C.
-
Slowly add benzyl bromide (1.1 equiv).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product, N-Boc-S-benzyl-L-cysteine, into an organic solvent like ethyl acetate.
-
Wash the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Step 3: Methyl Esterification
-
Rationale: The final step is the protection of the carboxylic acid. A Fischer esterification using methanol in the presence of an acid catalyst is a standard method. Using thionyl chloride (SOCl₂) in methanol is highly efficient as it generates anhydrous HCl in situ, which catalyzes the reaction while also acting as a dehydrating agent.[15]
-
Protocol:
-
Dissolve N-Boc-S-benzyl-L-cysteine (1.0 equiv) from Step 2 in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride (1.2 equiv) dropwise. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography (silica gel) or recrystallization to yield pure N-Boc-S-benzyl-L-cysteine Methyl Ester.
-
Validation: The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to ensure the successful completion of each step.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of N-Boc-S-benzyl-L-cysteine Methyl Ester is as a protected building block for incorporating cysteine into a peptide chain using the Boc/Bzl SPPS strategy.[9]
SPPS Cycle Workflow Diagram
Caption: A single cycle of chain elongation in Boc-SPPS.
Role in the SPPS Process
-
Deprotection: The synthesis cycle begins with a peptide chain anchored to a solid support (resin) that has a free N-terminus. If it's the first amino acid, the resin itself is the starting point. For subsequent additions, the N-Boc group of the previously added amino acid is removed with a solution of TFA in dichloromethane (DCM).[9]
-
Neutralization & Coupling: After washing away the acid, the newly freed N-terminal amine salt is neutralized. The carboxyl group of N-Boc-S-benzyl-L-cysteine is then activated using a coupling reagent (e.g., DCC, HBTU). This activated amino acid is added to the resin, where it reacts with the free N-terminus of the resin-bound peptide to form a new peptide bond.
-
Iteration: After a wash step, the cycle is complete. The peptide chain is now one residue longer, with its N-terminus protected by the Boc group from the newly added cysteine derivative. This cycle of deprotection-coupling-wash is repeated for each amino acid in the desired sequence.
-
Final Cleavage: Once the entire peptide has been assembled, it is cleaved from the resin. This final step uses a very strong acid, such as anhydrous HF.[7] This simultaneously cleaves the peptide from the resin and removes the S-benzyl protecting group from the cysteine side chain (along with other side-chain protecting groups used in the Bzl strategy), yielding the final, unprotected peptide.
Conclusion
N-Boc-S-benzyl-L-cysteine Methyl Ester is a meticulously designed molecule that addresses the specific challenges of incorporating cysteine into synthetic peptides. Its architecture, featuring a strategically chosen set of orthogonal protecting groups, provides chemists with precise control over reactivity. The synthesis protocols and application workflows detailed in this guide are based on established, validated chemical principles, offering a reliable framework for researchers in drug discovery and protein engineering. A thorough understanding of the causality behind its structure and function is essential for its successful application and for troubleshooting the complex processes of modern peptide synthesis.
References
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]
-
Organic Chemistry Portal. (2018). Boc-Protected Amino Groups. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
Pharmaffiliates. (n.d.). N-Boc-S-benzyl-L-cysteine Methyl Ester. Available at: [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). [Diagram]. Available at: [Link]
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-S-benzyl-L-cysteine Methyl Ester. Available at: [Link]
-
Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]
-
LSU Scholarly Repository. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. Available at: [Link]
Sources
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- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
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- 11. 55478-08-5|N-Boc-S-benzyl-L-cysteine methyl ester|BLD Pharm [bldpharm.com]
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N-Boc-S-benzyl-L-cysteine Methyl Ester molecular weight
Topic: N-Boc-S-benzyl-L-cysteine Methyl Ester: Molecular Weight, Synthesis, and Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
N-Boc-S-benzyl-L-cysteine Methyl Ester (CAS: 55478-08-5) is a fully protected cysteine derivative critical to solution-phase peptide synthesis and the development of cysteine-based therapeutics.[1] By masking the
This guide provides a definitive technical profile of the compound, focusing on its physicochemical properties, validated synthesis protocols, and its strategic role in "Boc/Benzyl" chemistry.
Physicochemical Profile
The molecular weight and structural integrity of this compound are defined by its three protecting groups: tert-Butyloxycarbonyl (Boc) , Benzyl (Bzl) , and Methyl Ester (OMe) .
Core Specifications
| Parameter | Technical Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine methyl ester |
| CAS Number | 55478-08-5 |
| Molecular Formula | |
| Molecular Weight | 325.42 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/crystallinity) |
| Solubility | Soluble in DCM, EtOAc, DMF, MeOH; Insoluble in Water |
| Chirality | L-isomer (R-configuration at |
Structural Composition Analysis
The molecular weight (
-
L-Cysteine Backbone (
): 121.16 Da[1] -
N-Boc Protection (
): Adds lipophilicity and acid lability.[1] -
S-Benzyl Protection (
): Adds extreme stability against mild acids/bases.[1] -
Methyl Ester (
): Masks the C-terminus, preventing salt formation and allowing organic solubility.[1]
Figure 1: Structural hierarchy and protection strategy of N-Boc-S-benzyl-L-cysteine Methyl Ester.[1]
Synthetic Pathway & Methodology
While N-Boc-S-benzyl-L-cysteine Methyl Ester is commercially available, in-house synthesis is often required to ensure fresh purity or to introduce isotopic labels.[1] The most robust route proceeds via the methylation of Boc-Cys(Bzl)-OH (CAS 5068-28-0).[1]
Reaction Logic
Direct esterification of Boc-amino acids using methanol and acid (Fischer esterification) risks deprotecting the acid-labile Boc group.[1] Therefore, a base-mediated alkylation or a mild coupling agent method is preferred to maintain the integrity of the Boc group [1].
Recommended Protocol: Methyl Iodide / Base Method
This protocol utilizes Methyl Iodide (MeI) and a mild base (Potassium Carbonate or DBU) in an aprotic solvent.[1]
Reagents:
-
Starting Material: Boc-Cys(Bzl)-OH (
eq)[1] -
Alkylating Agent: Methyl Iodide (
eq)[1] -
Base:
( eq) or [1] -
Solvent: DMF (Dimethylformamide), anhydrous[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve
mmol of Boc-Cys(Bzl)-OH in mL of anhydrous DMF under an inert atmosphere ( or Ar). -
Base Addition: Add
mmol of finely ground anhydrous . Stir the suspension at for 15 minutes. -
Alkylation: Dropwise add
mmol of Methyl Iodide (MeI) to the cold solution. Caution: MeI is toxic and volatile; use a fume hood. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the starting acid.
-
Workup:
-
Purification: The crude oil is often pure enough for use (
). If necessary, purify via flash column chromatography on silica gel (Hexanes/EtOAc gradient).
Figure 2: Synthetic workflow for the conversion of Boc-Cys(Bzl)-OH to its methyl ester.
Application in Peptide Chemistry: The Orthogonality Map
The utility of N-Boc-S-benzyl-L-cysteine Methyl Ester lies in its specific protection pattern, which dictates how it behaves during peptide assembly or modification.[1]
Protection Group Stability
| Group | Labile To (Removable By) | Stable To | Role |
| Boc (N-term) | Acid (TFA, HCl/Dioxane) | Base, Hydrogenolysis | Temporary protection during chain elongation.[1] |
| OMe (C-term) | Base (LiOH, NaOH), Hydrazine | Acid (TFA) | Protects C-terminus; can be converted to amide or hydrazide.[1] |
| Bzl (Thiol) | Strong Acid/Reduction (HF, Na/NH3) | TFA, Mild Base | Permanent protection; removed only at the final stage. |
Strategic Use Cases
-
Solution Phase Synthesis: The methyl ester renders the amino acid soluble in organic solvents, facilitating coupling reactions in solution rather than on solid phase.
-
Fragment Condensation: The methyl ester can be converted into a hydrazide (using hydrazine hydrate), which serves as a precursor for azide coupling—a classic method for joining large peptide fragments with minimal racemization [2].
-
Orthogonal Deprotection: The ability to remove the N-Boc group with TFA without affecting the C-terminal ester or the S-benzyl group allows for selective N-terminal extension.[1]
Figure 3: Chemo-selectivity map demonstrating the orthogonal removal of protecting groups.[1]
Quality Control & Characterization
To validate the identity of the synthesized or purchased material, the following analytical parameters must be met.
-
Proton NMR (
-NMR, ): -
Mass Spectrometry (ESI-MS):
-
TLC Analysis:
References
-
Sigma-Aldrich. (n.d.).[1] N-(tert-Butoxycarbonyl)-L-cysteine methyl ester Product Information. Retrieved from [1]
-
PubChem. (2025).[1] N-tert-Butoxycarbonyl-S-benzyl-L-cysteine Methyl Ester Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
ChemicalBook. (2025).[1] N-(tert-Butoxycarbonyl)-L-cysteine methyl ester Properties and Synthesis. Retrieved from [1]
-
Bachem. (n.d.). General Aspects of Peptide Synthesis: Protection Strategies. Retrieved from [1]
-
BenchChem. (2025).[1][3] Technical Guide to Boc and Benzyl Protecting Groups. Retrieved from [1]
Sources
Technical Guide: Solubility Profile and Handling of N-Boc-S-benzyl-L-cysteine Methyl Ester
Topic: N-Boc-S-benzyl-L-cysteine Methyl Ester Solubility Data Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
N-Boc-S-benzyl-L-cysteine Methyl Ester (CAS: 55478-08-5) is a fully protected cysteine derivative critical in peptide synthesis and medicinal chemistry.[1] Its structure features three distinct protecting groups: the tert-butyloxycarbonyl (Boc) group on the amine, a benzyl (Bzl) group on the thiol, and a methyl ester (OMe) on the carboxylic acid.
This tri-protection renders the molecule highly lipophilic, drastically altering its solubility profile compared to native cysteine. Understanding this profile is essential for optimizing reaction yields (solvent selection) and purification strategies (crystallization vs. chromatography).
Chemical Profile
| Property | Data |
| Systematic Name | N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine methyl ester |
| Common Abbreviation | Boc-Cys(Bzl)-OMe |
| CAS Number | 55478-08-5 |
| Molecular Formula | C₁₆H₂₃NO₄S |
| Molecular Weight | 325.42 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |
| Predicted LogP | ~3.5 - 4.2 (Highly Lipophilic) |
Solubility Profile
The solubility of Boc-Cys(Bzl)-OMe is governed by the "like dissolves like" principle. The masking of all polar functionalities (amine, carboxyl, thiol) eliminates zwitterionic character, making it insoluble in aqueous media but highly soluble in organic solvents.
Qualitative Solubility Data
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Primary reaction solvent; peptide coupling. |
| Chloroform | High | NMR analysis; alternative reaction solvent. | |
| Polar Aprotic | DMF, DMSO | High | Solid-phase peptide synthesis (SPPS); reactions requiring heat. |
| Polar Protic | Methanol, Ethanol | High | Optical rotation measurements; potential recrystallization co-solvent. |
| Esters | Ethyl Acetate (EtOAc) | High | Extraction (work-up); column chromatography eluent. |
| Ethers | THF, Diethyl Ether | Moderate to High | Reaction solvent; precipitation (ether). |
| Hydrocarbons | Hexanes, Heptane | Low / Insoluble | Anti-solvent for precipitation; chromatography mobile phase. |
| Aqueous | Water, PBS Buffer | Insoluble | Washing phase during extraction (removes salts/impurities). |
Critical Insight: The "Oil-Out" Phenomenon
Due to the flexible alkyl chains and lack of strong hydrogen bonding donors/acceptors (relative to the free amino acid), Boc-Cys(Bzl)-OMe often resists crystallization, presenting as a viscous oil.
-
Implication: Purification often requires Flash Column Chromatography rather than simple recrystallization.
-
Solvent System: A gradient of Hexanes:Ethyl Acetate (typically 9:1 to 7:3) is the standard mobile phase for purification.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for process optimization.
-
Preparation: Weigh 50 mg of Boc-Cys(Bzl)-OMe into a tared 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent (e.g., Methanol) in 50 µL increments.
-
Equilibration: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observation: Check for clarity. If solid remains, repeat addition.
-
-
Calculation:
-
Validation: If the solution is clear, filter through a 0.45 µm PTFE filter, evaporate a known volume, and weigh the residue to confirm mass balance.
Protocol B: Purification via Flash Chromatography
Since the compound is lipophilic and often an oil, this is the most reliable purification method.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase Optimization:
-
Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).
-
Target R_f value: 0.3 – 0.4.
-
-
Loading: Dissolve the crude oil in a minimum volume of DCM (approx. 1 mL per gram of crude).
-
Elution:
-
Start with 100% Hexanes (2 column volumes).
-
Gradient to 10-30% EtOAc in Hexanes.
-
-
Detection: UV absorption at 254 nm (benzyl group) or staining with Ninhydrin (after Boc deprotection spot-test) or Iodine vapor.
Visualizing the Workflow
The following diagram illustrates the decision matrix for handling Boc-Cys(Bzl)-OMe based on its solubility state.
Caption: Decision matrix for purification based on physical state and solubility profile.
Mechanistic Context: Why Solubility Matters
In drug development, this compound is often an intermediate. Its solubility profile dictates the "Work-Up" phase of synthesis:
-
Phase Separation: Because Boc-Cys(Bzl)-OMe is insoluble in water but soluble in EtOAc, the reaction mixture is typically partitioned between these two. The product migrates to the organic layer, while salts and unreacted polar reagents remain in the aqueous layer.
-
Orthogonal Protection: The solubility allows for selective deprotection. For example, the methyl ester can be hydrolyzed (saponification) in a Methanol/Water mixture (where the ester is soluble enough to react), while the Boc and Benzyl groups remain intact.
References
-
Pharmaffiliates. Certificate of Analysis Data for N-Boc-S-benzyl-L-cysteine Methyl Ester. [Link]
-
Organic Syntheses. General Procedures for Peptide Synthesis and Recrystallization of Protected Cysteine Derivatives. (Referenced for general protocol validation). [Link]
Sources
An In-Depth Technical Guide to the Spectral Analysis of N-Boc-S-benzyl-L-cysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-S-benzyl-L-cysteine methyl ester, a derivative of the amino acid cysteine, is a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl group on the sulfur atom, coupled with the esterification of the carboxylic acid, renders this molecule a versatile intermediate. The Boc group provides acid-labile protection, a cornerstone of many peptide synthesis strategies, while the benzyl group offers robust protection for the reactive thiol functionality. The methyl ester serves to protect the C-terminus during coupling reactions.
A thorough understanding of the spectral characteristics of N-Boc-S-benzyl-L-cysteine methyl ester is paramount for researchers to verify its synthesis, assess its purity, and track its incorporation into larger molecules. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from closely related analogues.
Molecular Structure and Key Functional Groups
A clear visualization of the molecule's structure is the first step in interpreting its spectral data. The key functional groups that will give rise to characteristic signals in the various spectroscopic techniques are the Boc protecting group, the benzyl protecting group, the methyl ester, and the cysteine backbone.
Figure 1: Molecular structure of N-Boc-S-benzyl-L-cysteine Methyl Ester.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular framework can be constructed.
A. ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for N-Boc-S-benzyl-L-cysteine Methyl Ester
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~7.35-7.25 | Multiplet | 5H | Ar-H | The five protons of the benzyl group's aromatic ring will resonate in this region due to the deshielding effect of the ring current. |
| ~5.15 | Doublet | 1H | NH | The amide proton is coupled to the α-proton. Its chemical shift can be variable and concentration-dependent. |
| ~4.40 | Multiplet | 1H | α-CH | This proton is deshielded by the adjacent nitrogen and carbonyl group. It will appear as a multiplet due to coupling with the NH and β-protons. |
| ~3.75 | Singlet | 3H | -OCH₃ | The three protons of the methyl ester will appear as a sharp singlet, as they are not coupled to any other protons. This is a key differentiating signal from the carboxylic acid analogue. |
| ~3.70 | Singlet | 2H | S-CH₂ -Ar | These two benzylic protons are diastereotopic and may appear as a singlet or a pair of doublets. They are deshielded by the adjacent sulfur and aromatic ring. |
| ~2.90 | Multiplet | 2H | β-CH₂ | These protons are adjacent to the chiral center and are diastereotopic. They will couple with the α-proton, resulting in a complex multiplet. |
| ~1.45 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a strong singlet, a characteristic feature of this protecting group. |
Note: Predicted chemical shifts are based on typical values for similar functional groups and comparison with the spectrum of N-Boc-S-benzyl-L-cysteine.
B. ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the presence of several quaternary carbons and carbons in different chemical environments, the spectrum is expected to be quite informative.
Table 2: Predicted ¹³C NMR Spectral Data for N-Boc-S-benzyl-L-cysteine Methyl Ester
| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |
| ~171.5 | C =O (Ester) | The carbonyl carbon of the methyl ester is expected in this region. |
| ~155.5 | C =O (Boc) | The carbamate carbonyl of the Boc group resonates at a slightly higher field than the ester carbonyl. |
| ~138.0 | Ar-C (quaternary) | The ipso-carbon of the benzyl group to which the methylene is attached. |
| ~129.0, 128.5, 127.0 | Ar-C H | The aromatic carbons of the benzyl group. |
| ~80.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~53.0 | α-C H | The α-carbon of the cysteine backbone. |
| ~52.5 | -OC H₃ | The carbon of the methyl ester. |
| ~36.5 | S-C H₂-Ar | The benzylic carbon. |
| ~34.0 | β-C H₂ | The β-carbon of the cysteine backbone. |
| ~28.3 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group, appearing as a strong signal. |
Note: Predicted chemical shifts are based on typical values for N-Boc protected amino acid methyl esters and are subject to solvent effects.[1][2]
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Spectral Data
The IR spectrum of N-Boc-S-benzyl-L-cysteine methyl ester is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
Table 3: Predicted IR Absorption Bands for N-Boc-S-benzyl-L-cysteine Methyl Ester
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Causality |
| ~3350 | Medium | N-H stretch | The stretching vibration of the N-H bond in the carbamate. |
| ~3060, 3030 | Weak | Aromatic C-H stretch | The stretching vibrations of the C-H bonds on the benzyl group's aromatic ring. |
| ~2980, 2930 | Medium | Aliphatic C-H stretch | The stretching vibrations of the C-H bonds in the tert-butyl, methylene, and methyl groups. |
| ~1745 | Strong | C=O stretch (Ester) | The carbonyl stretch of the methyl ester group is a very strong and characteristic absorption.[3][4] |
| ~1700 | Strong | C=O stretch (Boc) | The carbonyl stretch of the Boc protecting group, also a strong absorption. |
| ~1500 | Medium | N-H bend | The bending vibration of the N-H bond. |
| ~1450 | Medium | C-H bend | The bending vibrations of the aliphatic C-H bonds. |
| ~1250, 1160 | Strong | C-O stretch | The stretching vibrations of the C-O bonds in the ester and carbamate groups. |
| ~700, 740 | Strong | Aromatic C-H out-of-plane bend | These bands are characteristic of a monosubstituted benzene ring. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
A. Molecular Ion and Expected Isotopes
For N-Boc-S-benzyl-L-cysteine methyl ester (C₁₆H₂₃NO₄S), the monoisotopic mass is approximately 325.13 Da. In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 326.14, would be observed. The presence of a sulfur atom will also give rise to a characteristic isotopic pattern, with the [M+2]⁺ peak having a relative abundance of about 4.4% of the [M]⁺ peak.
B. Predicted Fragmentation Pattern
The fragmentation of N-Boc-S-benzyl-L-cysteine methyl ester in the mass spectrometer is expected to be influenced by the lability of the Boc group and the stability of the benzyl cation.
Figure 2: Proposed ESI-MS fragmentation pathway for N-Boc-S-benzyl-L-cysteine Methyl Ester.
Key Predicted Fragments:
-
m/z = 270: Loss of isobutylene (56 Da) from the Boc group.[5]
-
m/z = 226: Subsequent loss of carbon dioxide (44 Da) from the fragment at m/z 270.
-
m/z = 91: The tropylium ion (benzyl cation), which is very stable and often observed as the base peak in the mass spectra of benzyl-containing compounds.
-
m/z = 235: Loss of the benzyl radical from the molecular ion.
-
m/z = 295: Loss of the methoxy radical from the ester group.
-
m/z = 267: Loss of the carbomethoxy radical from the ester group.
IV. Experimental Protocols
The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.
A. Synthesis of N-Boc-S-benzyl-L-cysteine Methyl Ester
A common synthetic route involves the protection of L-cysteine.
-
S-Benzylation of L-cysteine: L-cysteine is reacted with benzyl chloride in the presence of a base, such as sodium hydroxide, in an aqueous solution to yield S-benzyl-L-cysteine.
-
N-Boc Protection: The resulting S-benzyl-L-cysteine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane and water to afford N-Boc-S-benzyl-L-cysteine.
-
Esterification: The N-Boc-S-benzyl-L-cysteine is then esterified using a reagent such as methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), or by using diazomethane in an appropriate solvent system. The product is then purified, typically by column chromatography.[6]
B. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
C. IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded and then subtracted from the sample spectrum.
D. Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Data Acquisition: The sample solution is infused into the ESI source. Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.
Conclusion
The spectral data of N-Boc-S-benzyl-L-cysteine methyl ester, as predicted and interpreted in this guide, provides a comprehensive fingerprint for the positive identification and purity assessment of this important synthetic building block. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in IR, and the predictable fragmentation pattern in MS collectively offer a robust analytical toolkit for researchers in peptide synthesis and medicinal chemistry. By understanding the causality behind these spectral features, scientists can confidently utilize this compound in their synthetic endeavors, ensuring the integrity of their research and the quality of their final products.
References
-
Organic Syntheses Procedure, benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]
-
G. V. Suresh Kumar, et al. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 2010, 45(6), 639-651. Available at: [Link]
-
ResearchGate, ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester (a) and N-Boc-fluoropropoxytryptophan methyl ester (b). Available at: [Link]
-
MDPI, 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Infrared Spectroscopy, University of California, Los Angeles. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
MDPI, 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
- Google Patents, Process for S-aryl-L-cysteine and derivatives.
-
Chemistry LibreTexts, 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]
-
ResearchGate, S-Benzyl-L-cysteine. Available at: [Link]
-
ACD/Labs, Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]
-
ResearchGate, 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available at: [Link]
-
Chemistry LibreTexts, 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
Oregon State University, 1H NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts, 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Supporting Information, 1. Synthesis of O-benzyl-L-serine. Available at: [Link]
-
Oregon State University, 13C NMR Chemical Shift. Available at: [Link]
-
Organic Chemistry Portal, Boc-Protected Amino Groups. Available at: [Link]
-
Digital Commons at Buffalo State, Synthesis of Library of N-t-boc Amino ester. Available at: [Link]
-
Wiley-VCH, 1 Protection Reactions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]
The Fortress of Thiol Protection: S-Benzyl Cysteine
This guide provides an in-depth technical analysis of S-Benzyl (Bzl/Bn) protection for cysteine , a cornerstone strategy in peptide chemistry for scenarios requiring maximum side-chain stability.
Core Philosophy & Application Scope
In the hierarchy of protecting groups, the S-benzyl (S-Bn) group functions as a "fortress." Unlike acid-labile groups (e.g., Trityl) used in Fmoc chemistry, S-Bn is designed to survive the repetitive, moderate acidolysis (TFA) cycles of Boc-SPPS (Solid Phase Peptide Synthesis) . It is the protection of choice when the cysteine thiol must remain inert until the absolute final stage of synthesis.
Primary Use Cases:
-
Boc-SPPS: The industry standard for S-Bn. It withstands 50% TFA (used to remove N-terminal Boc) indefinitely.
-
Solution Phase Synthesis: For building intermediate fragments where robust stability is required.
-
Complex Disulfide Mapping: Used as a "permanent" protecting group in orthogonal schemes, distinct from "temporary" groups like S-Acm or S-Trt.
Chemical Structure & Stability Profile
The S-benzyl group consists of a benzyl ring attached directly to the sulfur atom of cysteine (
Stability Hierarchy Table
| Condition | Stability | Notes |
| TFA (Trifluoroacetic Acid) | Stable | Resistant to 50-100% TFA. Essential for Boc chemistry. |
| Piperidine (20% in DMF) | Stable | Stable to bases used in Fmoc deprotection. |
| Iodine ( | Stable | Will not deprotect; allows selective oxidation of S-Acm. |
| Hydrogen Fluoride (HF) | Labile | Cleaves at 0°C (requires scavengers). |
| Na / Liquid | Labile | Cleaves via reductive electron transfer.[1] |
Deprotection Strategies: The Technical Core
Removing the S-Bn group is the most critical step. Because it is so stable, it requires harsh conditions. Two primary methods exist: Acidolysis (HF) and Reductive Cleavage (Na/NH3) .
Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage
This is the modern standard for Boc-SPPS. It proceeds via an
-
Mechanism: Protonation of the sulfur atom weakens the S-C bond. The bond breaks, releasing the free thiol (
) and a benzyl carbocation ( ). -
The Danger: The generated
is a potent electrophile. Without intervention, it will re-alkylate nucleophilic residues (Tyr, Trp, Met, or the newly freed Cys), causing irreversible modifications. -
The Solution (Scavengers): You must use a "cocktail" of scavengers.
-
p-Cresol / Anisole: Traps carbocations.[2]
-
p-Thiocresol / Dimethylsulfide (DMS): Specifically prevents S-alkylation and reduces methionine sulfoxide.
-
DOT Diagram: HF Cleavage & Scavenging Mechanism
Caption: Mechanism of HF acidolysis showing the critical role of scavengers in intercepting the reactive benzyl carbocation.
Method B: Sodium in Liquid Ammonia (Na/NH3)
The classic "du Vigneaud" method.[3] This is a reductive cleavage, not acidolytic.
-
Mechanism: Solvated electrons (
) from dissolved sodium attack the sulfur-carbon bond. -
Pros: Extremely clean removal of S-Bn; no carbocations generated.
-
Cons: Not compatible with base-sensitive groups; difficult to handle liquid ammonia; risk of desulfurization (converting Cys to Ala) if over-exposed.
Experimental Protocols
Protocol 1: Standard HF Cleavage (High HF Procedure)
Use this for final deprotection of Boc-peptides containing Cys(Bn).
-
Preparation: Dry the peptide-resin thoroughly (
vacuum desiccator overnight). -
Scavenger Mix: Prepare a mixture of p-cresol (10% v/v) and p-thiocresol (5% v/v) . (Note: DMS is often used in "Low HF" steps but p-cresol is critical for S-Bn).
-
Apparatus: Use a Teflon (Kel-F) HF line. Glass cannot be used.
-
Reaction:
-
Cool reaction vessel to -78°C (Dry ice/acetone).
-
Distill anhydrous HF into the vessel (10 mL HF per 1 g resin).
-
Warm to 0°C (Ice bath). Stir for 60 minutes .
-
Critical: Do not exceed 0°C or 60 mins to minimize side reactions.
-
-
Work-up:
-
Evaporate HF under a stream of
(rapid removal is best). -
Precipitate peptide with cold Diethyl Ether to remove scavengers.
-
Lyophilize from 5% Acetic Acid.
-
Protocol 2: Sodium/Ammonia Reduction
Use for solution-phase peptides or when HF is unavailable.
-
Setup: 3-neck flask, dry ice condenser,
inlet. -
Solvent: Condense anhydrous
gas into the flask at -78°C. -
Dissolution: Dissolve the protected peptide in the liquid
. -
Reduction:
-
Add small pieces of clean Sodium metal (Na) until a stable blue color persists for 15–30 seconds.
-
Note: The blue color indicates excess solvated electrons.
-
-
Quenching: Immediately add solid Ammonium Chloride (
) until the blue color disappears (proton source). -
Work-up: Allow
to evaporate. Extract peptide.[1][2][4]
Comparative Analysis: S-Bn vs. The Field
The choice of S-Bn is strategic. The diagram below illustrates when to choose S-Bn over its competitors.
DOT Diagram: Cysteine Protection Decision Tree
Caption: Decision matrix for selecting Cysteine protecting groups based on synthesis strategy (Boc vs. Fmoc) and deprotection requirements.
Expert Troubleshooting & Pitfalls
-
The "Pink" Peptide: If your peptide turns pink/red after HF cleavage, it often indicates tyrosine alkylation by benzyl carbocations. Correction: Increase p-Cresol concentration or ensure temperature did not exceed 0°C.
-
Incomplete Deprotection: S-Bn is robust. If using "Low HF" (HF/DMS/p-cresol 25:65:10), S-Bn will NOT cleave. You must use "High HF" (HF/Scavenger 90:10) to remove S-Bn.
-
Met Sulfoxide: The oxidative conditions of synthesis can convert Met to Met(O). While S-Bn deprotection is reductive (Na/NH3) or acidolytic, adding a thiol scavenger (p-thiocresol) in the HF step helps reduce Met(O) back to Met in situ.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
du Vigneaud, V., et al. (1953). The Synthesis of an Octapeptide Amide with the Hormonal Activity of Oxytocin. Journal of the American Chemical Society, 75(19), 4879–4880. Link
-
Tam, J. P., et al. (1983).
deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link -
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Greene, T. W., & Wuts, P. G. M. (2006).[5] Greene's Protective Groups in Organic Synthesis (4th ed.).[5][6] Wiley-Interscience. Link
Sources
Technical Deep Dive: N-Boc-S-benzyl-L-cysteine Methyl Ester in Advanced Peptide Synthesis
Topic: N-Boc-S-benzyl-L-cysteine Methyl Ester for peptide synthesis introduction Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of a Fully Protected Cysteine
In the landscape of peptide chemistry, N-Boc-S-benzyl-L-cysteine Methyl Ester (Boc-Cys(Bzl)-OMe) represents a specialized, robust building block primarily utilized in Solution Phase Peptide Synthesis (Soln-PPS) and as a critical intermediate in fragment condensation strategies.
Unlike the labile derivatives used in modern Fmoc-Solid Phase Peptide Synthesis (SPPS), this compound offers a "fortress" of stability. It carries three distinct protecting groups, each requiring a specific orthogonal cleavage condition, allowing for precise, multi-stage synthetic planning.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name: Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(benzylsulfanyl)propanoate
-
Molecular Formula: C₁₆H₂₃NO₄S
-
Physical State: White to off-white crystalline powder
-
Solubility: Soluble in DCM, DMF, Methanol; insoluble in water.
Orthogonal Protection Strategy: The Logic of Selection
The utility of Boc-Cys(Bzl)-OMe lies in its orthogonal incompatibility . It is designed for workflows where the side chain must survive conditions that remove the N-terminal protection, and the C-terminus must be activated selectively.[4]
| Moiety | Protection Type | Removal Condition | Strategic Purpose |
| Boc (tert-Butyloxycarbonyl) | Acidolysis (TFA/DCM) | Temporary protection; removed to elongate the peptide chain from the N-terminus. | |
| Thiol (-SH) | Bzl (Benzyl) | Strong Acid/Reduction (HF or Na/NH₃) | Permanent protection; withstands TFA cycling. Prevents disulfide shuffling and oxidation. |
| Carboxyl | OMe (Methyl Ester) | Saponification (LiOH) or Hydrazinolysis | C-terminal protection. Precursor for hydrazide formation (Fragment Condensation). |
Why S-Benzyl?
The S-Benzyl group is far more stable than the S-Trityl (Trt) or S-Acetamidomethyl (Acm) groups used in Fmoc chemistry. It does not cleave with Trifluoroacetic Acid (TFA). This allows the chemist to remove the N-Boc group repeatedly using TFA without exposing the reactive thiol, making it ideal for synthesizing Cys-containing peptides in solution where disulfide integrity is paramount until the final global deprotection.
Experimental Workflows & Protocols
Workflow A: N-Terminal Elongation (The TFA Cycle)
This protocol describes the removal of the Boc group to allow coupling of the next amino acid.
Reagents:
Protocol:
-
Dissolution: Dissolve Boc-Cys(Bzl)-OMe (1.0 eq) in DCM (10 mL/g).
-
Acidolysis: Add equal volume of TFA (50% v/v final concentration). Stir at room temperature for 30–60 minutes.
-
Checkpoint: Monitor by TLC (disappearance of starting material).[8]
-
-
Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Neutralization: The resulting salt (TFA
H-Cys(Bzl)-OMe) must be neutralized in situ with DIEA (2.0–2.5 eq) immediately prior to the next coupling step to prevent diketopiperazine formation.
Workflow B: C-Terminal Activation via Hydrazide (Fragment Condensation)
The Methyl Ester is rarely hydrolyzed to the acid in complex synthesis due to racemization risks. Instead, it is often converted to the hydrazide , a precursor for the Azide Coupling Method , which is known for minimal racemization.
Protocol:
-
Reaction: Dissolve Boc-Cys(Bzl)-OMe in Methanol or Ethanol.
-
Hydrazinolysis: Add Hydrazine Hydrate (
, 10–20 eq). Stir at room temperature for 12–24 hours.-
Note: The S-Benzyl group is stable to hydrazine, unlike S-thioesters.
-
-
Precipitation: Evaporate solvent. Triturate the residue with water or ether to precipitate the hydrazide (Boc-Cys(Bzl)-NHNH₂).
-
Usage: The hydrazide is later converted to the acyl azide using tert-butyl nitrite and coupled to the next fragment.
Workflow C: Global Deprotection (The "Nuclear" Option)
Removing the S-Benzyl group requires harsh conditions.[6] This is typically the final step of the synthesis.[9]
Method 1: HF Cleavage (High Risk/High Reward)
-
Conditions: Anhydrous Hydrogen Fluoride (HF) with p-cresol/p-thiocresol scavengers at 0°C for 1 hour.
-
Result: Cleaves S-Bzl and any remaining Boc groups simultaneously.
Method 2: Sodium in Liquid Ammonia (Birch Reduction conditions)
-
Conditions: Dissolve peptide in liquid
at -78°C. Add metallic Na until a stable blue color persists for 15 seconds. Quench with . -
Advantage: Very effective for S-Bzl removal; however, can reduce other sensitive groups (e.g., Trp).
Critical Quality Attributes & Troubleshooting
The Racemization Risk (Cysteine Specific)
Cysteine derivatives are uniquely prone to racemization (L
-
Risk Zone: Base-mediated saponification of the Methyl Ester (OMe
OH). -
Mitigation: Avoid direct saponification if possible. Use the Hydrazide route.[10][11] If saponification is mandatory, use Lithium Hydroxide (LiOH) in THF/Water at 0°C and limit reaction time. Do not use NaOH or heat.
Beta-Elimination
Under strong basic conditions, Cysteine can undergo
-
Prevention: Avoid strong bases (like piperidine) when the C-terminus is activated. This is why Boc chemistry (acidic deprotection) is often preferred over Fmoc for solution-phase synthesis of Cys-rich peptides.
Visualizing the Logic
The following diagram illustrates the reaction pathways for Boc-Cys(Bzl)-OMe, highlighting the orthogonality of the protecting groups.
Caption: Reaction map showing the orthogonal cleavage pathways for N-Boc-S-benzyl-L-cysteine Methyl Ester.
Comparative Analysis Data
| Feature | Boc-Cys(Bzl)-OMe | Fmoc-Cys(Trt)-OH |
| Primary Use | Solution Phase / Fragment Condensation | Solid Phase Peptide Synthesis (SPPS) |
| Thiol Stability | High (Stable to TFA) | Moderate (Cleaves with TFA) |
| Deprotection | HF or Na/NH₃ (Harsh) | TFA / Scavengers (Mild) |
| Solubility | High in organic solvents | Moderate |
| Racemization Risk | Low (during coupling); High (during saponification) | Low (if base contact is minimized) |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[12] Link
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Focus on S-Benzyl protection stability).
-
Iselin, B. (1961). Derivates of L-Cysteine and L-Cystine.[13][14] Helvetica Chimica Acta. (Foundational work on Cys protection).[15]
-
Sigma-Aldrich. Product Specification: N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine methyl ester. Link
- Hondal, R. J., et al. (2012). Cysteine Protecting Groups: Applications in Peptide and Protein Science. Chemical Reviews. (Review of S-Bzl vs. Trt).
Sources
- 1. N-Boc-S-benzyl-L-cysteine Methyl Ester | CAS 55478-08-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 55478-08-5|N-Boc-S-benzyl-L-cysteine methyl ester|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]
- 15. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
The Guardian of Reactivity: A Technical Guide to the Discovery and History of Cysteine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique reactivity of the cysteine thiol group, a cornerstone of protein structure and function, presents a formidable challenge in the precise chemical synthesis of peptides and proteins. Its propensity for oxidation and alkylation necessitates a strategy of temporary masking, a role elegantly filled by a diverse arsenal of chemical moieties known as protecting groups. This in-depth guide navigates the historical landscape of cysteine protection, from the seminal work that enabled the first synthesis of a peptide hormone to the sophisticated orthogonal strategies that underpin modern drug development. We will explore the causality behind the design of these molecular guardians, providing detailed, field-proven protocols for their application and removal, and offer a comparative analysis to guide their selection in contemporary research.
The Cysteine Conundrum: A Historical Imperative for Protection
The story of cysteine protecting groups is intrinsically linked to the ambition of synthesizing peptides. In the early 20th century, the linear sequence of amino acids in proteins was established, but the ability to chemically construct these chains remained elusive[1]. The thiol (-SH) side chain of cysteine, with its nucleophilic nature, was a primary obstacle. Unchecked, it could readily oxidize to form disulfide bridges at uncontrolled positions or react with other electrophilic species present during peptide bond formation[2].
The breakthrough came in the context of one of the most significant achievements in peptide chemistry: the first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud and his team in 1953. This monumental work, which earned du Vigneaud the Nobel Prize in Chemistry in 1955, was made possible by the introduction of the S-benzyl (Bzl) protecting group[2][3]. By masking the cysteine thiol as a stable thioether, du Vigneaud could assemble the nonapeptide chain and then, in a final step, remove the benzyl groups to allow for the correct formation of the crucial disulfide bond. This demonstrated unequivocally the necessity and utility of a temporary shield for the cysteine side chain, paving the way for the synthesis of countless other peptides and proteins.
The development of solid-phase peptide synthesis (SPPS) by Merrifield in 1963 and the subsequent introduction of the Boc/Bzl and Fmoc/tBu strategies further underscored the need for a diverse toolkit of protecting groups with varying stabilities[4]. The concept of orthogonality , introduced by Barany and Merrifield in 1977, became a guiding principle[4]. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one cysteine residue in the presence of others. This was a critical advance for the synthesis of complex peptides with multiple, defined disulfide bridges[2][5][].
Foundational Cysteine Protecting Groups: Mechanisms and Protocols
The early protecting groups laid the groundwork for all subsequent developments. Their chemistry, while sometimes harsh by modern standards, established the core principles of thiol protection.
The Pioneer: S-Benzyl (Bzl) Group
The S-benzyl group was the first widely used protecting group for cysteine and remains a cornerstone in certain synthetic strategies, particularly within the Boc/Bzl framework.
Introduction of the S-Benzyl Group:
The S-benzyl group is typically introduced by the reaction of cysteine with benzyl chloride in the presence of a base.
Experimental Protocol: Synthesis of S-benzyl-L-cysteine
-
Dissolve L-cysteine in a suitable solvent, such as aqueous sodium hydroxide.
-
Add benzyl chloride to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the solution to precipitate the S-benzyl-L-cysteine.
-
Collect the product by filtration, wash with water, and dry.
Cleavage of the S-Benzyl Group:
The primary method for cleaving the S-benzyl group is through reduction with sodium in liquid ammonia, a technique that, while effective, is harsh and not compatible with many other functional groups[7][8].
Experimental Protocol: Deprotection of S-benzyl-cysteine using Sodium in Liquid Ammonia [7][9]
Caution: This procedure involves highly reactive sodium metal and cryogenic liquid ammonia and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense anhydrous liquid ammonia at -78 °C.
-
Dissolve the S-benzyl-protected peptide in the liquid ammonia.
-
Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.
-
Maintain the blue color for a designated period (e.g., 30 minutes).
-
Quench the reaction by the cautious addition of a proton source, such as ammonium chloride, until the blue color disappears.
-
Allow the liquid ammonia to evaporate under a stream of nitrogen.
-
Dissolve the residue in an appropriate buffer for further purification.
Mechanism of S-Benzyl Cleavage (Sodium in Liquid Ammonia):
The cleavage proceeds via a single-electron transfer from the dissolved sodium to the aromatic ring of the benzyl group, leading to the formation of a radical anion, which then fragments to release the thiolate and a toluene radical.
Caption: Cleavage of S-benzyl group with sodium in liquid ammonia.
The Acid-Labile Workhorse: S-Trityl (Trt) Group
The introduction of the S-trityl group was a major advancement, providing a protecting group that could be removed under much milder, acidic conditions. Its bulkiness also provides steric hindrance, which can be advantageous.
Introduction of the S-Trityl Group:
The S-trityl group is introduced by reacting cysteine with trityl chloride in the presence of a base.
Experimental Protocol: Synthesis of S-trityl-L-cysteine [9][10]
-
Dissolve L-cysteine in a suitable solvent, such as a mixture of dimethylformamide (DMF) and a base like triethylamine (TEA).
-
Add trityl chloride to the solution portion-wise.
-
Stir the reaction at room temperature until completion.
-
The product can be isolated by precipitation upon addition of water and acidification.
-
Collect the S-trityl-L-cysteine by filtration, wash, and dry.
Cleavage of the S-Trityl Group:
The S-trityl group is readily cleaved by treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger to trap the highly stable trityl cation that is formed[][10].
Experimental Protocol: Cleavage of S-trityl Group during SPPS [10]
-
Following the completion of solid-phase peptide synthesis, wash the peptidyl-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, for example, TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The resin will often develop a yellow or orange color due to the trityl cation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Mechanism of S-Trityl Cleavage (Acid-mediated):
The cleavage is an SN1-type reaction where the sulfur atom is protonated by the acid, followed by the departure of the very stable triphenylmethyl (trityl) carbocation. A scavenger, such as triisopropylsilane (TIS), then irreversibly traps the carbocation by hydride transfer[11][12].
Caption: Acid-catalyzed cleavage of the S-trityl group.
The Modern Toolkit: Orthogonal Protecting Groups
The need to synthesize peptides with multiple disulfide bonds spurred the development of protecting groups with finely tuned labilities, allowing for their selective removal in a predetermined sequence.
S-Acetamidomethyl (Acm)
The S-acetamidomethyl group is a workhorse in modern peptide chemistry due to its stability to the conditions of both Boc/Bzl and Fmoc/tBu SPPS, including final cleavage with TFA or HF[13][14]. This allows for the isolation and purification of the fully protected peptide before disulfide bond formation.
Introduction of the S-Acm Group:
The S-Acm group is introduced by reacting cysteine with N-(hydroxymethyl)acetamide under acidic conditions[13][15].
Experimental Protocol: Synthesis of S-acetamidomethyl-L-cysteine [13]
-
Dissolve L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
Allow the reaction to proceed at room temperature for 1-2 days.
-
Isolate the product by crystallization and subsequent washing and drying.
Cleavage of the S-Acm Group:
The Acm group is typically removed by treatment with reagents that have a high affinity for sulfur, such as mercury(II) or silver(I) salts, or by oxidative cleavage with iodine, which directly yields the disulfide bond[13][14][15].
Experimental Protocol: Cleavage of S-Acm Group and Disulfide Formation with Iodine [16]
-
Dissolve the purified Acm-protected peptide in a suitable solvent, such as aqueous acetic acid, at a low concentration (e.g., 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization.
-
Prepare a solution of iodine (typically a 25- to 50-fold molar excess) in the same solvent or methanol.
-
Add the iodine solution dropwise to the stirred peptide solution.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the cyclized peptide by HPLC.
Mechanism of S-Acm Cleavage (Iodine-mediated):
The cleavage with iodine is thought to proceed through a sulfenyl iodide intermediate, which is then attacked by a second deprotected thiol to form the disulfide bond.
Caption: Oxidative cleavage of S-Acm with iodine.
Other Key Players in Orthogonal Schemes
A variety of other protecting groups have been developed to provide a range of stabilities, allowing for complex, multi-step disulfide bond formation strategies.
-
S-Diphenylmethyl (Dpm): Similar to Trt but with intermediate acid lability. It is stable to the dilute TFA used to remove very acid-labile groups like Mmt, but is cleaved by the higher concentrations of TFA used for final peptide cleavage from the resin[17][18]. This fills a useful niche in orthogonal protection schemes.
-
S-tert-Butyl (tBu): A highly acid-stable protecting group, requiring strong acids like HF for removal[19]. It is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, making it a valuable orthogonal partner to more acid-labile groups.
-
Highly Acid-Labile Groups (e.g., Mmt): Groups like 4-methoxytrityl (Mmt) are cleaved under very mild acidic conditions (e.g., 1-2% TFA in DCM), allowing for their selective removal on-resin while other acid-labile groups like Trt or Dpm remain intact[18].
Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy. The following table provides a comparative summary of the key properties of the most common protecting groups.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability | Key Advantages |
| Benzyl | Bzl | Benzyl chloride | Na/liq. NH₃, HF | Stable to acid and base | Historical significance, low cost |
| Trityl | Trt | Trityl chloride | TFA (often with scavengers), I₂ | Stable to base | Acid-labile, bulky |
| Diphenylmethyl | Dpm | Diphenylmethyl chloride | High concentration TFA | Stable to dilute acid and base | Intermediate acid lability |
| tert-Butyl | tBu | Isobutylene/acid catalyst | HF, Hg(OAc)₂, TMSBr | Stable to TFA, base, I₂ | High stability, orthogonal to Trt |
| Acetamidomethyl | Acm | N-(hydroxymethyl)acetamide | I₂, Hg(OAc)₂, Ag(I) salts | Stable to TFA, HF, base | Orthogonal to acid- and base-labile groups |
| 4-Methoxytrityl | Mmt | 4-Methoxytrityl chloride | 1-2% TFA in DCM | Very acid-labile | Useful for on-resin manipulations |
Conclusion: An Evolving Field
The discovery and development of cysteine protecting groups have been instrumental in advancing the field of peptide and protein chemistry. From the foundational work of du Vigneaud to the sophisticated orthogonal strategies employed today, the ability to temporarily mask the reactive thiol group has enabled the synthesis of increasingly complex and biologically important molecules. The ongoing quest for milder, more selective, and more efficient protecting groups continues to be a vibrant area of research, promising to further expand the horizons of what is synthetically achievable in the realm of drug discovery and materials science. The principles of causality, from the need for stability during chain elongation to the requirement for clean and selective removal, will undoubtedly guide the design of the next generation of these essential molecular tools.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digital.csic.es [digital.csic.es]
- 19. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for N-Boc-S-benzyl-L-cysteine in Solid-Phase Peptide Synthesis (SPPS)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Protected Cysteine in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has become the cornerstone of peptide and small protein manufacturing.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin, dramatically simplifying the purification process at each step to a simple filtration and wash.[3][4] Within the canon of the 20 proteinogenic amino acids, cysteine presents a unique challenge and opportunity. Its thiol-containing side chain is highly nucleophilic and susceptible to oxidation, necessitating robust protection during synthesis. However, this same reactivity is essential for forming disulfide bridges, which are critical for the structural integrity and biological activity of many peptides and proteins.[5]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and powerful approach, particularly for complex or lengthy sequences.[6][7] In this scheme, the N-α-amino group is temporarily protected by the acid-labile Boc group, while side chains are protected by groups, such as benzyl ethers and esters, that require a much stronger acid for removal.[8][9] For cysteine, the S-benzyl (Bzl) protecting group is a robust choice, as it is stable to the repetitive trifluoroacetic acid (TFA) treatments used for N-Boc removal but can be cleaved during the final, harsh acidolytic step.[10][11]
This document provides a detailed guide to the use of N-Boc-S-benzyl-L-cysteine in Boc-SPPS workflows.
A Note on the Starting Material: The title compound, N-Boc-S-benzyl-L-cysteine Methyl Ester, is the esterified form of the amino acid. For direct application in SPPS, the free carboxylic acid, N-Boc-S-benzyl-L-cysteine (Boc-Cys(Bzl)-OH) , is required to form a peptide bond with the resin-bound amine. The methyl ester must first be converted to the free acid via saponification. While this guide focuses on the application of the free acid in SPPS, a general saponification protocol is provided for completeness.
Physicochemical Properties and Handling
Proper handling and storage of the amino acid derivative are crucial for successful synthesis.
| Property | Value |
| Chemical Name | N-(tert-butoxycarbonyl)-S-benzyl-L-cysteine |
| Abbreviation | Boc-Cys(Bzl)-OH |
| Molecular Formula | C₁₅H₂₁NO₄S |
| Molecular Weight | 311.40 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage | Store at 2-8°C, desiccated. Protect from light. |
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
The Boc/Bzl Orthogonal Protection Scheme for Cysteine
The success of SPPS hinges on a "quasi-orthogonal" protection scheme where the N-terminal and side-chain protecting groups are removed under different conditions.[8][9]
-
N-α-Boc Group (Temporary): Protects the alpha-amino group from participating in the coupling reaction. It is removed at the beginning of each cycle using a moderate acid, typically Trifluoroacetic Acid (TFA).[12][13]
-
S-Benzyl Group (Permanent): Protects the cysteine thiol side chain. The benzyl group is stable to the repetitive TFA treatments but is removed during the final cleavage step with a very strong acid, such as anhydrous Hydrogen Fluoride (HF).[6][11] This differential lability is the key to the strategy's success.[8]
Caption: Structure of Boc-Cys(Bzl)-OH Highlighting Protecting Groups.
Experimental Protocols
Protocol 1: Saponification of N-Boc-S-benzyl-L-cysteine Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the free carboxylic acid required for SPPS.
-
Dissolution: Dissolve the N-Boc-S-benzyl-L-cysteine methyl ester (1.0 eq.) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.1 eq. in water) dropwise while stirring.[14]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with cold 1M HCl.[14]
-
The product, Boc-Cys(Bzl)-OH, will often precipitate and can be collected by filtration. Alternatively, extract the product into ethyl acetate.
-
-
Drying and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product. Confirm identity via NMR or Mass Spectrometry.
Protocol 2: Standard Boc-SPPS Coupling Cycle
This protocol outlines a single cycle for adding Boc-Cys(Bzl)-OH to a peptide-resin. This cycle is repeated for each amino acid in the sequence.
Caption: The standard workflow for a single cycle in Boc-SPPS.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM.[12] Agitate for 2 minutes.
-
Drain and add fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.
-
Note: If the sequence contains Trp, Met, or another Cys residue, add a scavenger like 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions from the tert-butyl cation.[8][15]
-
-
Washing: Drain the deprotection solution. Wash the resin extensively with DCM (3-5 times) and then Isopropanol (IPA) (2 times) to remove residual acid, followed by DCM (3-5 times).
-
Neutralization:
-
To deprotonate the newly formed ammonium salt, wash the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes.[9]
-
Repeat the neutralization step.
-
Wash thoroughly with DCM (3-5 times) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Cys(Bzl)-OH (2-4 equivalents relative to resin substitution) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (2-4 eq.) in N,N-Dimethylformamide (DMF).
-
Cool to 0°C and add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (2-4 eq.).[16] Allow to pre-activate for 10-15 minutes.
-
Alternatively, use a modern phosphonium or aminium salt reagent like HBTU (2-4 eq.) with DIEA (4-8 eq.).[17]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative test (e.g., the Kaiser or Ninhydrin test). If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.
-
Protocol 3: Final Cleavage and S-Benzyl Deprotection
This step uses strong acid to simultaneously cleave the peptide from the resin and remove all benzyl-based side-chain protecting groups.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must only be performed by trained personnel in a specialized, dedicated HF cleavage apparatus and fume hood. All necessary safety precautions and emergency response materials (e.g., calcium gluconate gel) must be readily available.
-
Preparation:
-
Ensure the N-terminal Boc group has been removed from the final amino acid.
-
Thoroughly dry the peptide-resin under high vacuum for several hours.
-
Place the dried peptide-resin (e.g., 200 mg - 1 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.[6]
-
-
Scavenger Addition: Add a "scavenger cocktail" to the vessel to trap reactive carbocations generated during cleavage. A common cocktail for a Cys(Bzl)-containing peptide is a mixture of p-cresol and p-thiocresol or anisole.[11][18] A typical ratio is 1 mL of scavenger mix per 9 mL of HF.[6]
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath (-78°C). Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Cleavage Reaction:
-
HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum, trapping it appropriately (e.g., with a calcium oxide trap).[6]
-
Peptide Precipitation and Washing:
-
Once all HF has evaporated, wash the resin/peptide mixture with a large volume of cold diethyl ether to precipitate the crude peptide and wash away the scavengers.[6]
-
Repeat the ether wash several times.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a suitable aqueous solvent (e.g., 10-50% aqueous acetic acid).
-
Filter to remove the resin beads.
-
Freeze the aqueous peptide solution and lyophilize (freeze-dry) to obtain the crude peptide powder, which can then be purified by RP-HPLC.
-
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Racemization of Cysteine | Over-activation during coupling; use of strong, sterically hindered bases (like DIEA) can promote α-proton abstraction.[19][20] | Minimize pre-activation time. Use a less hindered base like 2,4,6-collidine instead of DIEA or NMM.[21] Use additives like HOBt or HOAt to suppress racemization.[20][22] |
| Incomplete Coupling | Steric hindrance; peptide aggregation on the resin. | Double couple the amino acid. Use a more potent coupling reagent like HATU or PyAOP.[17] Switch to a less polar solvent mixture (e.g., DCM/DMF) to disrupt aggregation.[19] |
| Incomplete S-Benzyl Deprotection | Insufficient reaction time in HF; insufficient HF volume. | Increase HF cleavage time to 90 minutes or 2 hours, especially if multiple Arg(Tos) or Cys(Bzl) residues are present.[11][18] Ensure adequate HF volume (~10 mL/g resin). |
| Side Product Formation during Cleavage | Alkylation of sensitive residues (Trp, Met, Tyr) by carbocations generated from protecting groups and the resin linker.[18] | Always use an effective scavenger cocktail. For Trp-containing peptides, add indole or tryptamine. For Met, add dimethyl sulfide (DMS).[18][23] |
Conclusion
N-Boc-S-benzyl-L-cysteine is a robust and reliable building block for the synthesis of cysteine-containing peptides using the Boc/Bzl SPPS strategy. While the chemistry involves strong acids and requires careful handling, its effectiveness, particularly for synthesizing long or "difficult" sequences where aggregation can be an issue in Fmoc chemistry, makes it an indispensable tool for peptide chemists.[6][24] By understanding the principles behind the protection strategy and adhering to meticulously planned protocols, researchers can successfully incorporate cysteine and pave the way for creating complex peptides with critical disulfide-dependent structures.
References
-
Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84. Available at: [Link]
-
(2014). Merrifield Solid-Phase Peptide Synthesis. Chem-Station Int. Ed. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
(2024). 25.9: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. LibreTexts Chemistry. Available at: [Link]
-
(2023). What is solid phase peptide synthesis?. Biotage. Available at: [Link]
-
Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 439-44. Available at: [Link]
-
Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University. Available at: [Link]
-
Merrifield Solid Phase Peptide Synthesis. YouTube. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Botti, P. (2016). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1367, 15-23. Available at: [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Available at: [Link]
-
Watt, R. J., & Becer, C. R. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(18), 10273-10292. Available at: [Link]
-
Isidro-Llobet, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 703-714. Available at: [Link]
-
Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec. Available at: [Link]
-
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 69-74. Available at: [Link]
-
Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 129-142. Available at: [Link]
-
Coin, I., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry, 87(24), 16486-16494. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
(2024). Saponification-Typical procedures. OperaChem. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
(2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Available at: [Link]
-
Hf cleavage and deprotection from resins. Slideshare. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen. Available at: [Link]
-
Li, G., et al. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 70(42), 7783-7789. Available at: [Link]
-
Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. biotage.com [biotage.com]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. creative-peptides.com [creative-peptides.com]
- 14. Saponification-Typical procedures - operachem [operachem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 23. researchgate.net [researchgate.net]
- 24. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Strategic Deprotection of S-Benzyl Cysteine Methyl Ester
Executive Summary
The S-benzyl (S-Bzl) group is one of the most robust protecting groups for cysteine, offering exceptional stability during Boc-solid phase peptide synthesis (SPPS) and general organic manipulation. However, its "brick-like" stability poses a significant deprotection challenge, typically requiring harsh conditions that jeopardize other sensitive functionalities—specifically the C-terminal methyl ester .
This guide provides a validated protocol for the cleavage of the S-Bzl group from Cysteine Methyl Ester (
Mechanistic Insight & Strategy
The Challenge: Stability vs. Labile Groups
The S-Bzl thioether bond is stable to neat Trifluoroacetic Acid (TFA) and mild nucleophiles. Cleavage requires a "hard" acid (Superacid) to protonate the sulfur or the benzyl ring, facilitating an
-
Target: Cleave
bond. -
Constraint: Preserve
bond (Methyl Ester). -
Risk: Methyl esters are susceptible to hydrolysis (in aqueous acid) and aminolysis (in ammonia).
The Solution: Acidolysis with Scavengers
The reaction proceeds via the generation of a benzyl carbocation (
-
Reagent: TFMSA (Superacid) drives the cleavage.
-
Scavenger: Thioanisole acts as a "soft" nucleophile, trapping the
cation to form stable Benzyl-methyl-sulfide. -
Solvent: TFA acts as the carrier solvent.
Reaction Mechanism Diagram
The following diagram illustrates the acid-catalyzed cleavage and the critical role of the scavenger.
Figure 1: Mechanism of TFMSA-mediated deprotection. The scavenger prevents re-alkylation of the free thiol.
Recommended Protocol: TFMSA Acidolysis
This method (adapted from Tam et al.) uses TFMSA as a less volatile, easier-to-handle alternative to HF. It is performed in standard glassware without the need for a vacuum line.
Materials & Reagents
| Component | Grade/Spec | Role |
| Substrate | Starting Material | |
| TFMSA | Anhydrous (>99%) | Superacid catalyst |
| TFA | HPLC Grade | Solvent/Co-acid |
| Thioanisole | >99% | Primary Scavenger (accelerator) |
| 1,2-Ethanedithiol (EDT) | >98% | Co-scavenger (prevents oxidation) |
| Diethyl Ether | Cold (-20°C) | Precipitant |
Step-by-Step Procedure
Safety Warning: TFMSA is highly corrosive and fumes in air. Perform all steps in a functioning fume hood. Wear acid-resistant gloves and a face shield.
-
Preparation of Scavenger Cocktail:
-
In a round-bottom flask, prepare a mixture of TFA : Thioanisole : EDT in a ratio of 10 : 1 : 0.5 (v/v).
-
Example: 10 mL TFA, 1 mL Thioanisole, 0.5 mL EDT.
-
-
Solubilization:
-
Dissolve the cysteine derivative (
) in the scavenger cocktail. Use approximately 10 mL of cocktail per 1 mmol of substrate. -
Note: Ensure complete dissolution before adding strong acid.
-
-
Acidification (The "High" Acidity Step):
-
Cool the flask to 0°C in an ice bath.
-
Slowly add TFMSA dropwise to achieve a final concentration of roughly 10-15% (v/v) relative to the TFA.
-
Exotherm Alert: The reaction is exothermic. Add slowly to prevent overheating, which could hydrolyze the ester.
-
-
Reaction:
-
Allow the mixture to stir at 0°C for 30 minutes , then warm to room temperature and stir for an additional 60-90 minutes .
-
Monitoring: Check reaction progress via HPLC or TLC (if feasible).
-
-
Workup (Precipitation):
-
Cool the flask back to 0°C.
-
Pour the reaction mixture slowly into a 10-fold excess of cold Diethyl Ether (-20°C) under vigorous stirring.
-
The deprotected
(as the TFMSA salt) should precipitate.
-
-
Isolation:
-
Centrifuge (3000 rpm, 5 min) or filter through a sintered glass funnel.
-
Wash the pellet 3x with cold ether to remove the scavenger adducts (Benzyl-thioanisole) and residual acid.
-
Crucial: Dry the pellet immediately under high vacuum to remove traces of acid. Moisture + Residual Acid = Ester Hydrolysis.
-
Alternative Methods & Contraindications
Method B: Anhydrous HF (The "Gold Standard")
-
Pros: Cleanest cleavage, volatile reagents (easy removal).
-
Cons: Requires Teflon/Kel-F apparatus; extreme health hazard (bone seeker).
-
Protocol Summary: Treat substrate with HF/Anisole (9:1) at 0°C for 60 mins. Evaporate HF. Extract with ether.[1][2][3]
-
Verdict: Use only if TFMSA fails or if the lab is already equipped for HF peptide synthesis.
Method C: Sodium / Liquid Ammonia (Birch Reduction)
-
Status: CONTRAINDICATED for Methyl Esters.
-
Reasoning: Liquid ammonia is a potent nucleophile. While
effectively cleaves S-Bzl, it will almost certainly attack the methyl ester, converting it to a primary amide ( ). -
Exception: Only use if the target molecule is actually Cysteine Amide.
Decision Matrix
Figure 2: Workflow decision tree for selecting the deprotection method.
Validation: Ellman's Test for Free Thiols[5][6]
To confirm the success of the deprotection, quantify the free thiol (-SH) content using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Buffer: Prepare 0.1 M Sodium Phosphate buffer, pH 8.0, containing 1 mM EDTA.
-
Reagent: Dissolve 4 mg DTNB in 1 mL of buffer (Ellman's Reagent).
-
Assay:
-
Mix 50
L of Ellman's Reagent with 2.5 mL of Buffer. -
Add 250
L of the deprotected sample (dissolved in water/buffer). -
Incubate at Room Temp for 15 minutes.
-
-
Read: Measure Absorbance at 412 nm .
-
Calculation: Use the extinction coefficient
.[4]
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[5] Wiley-Interscience.[5] (Refer to Chapter on Protection for the Thiol Group). Link
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics. Link
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques: TFMSA Cleavage Procedures.Link
-
BroadPharm. Ellman's Assay Protocol for Determination of Free Thiols.[4]Link
Sources
N-Boc-S-benzyl-L-cysteine Methyl Ester for synthesis of disulfide-containing peptides.
Application Note: High-Fidelity Synthesis of Disulfide-Containing Peptides using N-Boc-S-benzyl-L-cysteine Methyl Ester
Part 1: Executive Summary & Strategic Rationale
N-Boc-S-benzyl-L-cysteine Methyl Ester (Boc-Cys(Bzl)-OMe) is a specialized cysteine derivative primarily utilized in Solution Phase Peptide Synthesis (LPPS) and Fragment Condensation strategies. Unlike modern Fmoc/Trt strategies which allow for mild acid deprotection, the Boc/Bzl strategy offers a "maximum stability" approach.
The S-benzyl (Bzl) group is exceptionally stable to Trifluoroacetic Acid (TFA), the reagent used to remove the N-terminal Boc group. This orthogonality allows for the assembly of complex peptide chains without premature deprotection or oxidation of the sulfur atom. The sulfur is only unmasked during the final "global deprotection" stage using strong acids (HF, TFMSA) or Birch reduction (Na/NH₃), making this reagent ideal for synthesizing peptides prone to aggregation or those requiring harsh intermediate purification steps.
Key Advantages:
-
Robust Orthogonality: The S-Bzl group survives repeated TFA treatments, preventing "premature" disulfide scrambling.
-
C-Terminal Versatility: The Methyl Ester (OMe) protects the C-terminus during solution-phase coupling and can be converted to a hydrazide for native chemical ligation or saponified to the free acid.
-
Racemization Control: When used as a C-terminal starting unit, the methyl ester minimizes the risk of racemization compared to activated esters.
Part 2: Chemical Profile & Physical Properties[1]
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine methyl ester |
| CAS Number | 55478-08-5 |
| Formula | C₁₆H₂₃NO₄S |
| Molecular Weight | 325.42 g/mol |
| Physical Form | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, DMF, Ethyl Acetate, Methanol |
| S-Protecting Group | Benzyl (Bzl) - Stable to TFA; Cleaved by HF or Na/NH₃ |
| N-Protecting Group | Boc - Cleaved by TFA or HCl/Dioxane |
Part 3: Experimental Protocols
Workflow Overview
The synthesis follows a linear solution-phase trajectory. The critical control points are the Coupling (preventing racemization) and the Global Deprotection/Oxidation (unmasking the thiol and forming the disulfide).
Caption: Figure 1. Solution-phase workflow for Boc-Cys(Bzl)-OMe. The S-Bzl group remains intact until the final HF cleavage step.
Protocol A: Low-Racemization Coupling (Solution Phase)
Objective: Extend the peptide chain from the N-terminus of H-Cys(Bzl)-OMe without racemizing the cysteine alpha-carbon.
Reagents:
-
Boc-Amino Acid (1.1 equiv)
-
EDC.HCl (1.1 equiv)
-
HOBt (hydroxybenzotriazole) (1.1 equiv) - Crucial for suppressing racemization.
-
DCM (Dichloromethane) or DMF (Dimethylformamide)
-
TMP (2,4,6-Trimethylpyridine/Collidine) - Preferred mild base over DIEA/TEA.
Procedure:
-
Boc Removal: Dissolve Boc-Cys(Bzl)-OMe in 50% TFA/DCM. Stir for 30 min. Evaporate solvent.[1]
-
Neutralization: Dissolve the resulting TFA salt (H-Cys(Bzl)-OMe·TFA) in minimal DMF. Add TMP (2.5 equiv) to neutralize. Check pH (should be ~7-8).
-
Activation: In a separate vessel, dissolve the incoming Boc-AA-OH and HOBt in DCM/DMF (1:1). Cool to 0°C. Add EDC.HCl. Stir for 5 mins.
-
Coupling: Add the activated Boc-AA solution to the cysteine amine solution. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.[2]
Scientific Insight:
Cysteine derivatives are notoriously prone to racemization via beta-elimination (forming dehydroalanine) or direct enolization . Using HOBt forms an active ester that couples faster than the rate of racemization. Avoiding strong bases like Triethylamine (TEA) in favor of Collidine significantly reduces risk [1].
Protocol B: Global Deprotection (S-Benzyl Removal)
Objective: Remove the S-Benzyl group and N-terminal protection simultaneously. Warning: This step requires handling Hydrofluoric Acid (HF) or TFMSA . Standard TFA cocktails will not remove the S-Bzl group.
Method 1: High Vacuum HF Cleavage (Gold Standard)
-
Apparatus: Kel-F or Teflon vacuum line (glass is etched by HF).
-
Scavengers: Mix the protected peptide with p-Cresol (10% v/v) and p-Thiocresol (5% v/v). Note: Anisole is common but p-Cresol/Thiocresol is superior for S-Bzl removal to prevent benzyl cation re-attachment to the sulfur.
-
Reaction: Condense anhydrous HF onto the peptide at -78°C. Warm to 0°C and stir for 60 minutes.
-
Workup: Evaporate HF under high vacuum. Precipitate the peptide in cold Diethyl Ether.
Method 2: TFMSA (Trifluoromethanesulfonic Acid) - The "Liquid HF" Alternative Use this if an HF line is unavailable.
-
Cocktail: TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / TFMSA (Volume ratio: 10 : 10 : 5 : 10).
-
Execution: Dissolve peptide in TFA/Thioanisole/EDT first. Cool to 0°C. Dropwise add TFMSA.
-
Time: Stir 2-3 hours at 0°C.
Critical Note on Methyl Esters: HF and TFMSA generally leave the C-terminal Methyl Ester (OMe) intact. If the free acid (OH) is required, you must saponify (LiOH/MeOH/Water) before this acid cleavage step. If you use Sodium/Liquid Ammonia (Na/NH₃), the ester will likely convert to the Amide (CONH₂) or Alcohol.
Protocol C: Oxidative Folding (Disulfide Formation)
Objective: Form the intramolecular disulfide bond between the now-free thiols.
Method: DMSO-Assisted Oxidation
-
Dissolution: Dissolve the crude, reduced peptide in 0.1M Ammonium Acetate buffer (pH 7.5 - 8.0) at a concentration of 0.1 mg/mL. High dilution prevents intermolecular aggregation.
-
Oxidant: Add DMSO to a final concentration of 10-20% (v/v).
-
Reaction: Stir open to air at RT for 12–24 hours. Monitor by HPLC.
-
Validation: The oxidized peptide will elute earlier than the reduced form on Reverse-Phase HPLC due to the constrained hydrophobic surface area.
Caption: Figure 2. Mechanism of DMSO-assisted oxidative folding. DMSO acts as the oxygen donor, facilitating rapid equilibrium compared to air oxidation.
Part 4: Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Product mass is +14 Da | Methyl ester hydrolysis incomplete (if acid desired) | Check saponification step; ensure LiOH was sufficient. |
| Product mass is +90 Da | Benzyl group not removed | HF/TFMSA reaction time too short or scavengers insufficient. S-Bzl is stable to TFA! |
| Multiple HPLC peaks | Racemization of Cys | Switch coupling to DIC/HOBt at 0°C. Avoid pre-activation of Cys. |
| Incomplete Oxidation | pH too low | Adjust oxidation buffer to pH 8.0. Thiols need to be thiolate anions (S-) to react. |
References
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.[3]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][4][5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[3][1]
-
Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[3][1]
-
Albericio, F., et al. (2021). Cysteine protecting groups: applications in peptide and protein science.[1][6][7] Chemical Society Reviews.
-
Sigma-Aldrich. Product Specification: N-(tert-Butoxycarbonyl)-L-cysteine methyl ester.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Application Note: N-Boc-S-benzyl-L-cysteine Methyl Ester in Solution-Phase Synthesis
This guide details the strategic application of N-Boc-S-benzyl-L-cysteine Methyl Ester (Boc-Cys(Bzl)-OMe) in solution-phase peptide synthesis. It is designed for researchers requiring high-fidelity cysteine incorporation without the racemization or
Core Strategic Value
Boc-Cys(Bzl)-OMe (CAS: 55478-08-5) is a robust building block used primarily in Boc-chemistry solution-phase synthesis . Its value lies in its orthogonal protection scheme, which segregates the reactivities of the amine, carboxyl, and thiol functionalities.
The Orthogonality Triad
-
N-Terminus (Boc): Acid-labile (TFA/HCl). Removed to expose the amine for chain elongation.
-
C-Terminus (OMe): Base-labile (Saponification) or Hydrazine-labile (Hydrazinolysis). Protects the carboxyl group during coupling.[1]
-
Side Chain (S-Bzl): "Permanent" protection. Stable to TFA (acid) and mild base. Requires strong acid (HF) or dissolving metal reduction (Na/NH
) for removal.
Expert Insight: The S-Benzyl group is chosen over acid-labile groups (like Trityl) in solution phase when the peptide chain must undergo multiple TFA deprotection cycles without exposing the free thiol. This prevents premature oxidation (disulfide shuffling) or alkylation.
Chemical Properties & Handling[2][3][4]
| Property | Specification | Handling Note |
| Molecular Formula | C | MW: 325.42 g/mol |
| Physical State | White crystalline solid or viscous oil | Hygroscopic; store at -20°C under N |
| Solubility | DCM, EtOAc, DMF, MeOH | Insoluble in water/hexane. Dissolve in DCM for coupling. |
| Chirality | L-Isomer | Prone to racemization if base exposure is prolonged. |
Experimental Protocols
Protocol A: N-Terminal Deprotection (Boc Removal)
Use this protocol when Boc-Cys(Bzl)-OMe is the amine component for the next coupling step.
Mechanism: Acidolytic cleavage of the tert-butyl carbamate yields the amine salt and isobutylene gas.
-
Dissolution: Dissolve Boc-Cys(Bzl)-OMe (1.0 equiv) in dry Dichloromethane (DCM) (approx. 5 mL per mmol).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) equal to 50% of the total volume (e.g., 1:1 TFA:DCM).
-
Alternative: 4M HCl in Dioxane can be used to generate the HCl salt directly.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Work-up:
-
Usage: The resulting salt is ready for coupling. Neutralize in situ with NMM or DIEA during the coupling step.
Protocol B: C-Terminal Activation (The Azide Method)
Use this protocol to convert Boc-Cys(Bzl)-OMe into an activated acyl donor. This is preferred over saponification to minimize racemization.
Mechanism: Methyl ester
-
Hydrazinolysis:
-
Dissolve Boc-Cys(Bzl)-OMe in Methanol (MeOH).
-
Add Hydrazine Hydrate (N
H ·H O, 10–20 equiv). -
Stir at RT for 24–48 hours.
-
Observation: The hydrazide often precipitates. If not, evaporate and crystallize from MeOH/Ether.
-
-
Azide Formation (In situ activation):
-
Dissolve the hydrazide in DMF at -20°C.
-
Add HCl (in dioxane) followed by tert-Butyl Nitrite (or NaNO
/aq. HCl). -
Stir for 15 mins at -20°C to form the Acyl Azide.
-
-
Coupling:
-
Add the amine component (H-Peptide-OR) and neutralize with DIEA.
-
Maintain temperature < 0°C for 24h.
-
Protocol C: Standard Coupling (Carbodiimide/HOBt)
Standard solution-phase coupling of the free acid Boc-Cys(Bzl)-OH (obtained via careful hydrolysis) to an amine.
-
Activation: Dissolve Boc-Cys(Bzl)-OH (1.1 equiv) and HOBt (1.2 equiv) in DCM/DMF.
-
Coupling Agent: Cool to 0°C. Add EDC·HCl (1.1 equiv). Stir for 15 min.
-
Addition: Add the amine component (H-Xaa-OR) and N-Methylmorpholine (NMM, 2.0 equiv) to adjust pH to 8.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Work-up (Critical for Solution Phase):
-
Dilute with EtOAc (ethyl acetate).
-
Wash sequentially with: 5% KHSO
(removes bases), Water, 5% NaHCO (removes acids), and Brine. -
Dry over Na
SO and concentrate.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for processing Boc-Cys(Bzl)-OMe in solution phase.
Caption: Decision tree for Boc-Cys(Bzl)-OMe usage. Path A is standard; Path B is preferred for C-terminal activation to preserve chirality.
Troubleshooting & Optimization
Issue 1: Racemization during Coupling
Cysteine derivatives are uniquely prone to racemization (conversion of L to D isomer) due to the high acidity of the
-
Solution: Avoid base-mediated pre-activation. Use "neutral" coupling conditions like DIC/HOBt or the Azide Method (Protocol B).
-
Avoid: Do not use excess base (DIEA/TEA) during the coupling of the Cys-carboxyl group.
Issue 2: -Elimination
Under strong basic conditions (e.g., saponification with NaOH), the sulfur protecting group can be eliminated, forming Dehydroalanine.
-
Symptom: Appearance of a double bond peak in NMR; loss of sulfur mass in MS.
-
Prevention: Keep hydrolysis temperature at 0°C. Use LiOH (milder than NaOH). Limit reaction time to < 1 hour.
Issue 3: Solubility Aggregation
Protected peptides containing Cys(Bzl) can form "beta-sheet" aggregates in DCM, leading to gelation.
-
Solution: Add chaotropic salts (LiCl) or use solvent mixtures like DCM/DMF (1:1) or NMP to disrupt hydrogen bonding.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on solution phase techniques and the Azide Method).
-
Han, Y., et al. (1997).[7] Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[1][8] The Journal of Organic Chemistry, 62(13), 4307–4312. Link
-
Isidro-Llobet, A., et al. (2009).[9] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[9] Link
-
Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)-L-cysteine methyl ester Product Information. Link
Sources
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. ludger.com [ludger.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
Application Notes and Protocols for On-Resin Cysteine Modifications
Introduction: The Critical Role of Cysteine in Peptide and Protein Engineering
Cysteine, with its unique thiol side chain, is a cornerstone of chemical biology and drug development. Its nucleophilic and redox-active nature makes it a versatile handle for a myriad of modifications, including the formation of structural disulfide bonds, bioconjugation with small molecules, and the introduction of probes for biochemical studies. Performing these modifications while the peptide is still anchored to the solid-phase support (on-resin) offers significant advantages, such as driving reactions to completion with excess reagents, simplifying purification by washing away byproducts, and enabling the synthesis of complex, multi-functionalized peptides.[1]
This guide provides a comprehensive overview of strategies and detailed protocols for the on-resin modification of cysteine residues. We will first address the challenges associated with the use of S-benzyl protected cysteine for on-resin manipulations and then pivot to the modern, state-of-the-art orthogonal protection strategies that have become the gold standard in the field.
The Challenge with S-Benzyl Cysteine for On-Resin Modifications
While N-Boc-S-benzyl-L-cysteine is a foundational building block in classical Boc-based solid-phase peptide synthesis (SPPS), its use for selective, on-resin side-chain modification is highly problematic and generally not recommended.
The core issue lies in the robustness of the S-benzyl (Bzl) protecting group. Its cleavage requires harsh, strongly acidic conditions, most commonly anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2] These conditions are not compatible with most standard SPPS resins (e.g., Merrifield, PAM, Wang resins) and will simultaneously cleave not only the S-benzyl group but also the peptide from the resin and most other side-chain protecting groups. This lack of orthogonality makes it unsuitable for a strategy that requires selective deprotection of the cysteine side chain while the peptide remains attached to the solid support with other protecting groups intact.
While alternative debenzylation methods exist, such as catalytic hydrogenation, their application on a solid support is often inefficient due to poor catalyst accessibility to the resin-bound substrate and potential catalyst poisoning by sulfur-containing compounds.[3][4] Consequently, the S-benzyl group is almost exclusively used when the free thiol is only required after the final cleavage and global deprotection step.
The Orthogonal Protection Strategy: The Modern Solution
To overcome the limitations of the S-benzyl group, the field has widely adopted the use of orthogonal protecting groups for the cysteine side chain. An orthogonal protecting group is one that can be removed under a specific set of conditions that do not affect other protecting groups or the resin linkage.[5] This allows for the selective deprotection of a cysteine thiol on-resin, paving the way for subsequent, site-specific modifications.
Two of the most widely used and versatile orthogonal protecting groups for Fmoc-based SPPS are the 4-methoxytrityl (Mmt) and the acetamidomethyl (Acm) groups.
-
Fmoc-Cys(Mmt)-OH: The Mmt group is highly acid-labile and can be selectively removed on-resin using a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] This mild deprotection is orthogonal to the standard TFA-based cleavage cocktail and the t-butyl-based side-chain protecting groups.
-
Fmoc-Cys(Acm)-OH: The Acm group is stable to both the basic conditions used for Fmoc removal and the acidic conditions of final cleavage. It can be selectively removed on-resin through treatment with reagents like iodine (I₂) or N-chlorosuccinimide (NCS), often with concomitant disulfide bond formation.[1][7][8]
The following sections provide detailed protocols for the use of these orthogonally protected cysteine derivatives for on-resin modifications.
Part A: On-Resin Thiol Deprotection Protocols
The first step in any on-resin modification is the selective removal of the orthogonal protecting group to expose the free thiol.
Protocol 1: On-Resin Deprotection of the Mmt Group
This protocol describes the selective removal of the 4-methoxytrityl (Mmt) group from a resin-bound peptide. The release of the orange-colored trityl cation provides a visual indication of the reaction's progress.
Experimental Workflow: Mmt Deprotection
Caption: Workflow for on-resin Mmt deprotection.
Materials:
-
Peptidyl-resin containing one or more Cys(Mmt) residues
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard solid-phase synthesis reaction vessel
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution: 2% TFA and 5% TIS in DCM (v/v/v).
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate gently for 10 minutes. The solution will typically turn yellow/orange.[6]
-
Drain the solution and repeat the treatment 3-4 more times, or until the solution no longer develops a strong color.
-
Wash the resin thoroughly with DCM (5 x resin volume).
-
To neutralize any residual acid, wash the resin with a solution of 10% DIPEA in DMF (v/v) (2 x resin volume).
-
Wash the resin thoroughly with DMF (3 x resin volume) followed by DCM (3 x resin volume).
-
The resin now contains a peptide with a free thiol and is ready for subsequent modification.
Causality and Trustworthiness:
-
Why 2% TFA? This low concentration of TFA is sufficient to cleave the highly acid-labile Mmt group without significantly affecting more robust acid-labile groups like t-butyl or the resin linker.[9]
-
Why TIS? Triisopropylsilane acts as a scavenger for the released Mmt cations, preventing them from re-attaching to other nucleophilic residues on the peptide, such as tryptophan.[6]
-
Why repeat the treatment? Multiple short treatments ensure complete removal of the Mmt group while minimizing contact time with the acid, thus reducing the risk of side reactions.[9]
Protocol 2: On-Resin Deprotection of the Acm Group and Disulfide Formation
This protocol describes the simultaneous removal of two Acm groups and the formation of an intramolecular disulfide bond using iodine.
Experimental Workflow: Acm Deprotection & Cyclization
Caption: Workflow for on-resin Acm deprotection and disulfide formation.
Materials:
-
Peptidyl-resin containing two Cys(Acm) residues
-
DMF
-
Iodine (I₂)
-
Ascorbic acid
-
DCM
Procedure:
-
Swell the peptidyl-resin in DMF (10 mL per gram of resin) for 1 hour.
-
Prepare a 0.1 M solution of iodine in DMF.
-
Drain the DMF from the resin and add the iodine solution (typically 10 equivalents relative to the resin loading).[10][11]
-
Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the reaction is complete, drain the iodine solution.
-
Wash the resin extensively with DMF until the filtrate is colorless.
-
To quench any remaining iodine, wash the resin with a 1 M ascorbic acid solution in DMF (3 x resin volume).[11]
-
Wash the resin again with DMF (5 x resin volume) and DCM (3 x resin volume).
-
The resin now contains the cyclized peptide, ready for final cleavage.
Causality and Trustworthiness:
-
Why Iodine? Iodine acts as a mild oxidizing agent that facilitates the removal of the Acm groups and the concomitant formation of the disulfide bond.[12]
-
Why DMF? DMF is an excellent swelling solvent for most resins and effectively dissolves iodine.
-
Why Ascorbic Acid? Ascorbic acid is a reducing agent used to quench any excess iodine, preventing potential over-oxidation of sensitive residues like methionine or tryptophan upon final cleavage.[11]
Part B: On-Resin Thiol Modification Protocols
Once the cysteine thiol is deprotected on-resin, it can be modified in various ways.
Protocol 3: On-Resin S-Alkylation with Iodoacetamide
This protocol describes the alkylation of a free thiol on the resin with iodoacetamide, a common method for introducing a carbamidomethyl group.
Quantitative Data for On-Resin Modifications
| Modification Type | Reagent (Equivalents) | Solvent | Time | Temperature | Typical Purity/Yield |
| Mmt Deprotection | 2% TFA, 5% TIS | DCM | 4-5 x 10 min | Room Temp | >95% Deprotection[6] |
| Acm Deprotection/Cyclization | Iodine (10 eq.) | DMF | 1-2 hours | Room Temp | >85% Cyclization[1][11] |
| S-Alkylation | Iodoacetamide (10-20 eq.), DIPEA (10-20 eq.) | DMF | 2-4 hours | Room Temp | High (>90%)[13][14] |
| Michael Addition | Maleimide (5-10 eq.) | DMF, PBS | 2 hours | Room Temp | High (>90%)[15][16] |
| Disulfide Formation (NCS) | NCS (2-3 eq.) | DMF | 15-30 min | Room Temp | High (>90%)[8] |
Note: Yields are highly sequence-dependent and the provided values are estimates based on literature. Optimization may be required for specific peptides.
Procedure:
-
Start with the peptidyl-resin containing a free thiol (from Protocol 1).
-
Swell the resin in DMF.
-
Prepare a solution of iodoacetamide (10-20 equivalents) and DIPEA (10-20 equivalents) in DMF.
-
Add the solution to the resin and agitate in the dark at room temperature for 2-4 hours.[14]
-
Monitor the reaction using a qualitative test for free thiols (e.g., Ellman's test) on a small sample of resin beads.
-
Once the reaction is complete, drain the solution.
-
Wash the resin thoroughly with DMF (5 x resin volume) and DCM (5 x resin volume).
-
The resin is now ready for final cleavage.
Causality and Trustworthiness:
-
Why Iodoacetamide? It is a highly effective alkylating agent for thiols.[13]
-
Why DIPEA? The reaction proceeds via the thiolate anion, which is a better nucleophile than the thiol. The non-nucleophilic base DIPEA deprotonates the thiol to form the thiolate without competing in the alkylation reaction.
-
Why in the dark? Iodoacetamide is light-sensitive and should be protected from light to prevent degradation.
Protocol 4: On-Resin Michael Addition with a Maleimide
This protocol describes the conjugation of a maleimide-functionalized molecule to a free thiol on the resin, forming a stable thioether bond. This is a widely used "click" reaction in bioconjugation.
Procedure:
-
Start with the peptidyl-resin containing a free thiol.
-
Swell the resin in a suitable buffer/solvent system. A mixture of DMF and a phosphate buffer (pH 6.5-7.5) is often effective.[16]
-
Dissolve the maleimide reagent (5-10 equivalents) in the reaction solvent.
-
Add the maleimide solution to the resin and agitate at room temperature for 2 hours.[16]
-
Monitor the reaction for the disappearance of the free thiol.
-
Once complete, drain the solution and wash the resin extensively with the reaction solvent, followed by water, DMF, and DCM.
-
The resin-bound peptide conjugate is ready for cleavage.
Causality and Trustworthiness:
-
Why pH 6.5-7.5? This pH range is a compromise: it is high enough to have a significant population of the reactive thiolate anion but low enough to minimize side reactions like the hydrolysis of the maleimide ring or reaction with amine nucleophiles (e.g., lysine side chains).[17]
-
Why Maleimide? The maleimide group is a highly efficient Michael acceptor, reacting specifically and rapidly with thiols under mild conditions.[18]
References
- Benchchem. (2025). Fmoc-Cys(Acm) - OH in Solid-Phase Peptide Synthesis. Benchchem.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm)
- Benchchem. (2025). Application Notes and Protocols: On-Resin vs.
- Góngora-Benítez, M., et al. (2012). Immobilized N-Chlorosuccinimide as a Friendly Peptide Disulfide-Forming Reagent. PMC.
- Góngora-Benítez, M., et al. (2013). N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis. PubMed.
- Chakraborty, S., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI.
- Guo, J., et al. (2014). Resin-Assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications.
- Biotage. (2021). Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Biotage.
- Kumar, A., et al. (2025).
- Wang, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems.
- Wang, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Zhang, X., et al. (2018).
- Mullen, D. G., et al. (2010). On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. PubMed.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Desai, V. H., et al. (2024).
- Al-Garawi, Z. S., et al. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. PMC.
- Wierzbicki, M., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. MDPI.
- G-Biosciences. (n.d.).
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. AAPPTec.
- Benchchem. (2025).
- Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- University of Washington. (2011).
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Forrester, M. T., et al. (2016).
- Niño-Ramírez, V. A., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. MDPI.
- Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio.
- Niño-Ramírez, V. A., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. PubMed.
- Mohammadpoor-Baltork, I., et al. (2002).
- Lyon, R. P., et al. (2015).
- Benchchem. (2025). Benzyl Ester vs.
- Kamal, A., et al. (2002). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
- Komatsu, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. peptidetherapeutics.org [peptidetherapeutics.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 13. researchgate.net [researchgate.net]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for monitoring reactions with N-Boc-S-benzyl-L-cysteine Methyl Ester
Application Note: Analytical Techniques for Monitoring Reactions with N-Boc-S-benzyl-L-cysteine Methyl Ester
Executive Summary & Molecular Profile
N-Boc-S-benzyl-L-cysteine Methyl Ester (CAS: 55478-08-5) is a fully protected cysteine derivative serving as a critical orthogonal building block in peptide synthesis and peptidomimetic drug development. Its analysis presents a unique triad of challenges:
-
Detection: The lack of strong chromophores in the aliphatic backbone requires reliance on the S-benzyl auxiliary for UV detection.
-
Stability: The sulfur center is prone to oxidation (sulfoxide/sulfone formation).
-
Stereochemistry: The
-carbon is susceptible to base-catalyzed racemization, particularly during ester hydrolysis or coupling events.
This guide details the analytical protocols required to monitor these Critical Quality Attributes (CQAs) with precision.
| Property | Specification | Analytical Implication |
| Formula | Monoisotopic Mass: 325.13 Da | |
| Chromophores | Benzyl (Weak), Carbonyl | UV |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water; requires organic modifiers in HPLC. |
| Key Risks | Racemization, S-Oxidation | Requires Chiral HPLC and LC-MS for full validation. |
In-Process Control (IPC): Routine Monitoring
A. Thin Layer Chromatography (TLC)
Standard ninhydrin stains are ineffective for this molecule because the N-terminus is Boc-protected.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v) is the standard starting point.
-
Visualization Techniques:
-
UV (254 nm): The S-benzyl group provides sufficient absorbance to visualize the spot as a dark shadow on fluorescent plates.
-
KMnO4 Stain (Recommended): Oxidizes the sulfur and benzyl groups. Appears as a bright yellow spot on a purple background.
-
Iodine Chamber: Reversible, non-destructive visualization.
-
Phosphomolybdic Acid (PMA): Requires heating; effective for the aliphatic Boc group.
-
B. High-Performance Liquid Chromatography (RP-HPLC)
Reverse-Phase HPLC is the "workhorse" for purity and conversion monitoring.[1]
-
Column Selection: C18 (Octadecyl) is required. A pore size of 100Å is sufficient for this small molecule.
-
Mobile Phase Architecture:
-
Wavelength Selection:
-
254 nm: Specific to the S-benzyl group. Use this to ignore non-aromatic impurities (like Boc-anhydride residues).
-
214 nm: Universal detection (peptide bonds/carbonyls). Higher sensitivity but more baseline noise from TFA.
-
Critical Quality Attribute: Stereochemical Purity
The most significant risk with Cysteine esters is racemization (conversion of L-isomer to D-isomer). This occurs via base-catalyzed proton abstraction at the
-
Methyl ester hydrolysis (saponification).
-
Coupling reactions using strong bases (e.g., TEA, DBU).
Standard RP-HPLC cannot separate enantiomers. You must use Chiral HPLC.
Racemization Pathway Diagram
Figure 1: Mechanism of base-catalyzed racemization requiring chiral monitoring.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for Purity & Oxidation Profiling
Use this method to detect the starting material, the deprotected product, and S-oxide impurities.
-
System: HPLC with UV-Vis or PDA detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Gradient Table:
| Time (min) | % Solvent A (0.1% TFA/H2O) | % Solvent B (0.1% TFA/ACN) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 21.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Data Interpretation:
-
Main Peak: N-Boc-S-benzyl-L-cysteine Methyl Ester elutes ~12-14 min (highly dependent on column).
-
Impurity (S-Oxide): Elutes earlier than the main peak (more polar).
-
Impurity (S-Benzyl cleavage): If the benzyl group is lost (rare in mild conditions), the peak shifts significantly earlier.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee)
Use this method to validate that your reaction did not racemize the L-center.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mode: Normal Phase (Crucial for protected amino acids).
-
Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
-
Note: No acid modifier is usually needed for fully protected esters, but 0.1% TFA can be added if peak tailing occurs.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: 254 nm.
-
Success Criterion: Baseline separation of L- and D- enantiomers (Resolution
).
Structural Validation (NMR & MS)
When establishing a reference standard, use these spectroscopic signatures.
1H NMR (CDCl3, 400 MHz):
- 1.44 ppm (s, 9H): Boc tert-butyl group.
-
3.74 ppm (s, 3H): Methyl ester (
). -
3.72 ppm (s, 2H): Benzyl benzylic protons (
). -
4.50 ppm (m, 1H):
-proton (Chiral center). - 7.2-7.4 ppm (m, 5H): Aromatic Benzyl protons.
Mass Spectrometry (ESI+):
-
[M+H]+: Expected m/z ~326.1.
-
[M+Na]+: Expected m/z ~348.1 (Common adduct).
-
[M-Boc+H]+: Expected m/z ~226.1 (Fragment often seen if source voltage is high).
Analytical Workflow Decision Tree
Figure 2: Step-by-step analytical decision matrix for batch release.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Benzyl stability).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews.
-
Han, Y., et al. (1997). "Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.
-
PubChem Compound Summary. (2023). "N-(tert-Butoxycarbonyl)-L-cysteine methyl ester."[5] National Library of Medicine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | C9H17NO4S | CID 10977409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselectivity and Orthogonal Deprotection of N-Boc-S-benzyl-L-cysteine Methyl Ester
Executive Summary
N-Boc-S-benzyl-L-cysteine Methyl Ester (Boc-Cys(Bzl)-OMe) represents a "tri-orthogonal" protected cysteine derivative widely used in solution-phase peptide synthesis and medicinal chemistry. Its utility lies in the distinct stability profiles of its three protecting groups:[1][2]
-
N-Boc: Acid-labile (TFA/HCl).
-
C-OMe: Base-labile (Saponification).
-
S-Bzl: Highly stable (requires HF or Na/NH₃).
This guide details the compatibility of this scaffold with standard synthetic transformations, specifically addressing the critical risks of cysteine racemization during ester hydrolysis and S-alkylation during acidolysis.
Chemo-selectivity Profile & Compatibility Matrix
The following matrix defines the stability of Boc-Cys(Bzl)-OMe against common reagents. This data drives the selection of deprotection protocols.
| Reagent / Condition | N-Boc (Amine) | C-OMe (Carboxyl) | S-Bzl (Thiol) | Compatibility Status |
| 50% TFA / DCM | Cleaved (Rapid) | Stable | Stable | Compatible (Standard Boc removal) |
| 4M HCl / Dioxane | Cleaved (Rapid) | Stable | Stable | Compatible (Alternative Boc removal) |
| LiOH (aq) / THF | Stable | Cleaved (Hydrolysis) | Stable | Compatible (Caution: Racemization risk) |
| Piperidine (20%) | Stable | Stable | Stable | Compatible (Fmoc orthogonal) |
| H₂ / Pd-C | Stable | Stable | Stable | Incompatible (S-poisoning of catalyst) |
| HF (anhydrous) | Cleaved | Stable | Cleaved | Global Deprotection |
| Na / Liquid NH₃ | Cleaved | Cleaved (to Amide/Alc) | Cleaved | Global Reduction |
Technical Insight: The S-Benzyl group is unique because it resists catalytic hydrogenation (unlike O-Benzyl ethers) due to sulfur poisoning of the Pd catalyst. It requires harsh conditions (HF) for removal, making it a "permanent" protecting group during chain assembly.
Critical Application Notes
A. The Racemization Risk (Base Sensitivity)
Cysteine derivatives are notoriously prone to racemization during ester hydrolysis (saponification). The mechanism involves base-catalyzed proton abstraction from the
-
Mitigation: Saponification must be performed at 0°C using stoichiometric Lithium Hydroxide (LiOH). Avoid strong bases like NaOH or KOH if possible.
B. Carbocation Scavenging (Acid Sensitivity)
During Boc removal with TFA, tert-butyl cations (
-
Mitigation: Always include thioanisole or triisopropylsilane (TIS) in the deprotection cocktail to quench electrophilic species.
Experimental Protocols
Protocol A: Selective N-Boc Removal (Acidolysis)
Objective: Isolate H-Cys(Bzl)-OMe for N-terminal coupling.
-
Preparation: Dissolve 1.0 mmol of Boc-Cys(Bzl)-OMe in 5 mL of Dichloromethane (DCM).
-
Scavenger Addition: Add Thioanisole (2 eq.) to the solution.
-
Why? To trap
cations generated during cleavage.
-
-
Acidolysis: Cool to 0°C. Slowly add 5 mL of Trifluoroacetic Acid (TFA) .
-
Reaction: Stir at 0°C for 10 mins, then warm to Room Temperature (RT) for 30-60 mins. Monitor by TLC (disappearance of starting material).
-
Work-up:
-
Concentrate in vacuo (do not heat above 30°C).
-
Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.
-
Precipitate the amine salt by adding cold diethyl ether.[3]
-
-
Yield: Product is isolated as the TFA salt (H-Cys(Bzl)-OMe
TFA).
Protocol B: Selective Methyl Ester Hydrolysis (Saponification)
Objective: Isolate Boc-Cys(Bzl)-OH for C-terminal coupling.
-
Preparation: Dissolve 1.0 mmol of Boc-Cys(Bzl)-OMe in 10 mL of THF/Water (3:1 v/v).
-
Cooling (CRITICAL): Cool the solution to 0°C using an ice bath.
-
Hydrolysis: Add LiOH
H₂O (1.1 to 1.2 eq.) dissolved in minimal water dropwise.-
Warning: Do not use large excess of base. High pH promotes racemization.
-
-
Monitoring: Stir at 0°C. Monitor closely by TLC (typically 1-2 hours).
-
Quenching: Once complete, carefully acidify to pH 3-4 using 1M HCl (cold) while still at 0°C.
-
Extraction: Extract immediately with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Storage: Use immediately to prevent spontaneous decarboxylation or racemization.
-
Visualized Workflows
Diagram 1: Orthogonal Reaction Pathways
This workflow illustrates the divergent paths for N-terminal vs. C-terminal modification.
Caption: Divergent deprotection pathways. Path A utilizes acid to expose the amine; Path B utilizes mild base to expose the acid. Red notes indicate critical control points.
Diagram 2: Compatibility Decision Tree
Use this logic flow to determine if Boc-Cys(Bzl)-OMe is suitable for your specific reaction sequence.
Caption: Decision matrix for reagent compatibility. Note that standard catalytic hydrogenation is not an option for S-Benzyl removal.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4] John Wiley & Sons.[4][5]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[6] The Journal of Organic Chemistry, 62(13), 4307-4312.[6] [Link]
- Merrifield, B. (1973). Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3750.
Sources
- 1. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine | C15H21NO4S | CID 2724757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis1,2 | Publicación [silice.csic.es]
Troubleshooting & Optimization
Technical Support Center: Cysteine Racemization in Peptide Synthesis
Mission: To provide researchers with actionable, mechanistic-based strategies to eliminate cysteine racemization (L-Cys
Introduction: The "Hidden" Yield Killer
Cysteine is uniquely prone to racemization due to the high acidity of its
This guide moves beyond generic advice, offering specific chemical protocols to maintain stereochemical integrity.
Module 1: The C-Terminal Cysteine (Loading Phase)
Status: Critical Failure Point Scenario: You are synthesizing a peptide where Cysteine is the first amino acid (C-terminus). The Issue: Standard esterification methods (e.g., HATU/DIPEA or DIC/DMAP) used to load Wang or Rink Amide resins require carboxyl activation. This activated species is highly susceptible to base-catalyzed enolization, often resulting in >15% D-Cys before chain elongation even begins.
Protocol: Safe Loading on 2-Chlorotrityl Chloride Resin
The only robust method to load C-terminal Cys without racemization is to use 2-Chlorotrityl Chloride (2-Cl-Trt) resin .
-
Mechanism: This reaction proceeds via nucleophilic displacement of the chloride by the carboxylate anion. It does not require carboxyl activation (no O-acylisourea or active ester formation), thereby bypassing the racemization pathway.[1]
Step-by-Step Loading Procedure:
-
Resin Preparation: Swell 1.0 g of 2-Cl-Trt resin (typical loading 1.0–1.6 mmol/g) in dry DCM for 20 mins. Drain.
-
Reactants: Dissolve 1.0 eq (relative to desired loading, usually 0.6–0.8 mmol) of Fmoc-Cys(Trt)-OH in 10 mL dry DCM.
-
Base Addition: Add 4.0 eq of DIPEA (Diisopropylethylamine) to the amino acid solution.
-
Reaction: Add mixture to resin immediately. Agitate gently for 1 hour at Room Temperature (RT).
-
Quenching (Critical): Add methanol (1 mL/g resin) to the reaction mixture and agitate for 15 mins to cap unreacted chloride sites.
-
Wash: Drain and wash: DCM (3x), DMF (3x), DCM (3x).
Expert Insight: Never use DMAP (4-Dimethylaminopyridine) for loading Cysteine. Even catalytic amounts can induce significant racemization via the ketene mechanism [1].
Module 2: Internal Cysteine Coupling
Status: High Risk
Scenario: Cysteine is being coupled in the middle of the sequence.
The Issue: Strong bases (DIPEA/NMM) and highly reactive uronium salts (HATU/HBTU) increase the risk of
The Golden Standard: DIC / Oxyma Pure
Replacing HOBt/HBTU with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) is currently the most effective strategy to suppress racemization [2].
Comparison of Coupling Conditions:
| Coupling Reagent | Base Required? | Racemization Risk | Recommendation |
| DIC / Oxyma Pure | NO | Very Low (<0.5%) | Primary Choice |
| DIC / HOBt | NO | Low | Acceptable Alternative |
| HATU / Collidine | YES | Low-Medium | Use for difficult sequences only |
| HATU / DIPEA | YES | High | AVOID for Cys |
| HBTU / DIPEA | YES | High | AVOID for Cys |
Protocol: Optimized Internal Coupling
-
Dissolution: Dissolve Fmoc-Cys(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Activation: Add DIC (3.0 eq).
-
Pre-activation: 0 minutes. (Do not pre-activate Cysteine; add immediately to the resin).
-
Coupling: React for 60 minutes at Room Temperature.
Troubleshooting "Difficult" Sequences (Aggregation): If you must use HATU due to steric hindrance or aggregation, you must swap the base.
-
Replace DIPEA with 2,4,6-Collidine (TMP).
-
Why? Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered, making it poor at abstracting the acidic
-proton but sufficient to neutralize the generated acid [3].
Module 3: Microwave Synthesis & Automation
Status: Manageable Risk The Issue: Microwave energy accelerates reaction kinetics but thermal energy promotes racemization. Standard microwave protocols (75°C or 90°C) will racemize Cysteine.
Microwave Limits for Cysteine
-
Max Temperature: 50°C (Strict Limit).
-
Power: Low wattage / High cooling.
-
Protocol:
-
Step 1: 2 mins @ 0W (RT) to allow diffusion.
-
Step 2: 4 mins @ 25W (Max temp 50°C).
-
Note: Many automated synthesizers (CEM Liberty, Biotage) have specific "Cysteine/Histidine" cycles. Ensure these are selected. If your synthesizer cannot control temp to 50°C reliably, perform the Cys coupling offline (manually) at RT.
Module 4: Mechanism & Visualization
To understand why these protocols work, we must look at the mechanism. The diagram below illustrates the two pathways: the "Safe" Direct Coupling vs. the "Risky" Base-Catalyzed Enolization.
Caption: Figure 1. Kinetic competition between direct coupling (Green) and base-catalyzed racemization pathways (Red). Minimizing base contact time and strength is key.
Module 5: Analytical Verification
Question: "How do I know if my Cysteine is racemized?" Answer: Standard HPLC often cannot resolve L-Cys from D-Cys peptides unless they are very short.
Verification Protocol:
-
Synthesize the Epimer: Intentionally synthesize the "bad" peptide using Fmoc-D-Cys(Trt)-OH.
-
Co-injection: Mix your purified target peptide with the crude D-Cys standard.
-
HPLC Analysis: Run a slow gradient (e.g., 0.5% B/min). If you see a single peak, you are safe. If you see a "shoulder" or a split peak matching the D-standard retention time, you have racemization.
-
Advanced Method: If peaks overlap, use Marfey's Reagent (FDAA) analysis after hydrolysis, or use a chiral column (e.g., Chiralpak) [4].
References
-
CEM Corporation. Microwave SPPS: Limiting Racemization. [Link]
-
Siedler, F., et al. (1996).[2] "Cysteine racemization in peptide synthesis: a new and easy detection method." Journal of Peptide Science. [Link]
Sources
Navigating the Challenges of N-Boc-S-benzyl-L-cysteine Methyl Ester in Peptide Synthesis: A Technical Support Guide
Introduction
The incorporation of cysteine residues into synthetic peptides is essential for creating complex structures, including those with disulfide bridges that dictate tertiary structure and biological activity. N-Boc-S-benzyl-L-cysteine Methyl Ester is a commonly utilized building block in Boc-based solid-phase peptide synthesis (Boc-SPPS). However, its use can present unique challenges that may lead to low yields and difficult purifications. This guide, from the perspective of a Senior Application Scientist, provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to navigate these complexities and optimize their synthetic outcomes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of peptides containing N-Boc-S-benzyl-L-cysteine Methyl Ester.
Q1: I'm observing a significant amount of a byproduct with the same mass as my desired peptide, but it elutes differently on HPLC. What could be the cause?
A1: Racemization of the cysteine residue is a likely culprit. Cysteine is highly susceptible to racemization, particularly during the coupling step. The α-proton of the amino acid is acidic and can be abstracted by the base used in the coupling reaction, leading to the formation of the D-epimer. This results in a diastereomeric peptide that can be difficult to separate from the desired product.
Root Causes of Racemization:
-
Strong Bases: The use of strong, sterically unhindered bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can significantly increase the rate of racemization.[1][2]
-
Prolonged Activation Times: Allowing the activated amino acid to sit for an extended period before coupling increases the opportunity for racemization.
-
High Temperatures: Elevated temperatures during the coupling reaction can accelerate the rate of racemization.
-
Coupling Reagents: Certain coupling reagents are more prone to inducing racemization than others.
Solutions and Preventative Measures:
-
Optimize Your Base: Switch to a weaker, more sterically hindered base such as 2,4,6-collidine to minimize proton abstraction.[1][2]
-
Minimize Pre-activation: Add the coupling reagent to the amino acid and resin simultaneously, or use a very short pre-activation time (less than 5 minutes).
-
Control the Temperature: Perform the coupling reaction at room temperature or, if racemization is severe, at 0°C.
-
Choose the Right Coupling Reagent: For problematic couplings, consider using a less aggressive coupling reagent. The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can suppress racemization.[3]
| Coupling Reagent Combination | Relative Racemization Risk | Coupling Efficiency | Notes |
| HBTU/HATU + DIEA/NMM | High | High | Standard conditions, but prone to racemization with cysteine. |
| HBTU/HATU + Collidine | Moderate | High | A good alternative to reduce racemization. |
| DCC/HOBt or DIC/HOBt | Low | Moderate | Slower coupling kinetics, but significantly less racemization. |
| DIC/Oxyma Pure | Low | High | An excellent choice for minimizing racemization while maintaining good coupling efficiency. |
Q2: My final yield after HF cleavage is very low, and I see multiple byproducts in my mass spectrum. What are the likely side reactions?
A2: The harsh acidic conditions of hydrofluoric acid (HF) cleavage, necessary to deprotect the S-benzyl group, can lead to several side reactions, particularly if not properly controlled and scavenged.
Common Side Reactions During HF Cleavage:
-
Alkylation of Sensitive Residues: The benzyl cation (C₆H₅CH₂⁺) generated during deprotection is a potent alkylating agent. It can react with nucleophilic side chains, most notably tryptophan and methionine, leading to undesired modifications.
-
Incomplete Deprotection: The S-benzyl group is relatively stable and may not be completely removed if the cleavage time is too short or the temperature is too low.[4]
-
Re-attachment of the Benzyl Group: The benzyl cation can re-attach to the now free thiol group of cysteine, although this is less common in the presence of appropriate scavengers.
-
Oxidation of the Cysteine Thiol: The free thiol group is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or oligomers.
Solutions and Preventative Measures:
-
Use an Optimized Scavenger Cocktail: The choice of scavengers is critical to trap the reactive benzyl cations. A common and effective cocktail for peptides containing S-benzyl-cysteine is a mixture of anisole and p-cresol. Thioanisole is also a very effective scavenger.
-
Control Cleavage Conditions: Perform the HF cleavage at 0°C for 1-2 hours. For peptides with multiple arginine (Tos) residues, a longer reaction time may be necessary.[1][5]
-
Low-High HF Procedure: For particularly sensitive peptides, a two-step "low-high" HF cleavage can be employed. The "low" step uses a high concentration of scavengers in a lower concentration of HF to remove more labile protecting groups under milder conditions, followed by a "high" HF step to cleave the more resistant groups.
-
Post-Cleavage Handling: After cleavage, immediately precipitate the peptide in cold diethyl ether and handle it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
| Scavenger | Target Side Reaction | Recommended Concentration |
| Anisole | Traps benzyl cations, protects Trp | 10% (v/v) |
| p-Cresol | Traps benzyl cations, protects Tyr | 5-10% (v/v) |
| Thioanisole | Traps benzyl cations, protects Trp and Met | 5-10% (v/v) |
| 1,2-Ethanedithiol (EDT) | Reduces oxidized species, scavenges cations | 2.5-5% (v/v) |
Q3: I'm having difficulty purifying my crude peptide. It seems to be very hydrophobic. What are my options?
A3: The presence of the S-benzyl group makes the protected peptide significantly more hydrophobic, which can lead to poor solubility and difficult purification by reversed-phase HPLC (RP-HPLC).
Purification Strategies:
-
Purification of the Protected Peptide: If possible, purifying the peptide with the S-benzyl group still attached can sometimes be advantageous.
-
Normal-Phase Chromatography: For smaller, highly hydrophobic peptides, normal-phase chromatography on silica gel may be an option.
-
Modified RP-HPLC Conditions: Use a less polar organic modifier like acetonitrile/isopropanol mixtures and a lower pH mobile phase (e.g., 0.1% TFA) to improve peak shape. A column with a different stationary phase (e.g., C4 or C8 instead of C18) may also be beneficial.
-
-
Purification After Deprotection: Removing the S-benzyl group will significantly increase the polarity of the peptide, generally making it more amenable to standard RP-HPLC purification.
-
Standard RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Ion-Exchange Chromatography: For peptides with a significant net charge, ion-exchange chromatography can be a powerful purification tool, either alone or in combination with RP-HPLC.
-
Size-Exclusion Chromatography: This can be useful for removing smaller impurities or for buffer exchange.[6]
-
Q4: Could the C-terminal methyl ester be causing any issues?
A4: While the C-terminal methyl ester is generally stable during Boc-SPPS, it can be susceptible to certain side reactions, particularly in the presence of strong bases or during the final cleavage.
Potential Issues with the C-terminal Methyl Ester:
-
Transesterification: If the synthesis involves steps with strong bases and alcoholic solvents, there is a risk of transesterification.
-
Hydrolysis: During the workup after HF cleavage, if the peptide is exposed to basic conditions for an extended period, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Diketopiperazine Formation: At the dipeptide stage, if the C-terminal amino acid is a methyl ester, there is a risk of diketopiperazine formation, which leads to cleavage of the dipeptide from the resin. This is more prevalent with proline or glycine as the second amino acid.
Mitigation Strategies:
-
Careful Control of pH: Maintain acidic or neutral conditions during workup and purification to prevent hydrolysis.
-
Rapid Coupling Cycles: Minimize the time the deprotected N-terminus of the second amino acid is exposed to basic conditions to reduce the risk of diketopiperazine formation.
-
Use of HOBt: The addition of HOBt during coupling can help to suppress diketopiperazine formation.
Frequently Asked Questions (FAQs)
-
What is the best way to store N-Boc-S-benzyl-L-cysteine Methyl Ester?
-
It should be stored in a cool, dry place, preferably in a desiccator, to prevent hydrolysis of the methyl ester and degradation of the Boc group.
-
-
How can I monitor the progress of my coupling reaction?
-
The ninhydrin (Kaiser) test is a reliable qualitative method to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction.
-
-
What analytical techniques are best for identifying byproducts?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying byproducts. It provides both the retention time and the mass of each component in your crude product.
-
Amino Acid Analysis: This can be used to confirm the amino acid composition of your final peptide and to detect any unexpected amino acids that may have resulted from side reactions.
-
NMR Spectroscopy: For more in-depth structural characterization of persistent impurities, NMR can be invaluable.
-
Experimental Protocols
Protocol 1: Standard HF Cleavage and Deprotection
-
Place the dried peptide-resin (0.2 mmol) in the reaction vessel of the HF apparatus.
-
Add a Teflon-coated stir bar and the scavenger cocktail (e.g., 1 mL anisole and 0.2 mL p-thiocresol).[1]
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at 0°C to 5°C for 1 to 2 hours.[1]
-
Remove the HF by evaporation under a stream of nitrogen.
-
Once all the HF has been removed, carefully vent the apparatus.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the crude peptide with cold diethyl ether to remove scavengers and dry under vacuum.
Protocol 2: Purification by Reversed-Phase HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid, or a small amount of DMF or DMSO, followed by dilution with the mobile phase).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) into mobile phase A (e.g., 0.1% TFA in water). A typical gradient might be 5-65% B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the fractions by analytical RP-HPLC and/or LC-MS to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
Diagrams
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low peptide yield.
Key Steps in Boc-SPPS Cycle
Caption: The iterative four-step cycle of Boc-based solid-phase peptide synthesis.
References
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- BenchChem. (2025). A Comparative Guide to Deprotection Methods for N-Boc-S-benzyl-D-cysteine.
- Park, J. H., Carlin, K. P., Wu, G., Ilyin, V. I., & Kyle, D. J. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1. 7-selective peptide--protoxin II. Journal of peptide science, 18(7), 435–441.
- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of organic chemistry, 62(13), 4307–4312.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455.
- AAPPTEC. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.
- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., ... & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363.
- Diaz-Rodriguez, V., Mullen, D. G., Ganusova, E., Becker, J. M., & Distefano, M. D. (2013). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: Application to the synthesis of a-factor and a-factor analogs. Journal of peptide science, 19(1), 58–64.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
- Horváth, A., Szabó, A., & Hudecz, F. (2008). A simple method for monitoring the cysteine content in synthetic peptides. Journal of peptide science, 14(7), 838–844.
- Be-Ibi, M., & Kálmán, A. (1996). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 339-350.
- Waters Corporation. (n.d.). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- Lelièvre, D., Terrier, V. P., Delmas, A. F., & Aucagne, V. (2016). Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides. Organic letters, 18(5), 1136–1139.
- Mező, G., & Manea, M. (2008). A simple method for monitoring the cysteine content in synthetic peptides. Journal of peptide science, 14(7), 838–844.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. peptide.com [peptide.com]
- 2. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. waters.com [waters.com]
Technical Support Center: Side Product Formation During TFA Cleavage
Topic: Troubleshooting Side Product Formation During TFA Cleavage of Boc/Side-Chain Groups Ticket ID: TFA-CLEAV-001 Assigned Specialist: Senior Application Scientist Status: Open for Consultation
Executive Summary: The "Cationic Storm"
Welcome to the technical support module for acidolytic cleavage. Whether you are performing final cleavage in Fmoc chemistry (removing side-chain Boc/tBu groups) or N-terminal deprotection in Boc chemistry, the chemical adversary is identical: the tert-butyl cation (
During TFA treatment, acid-labile protecting groups (Boc,
This guide provides the causality, detection, and remediation protocols for these specific side reactions.
Mechanism of Failure
The cleavage reaction is not a disappearance of the protecting group; it is a transfer.
-
Protonation: TFA protonates the carbamate/ester oxygen.[3]
-
Fragmentation: The bond breaks, releasing the peptide and generating a reactive
-Bu carbocation. -
Fate:
Figure 1: The fate of the tert-butyl cation determines peptide purity. Without adequate scavenging, the cation irreversibly modifies the peptide.
The Scavenger Cocktail Bar
You cannot rely on a single "Standard Protocol" (95% TFA / 2.5% TIS / 2.5% H
| Scavenger | Function | Target Species | Toxicity/Odor |
| Water | Nucleophile | Low | |
| TIS (Triisopropylsilane) | Hydride Donor | Highly effective for | Low/Mild |
| EDT (1,2-Ethanedithiol) | Thiol Nucleophile | Critical for Trp, Met, Cys protection | High (Stench) |
| Thioanisole | Soft Nucleophile | Accelerates Pbf removal (Arg); protects Met | High (Stench) |
| Phenol | Aromatic Trap | Protects Tyr (ortho-alkylation) & Trp | High (Corrosive) |
| DODT (2,2'-(Ethylenedioxy)diethanethiol) | Thiol Nucleophile | Less odorous alternative to EDT | Medium |
Residue-Specific Troubleshooting (FAQs)
Issue 1: Tryptophan (Trp) Modification
Symptom: Mass spectrum shows peaks at +56 Da (mono-t-butyl) or +112 Da (di-t-butyl).
Root Cause: The indole ring of Tryptophan is electron-rich.[3] The
Protocol Fix:
-
Switch to Reagent K: The standard TIS/Water mix is often insufficient for Trp-heavy peptides.
-
Use Boc-Trp(Formyl): If alkylation persists, synthesize the peptide using Fmoc-Trp(Boc)-OH (standard) or Fmoc-Trp(For)-OH.
-
Note: The Formyl group is stable to TFA. It must be removed after cleavage using a short basic treatment (10% piperidine) or thiolytic cleavage, preventing alkylation entirely during the acid step.
-
Issue 2: Methionine (Met) Instability
Symptom A: Mass shift of +16 Da (Methionine Sulfoxide). Symptom B: Mass shift of +56 Da (S-tert-butylation).
Root Cause:
-
Oxidation (+16): Caused by dissolved oxygen or peroxides in the cleavage cocktail or ether.
-
Alkylation (+56):
-Bu attacks the sulfur atom.
Protocol Fix:
-
The "Reagent H" Approach (Reversal):
-
Prevention: ALWAYS degas your TFA and scavengers with Nitrogen/Argon before mixing. Use fresh, peroxide-free diethyl ether for precipitation.
Issue 3: Tyrosine (Tyr) Alkylation
Symptom: Mass shift of +56 Da .
Root Cause: The phenol ring of Tyrosine is susceptible to ortho-alkylation by
Protocol Fix:
-
Add Phenol: Incorporate 5% Phenol into the cleavage cocktail.[10] The free phenol acts as a "decoy," absorbing the cations preferentially over the tyrosine side chain.
Issue 4: Trifluoroacetylation (N-Term or Lysine)
Symptom: Mass shift of +96 Da . Root Cause: This is NOT a cation issue. It occurs when TFA reacts with hydroxyl groups on the resin (hydroxymethyl sites) to form trifluoroacetate esters, which then transfer the trifluoroacetyl group to nucleophilic amines (N-term or Lys) [1].[9]
Protocol Fix:
-
Avoid Hydroxymethyl Formation: This is common in PAM resins or when benzyl ester linkages are cleaved prematurely.
-
Post-Cleavage Base Wash: Trifluoroacetyl groups are base-labile. Treat the crude peptide with mild aqueous base (e.g., dilute piperidine or ammonium hydroxide) to hydrolyze the +96 Da adduct.
Operational Workflow: Selecting the Protocol
Do not guess. Follow this logic gate to determine your cleavage cocktail.
Figure 2: Decision matrix for cleavage cocktail selection based on sensitive residue presence.
Post-Cleavage Workup (The Ether Trap)
Even with a perfect cleavage, side products can form after the reaction if the workup is mishandled.
The Issue:
When you pour the TFA mixture into cold ether, the peptide precipitates.[3][10] However, the cleaved protecting groups (now
Best Practice Protocol:
-
Volume Reduction: Evaporate TFA under Nitrogen flow to <10% of original volume before adding ether. Less solvent = higher precipitation yield and less dissolved contaminants.
-
Cold Ether: Use diethyl ether chilled to -20°C.
-
Wash Twice: Centrifuge, decant, and resuspend in fresh ether at least twice to ensure all organic scavengers (EDT, Phenol) are removed.
References
-
Kent, S. B., et al. (1978). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and ethers. International Journal of Peptide and Protein Research.
-
Hackett, F. & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of S-Benzyl Cysteine Peptides
The following Technical Support Guide is designed for researchers utilizing S-benzyl cysteine (Cys(Bzl)) in peptide synthesis. This guide assumes a high level of proficiency in HPLC and solid-phase peptide synthesis (SPPS).
Topic: Strategies for Solubility, Chromatography, and Deprotection of Cys(Bzl) Peptides Role: Senior Application Scientist Status: Operational
Executive Summary: The Cys(Bzl) Paradox
The Challenge: You are likely using S-benzyl cysteine (Cys(Bzl)) for one of two reasons:
-
Orthogonal Protection (Fmoc Chemistry): You need a cysteine protecting group that survives TFA cleavage to allow for later regioselective disulfide bond formation.
-
Robustness (Boc Chemistry): You require stability against repeated acidolysis during chain assembly.
The Problem: While Cys(Bzl) provides excellent chemical stability, it introduces significant hydrophobicity and aggregation potential to the peptide. When cleaved from the resin (via TFA in Fmoc strategies), the resulting crude peptide often precipitates in aqueous buffers, leading to broad peaks, ghosting, or complete column clogging.
This guide addresses the three critical phases: Solubilization , Chromatographic Separation , and Final Deprotection .
Module A: Solubilization & Sample Preparation
Diagnosis: The peptide crashes out upon contact with the mobile phase or fails to dissolve in Buffer A.
The "Hydrophobic Shield" Protocol
Cys(Bzl) residues can induce
| Solvent / Additive | Role | Recommended Concentration | Warning |
| HFIP (Hexafluoroisopropanol) | Disaggregant | 10–20% in sample diluent | CRITICAL: Do not inject 100% HFIP; it is immiscible with some buffers and elutes immediately. |
| Formic Acid (FA) | Solubilizer | 20–50% (v/v) | High absorbance at 214nm. Switch detection to 280nm if Trp/Tyr are present. |
| Guanidine HCl | Chaotrope | 6M in sample | Must be desalted immediately. Incompatible with MS if not diverted. |
| TFE (Trifluoroethanol) | Structure disruptor | 10–50% | Promotes |
Troubleshooting Step: If your peptide precipitates upon injection (clogging the frit), utilize the "Sandwich Injection" technique:
-
Draw 10
L DMSO. -
Draw Sample (dissolved in high % organic or HFIP).
-
Draw 10
L DMSO. -
Inject.[1] Why: The DMSO plugs prevent the sample from contacting the aqueous mobile phase until it is safely inside the column bed where the stationary phase can compete for binding.
Module B: Chromatographic Strategies
Diagnosis: Retention times are excessive (>40 min), or peaks are broad/tailing.
Stationary Phase Selection
The benzyl group acts as a "hydrophobic anchor." Standard C18 columns often retain these peptides too strongly, resulting in irreversible adsorption or broad elution profiles.
-
Recommendation: Switch to a C4 (Butyl) or C8 (Octyl) stationary phase.
-
Pore Size: Ensure 300Å pore size. Cys(Bzl) peptides often form multimers; small pores (100Å) restrict diffusion, causing band broadening.
Thermal Disruption (The "Magic" Variable)
Hydrogen bonding between protected cysteines drives aggregation.
-
Protocol: Heat the column compartment to 60°C .
-
Mechanism: Elevated temperature disrupts intermolecular H-bonds and lowers the viscosity of the mobile phase, sharpening peaks significantly. Note: Cys(Bzl) is thermally stable at 60°C in acidic media.
Mobile Phase Modifiers
If Acetonitrile (ACN) fails to elute the peptide, switch to Isopropanol (IPA) as a modifier.
-
Gradient: 0–100% B, where B = 70% ACN / 30% IPA.
-
Why: IPA has a higher eluotropic strength for hydrophobic peptides and better solvates the benzyl rings.
Module C: Final Deprotection (Removal of Bzl)
Diagnosis: You have purified the Cys(Bzl) intermediate and now need the free thiol.
Unlike Trityl (Trt) or Acm, the Benzyl group is not removed by TFA. You must use strong acidolysis.
Method 1: HF Cleavage (High vs. Low)
Standard for Boc chemistry, but applicable to Fmoc-derived Cys(Bzl) peptides.
The Risk: Benzyl cations (
The Solution: The "Low-High" HF Procedure (Tam Method).
-
Low HF Step: HF + Dimethylsulfide (DMS) + p-Cresol (1:3:1) at 0°C for 2 hours.
-
High HF Step: Evaporate, then treat with anhydrous HF + p-Cresol (9:1) at 0°C for 45 mins.
Method 2: TFMSA (Trifluoromethanesulfonic Acid)
Alternative if an HF apparatus is unavailable.
-
Cocktail: TFMSA / TFA / Thioanisole / EDT (10:80:5:5).
-
Note: Less volatile than HF, but requires rigorous ether precipitation to remove the acid.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying and deprotecting Cys(Bzl) peptides.
Caption: Decision matrix for handling Cys(Bzl) peptides, emphasizing the divergence between standard purification and hydrophobic protocols required for Bzl-protected species.
Frequently Asked Questions (FAQ)
Q1: I see a mass shift of +106 Da or +90 Da after HF cleavage. What happened?
Answer: This is a classic alkylation side reaction .
-
+106 Da: The benzyl cation (
) released from Cys has attacked the indole ring of Tryptophan or the phenol ring of Tyrosine. -
+90 Da: If you used an anisole scavenger, the benzyl cation may have reacted with anisole, and the resulting adduct attached to the peptide.
-
Fix: You must increase the scavenger load. Use p-Cresol and Dithiothreitol (DTT) or Thioanisole . Ensure the cleavage temperature does not exceed 0°C. For Trp-containing peptides, use the "Low-High" HF method described in Module C [1].
Q2: Can I remove the Benzyl group using TFA?
Answer: No. The S-benzyl bond is stable to TFA. This is its primary advantage in Fmoc synthesis, allowing it to serve as a permanent protecting group while others (Trt, tBu) are removed. If you treat Cys(Bzl) with TFA, you will simply recover the protected peptide. If you need a TFA-labile group, use Cys(Trt) or Cys(Mmt) [2].
Q3: My peptide elutes as a "blob" rather than a sharp peak. Is it impure?
Answer: Not necessarily. This is likely on-column aggregation . Hydrophobic Cys(Bzl) peptides often self-associate in the column.
-
Test: Dilute the sample 10-fold and reinject. If the peak shape changes drastically, it is concentration-dependent aggregation.
-
Fix: Switch to a C4 column and heat to 60°C . If using a C18 column, you are likely seeing "slow equilibrium" between folded and unfolded states [3].
Q4: How do I prevent racemization of Cysteine during synthesis?
Answer: Cysteine is highly prone to racemization (L to D conversion) during the coupling step, particularly if base-mediated activation is prolonged.
-
Strategy: Avoid pre-activation. Use collidine (TMP) instead of DIPEA or NMM as the base.
-
Coupling Reagents: Use DIC/Oxyma or HATU/Collidine. Keep coupling times short (<30 min) [4].
References
-
Tam, J. P., et al. (1983). "
deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.[7][8] -
Bachem. (2021). "Cysteine Derivatives and Protecting Groups in SPPS." Bachem Technical Guides.
-
Phenomenex. (2025).[9] "HPLC Tech Tip: Approach to Peptide Analysis and Purification." Phenomenex Technical Support.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][8][10] Chemical Reviews.
Sources
- 1. reddit.com [reddit.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. peptide.com [peptide.com]
- 4. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis1,2 | Publicación [silice.csic.es]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Cysteine Oxidation in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for troubleshooting and preventing the oxidation of cysteine residues during peptide synthesis. As a Senior Application Scientist, I understand the challenges you face in achieving high-purity, structurally correct peptides, especially those containing the highly reactive amino acid, cysteine. This guide is structured in a practical question-and-answer format to directly address the common issues encountered in the lab.
Understanding the Challenge: The Chemistry of Cysteine Oxidation
The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of undesired disulfide bonds (cystine), both intramolecularly and intermolecularly.[1][2] This can result in product heterogeneity, lower yields, and peptides with incorrect conformations and biological activities. Further oxidation to sulfenic, sulfinic, and sulfonic acids can also occur, representing irreversible modifications that are detrimental to your final product.[3]
The formation of a disulfide bond is a two-electron oxidation process that is significantly influenced by pH.[2][4] Under alkaline conditions, the cysteine thiol is deprotonated to the more nucleophilic thiolate anion, which readily attacks another thiol or disulfide, initiating the oxidation cascade.[1][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide is showing a significant amount of dimer formation after cleavage. What is the likely cause and how can I prevent this?
A1: Unintended dimer formation is a classic sign of cysteine oxidation during or after cleavage from the solid support. The primary cause is the exposure of the deprotected, highly reactive thiol groups to oxidative conditions, often simply atmospheric oxygen.[3][5]
Troubleshooting & Prevention:
-
Protecting Groups: The most fundamental strategy is to protect the cysteine thiol group throughout the synthesis. The choice of protecting group is critical and depends on your overall synthetic strategy (see Q2 for a detailed comparison). For routine synthesis where a free thiol is desired post-cleavage, the acid-labile trityl (Trt) group is a common and cost-effective choice.[6]
-
Scavengers in the Cleavage Cocktail: During the trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin, carbocations are generated from the cleavage of other side-chain protecting groups (e.g., tBu). These can react with the cysteine thiol. Scavengers are added to the cleavage cocktail to "scavenge" these reactive species and maintain a reducing environment.
-
Thiol-based scavengers like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are highly effective at keeping cysteine residues in their reduced state.[3][7]
-
Triisopropylsilane (TIS) is a non-thiol scavenger that can also reduce disulfide bonds and is a good alternative to avoid the pungent odor of thiols.[7]
-
-
Degassed Solvents: For peptides with free cysteines, dissolving them in degassed solvents, such as buffers with a pH below 7 or diluted acetic acid, can minimize oxidation.[8] It is advisable to avoid dimethyl sulfoxide (DMSO), especially with peptide trifluoroacetates, as it can promote oxidation.[8]
Experimental Protocol: Standard Cleavage with Scavengers
-
Following solid-phase peptide synthesis (SPPS), wash the resin-bound peptide thoroughly with dichloromethane (DCM).
-
Prepare a fresh cleavage cocktail. A common formulation is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
For peptides with multiple cysteines, consider adding 1-2.5% 1,2-ethanedithiol (EDT).
-
-
Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Q2: I am synthesizing a peptide with multiple disulfide bonds. How can I control which cysteines pair up?
A2: To achieve specific disulfide bond connectivity in peptides with multiple cysteines, an orthogonal protection strategy is essential. [9][10][11] This involves using different cysteine protecting groups that can be selectively removed under distinct chemical conditions, allowing for the sequential and controlled formation of each disulfide bond.[10][11]
Key Orthogonal Protecting Groups for Cysteine:
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Applications |
| Trityl | Trt | Mildly acidic (e.g., dilute TFA, or standard cleavage cocktail)[12][13] | Commonly used for routine synthesis. Labile to standard TFA cleavage.[6] |
| Acetamidomethyl | Acm | Iodine (I2) oxidation, Mercury(II) acetate[6][13] | Stable to TFA. Often used for the second disulfide bond formation after Trt removal.[6][10] |
| tert-Butyl | tBu | Strong acid (HF) or with specific reagents like PhS(O)Ph/CH3SiCl3 in TFA. Stable to TFA.[10] | Highly stable under standard SPPS and cleavage conditions. Useful for complex syntheses.[10] |
| 4-Methoxybenzyl | Mob | Strong acids like HF or boiling TFA.[10] | More acid-labile than other benzyl-type protecting groups.[10] |
| Diphenylmethyl | Dpm | Stable to 1-3% TFA, removed with 95% TFA.[6] | Offers an intermediate acid lability between Trt and more stable groups.[6] |
Workflow for Orthogonal Disulfide Bond Formation:
Caption: Orthogonal strategy for regioselective disulfide bond formation.
Q3: I suspect my cysteine residues are being over-oxidized to sulfonic acid. How can I confirm this and prevent it?
A3: Over-oxidation of cysteine to irreversible states like cysteic acid (cysteine sulfonic acid) is a significant concern, especially during certain oxidation procedures or with prolonged exposure to strong oxidants. [3][14]
Detection and Confirmation:
-
Mass Spectrometry (MS): This is the most definitive method. The mass of the peptide will increase by 48 Da for each cysteine residue oxidized to cysteic acid (3 oxygen atoms).
-
Indirect Chemical Methods: These methods often rely on the loss of reactivity of the thiol group with specific modifying reagents.[15]
Prevention Strategies:
-
Milder Oxidation Conditions: When forming disulfide bonds, avoid harsh oxidants if possible. Air oxidation at a slightly alkaline pH (7.5-8.0) is a gentle method, although it can be slow.[16] Using redox buffers like glutathione (GSH/GSSG) can also provide a more controlled oxidative environment.[5]
-
On-Resin Oxidation: Performing the disulfide bond formation while the peptide is still attached to the solid support can sometimes offer more control and prevent intermolecular side reactions.[16]
-
Careful Handling Post-Cleavage: If your final product is a peptide with free thiols, minimize its exposure to air. Store lyophilized peptides under an inert gas like argon and in a tightly sealed container.[17] When dissolving, use degassed, slightly acidic buffers.[8]
Workflow for Cysteine Oxidation Prevention:
Caption: Key steps to prevent unwanted cysteine oxidation.
Q4: I am observing racemization of my C-terminal cysteine. What causes this and what can I do?
A4: Racemization at the C-terminal cysteine is a known side reaction during Fmoc-based solid-phase peptide synthesis. [11][18] It is particularly problematic when the cysteine is attached to a Wang-type resin.[6] The issue arises from the repeated exposure to the basic conditions (piperidine) used for Fmoc deprotection.[11]
Mitigation Strategies:
-
Choice of Resin: Using a more acid-sensitive resin, such as a 2-chlorotrityl (2-CTC) resin, is strongly recommended for peptides with a C-terminal cysteine.[6] These resins allow for cleavage under milder acidic conditions, which helps to suppress racemization.
-
Protecting Group Choice: While the primary driver is the C-terminal position, ensuring the use of a stable and effective thiol protecting group is still crucial for overall synthetic success.
References
- University of Waterloo. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11480-11517. Retrieved from [Link]
-
Levengood, M. R., et al. (2017). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates. Angewandte Chemie International Edition, 56(3), 733-737. Retrieved from [Link]
-
Aka, J. A., & Ruddock, L. W. (2018). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Cells, 7(10), 166. Retrieved from [Link]
-
Nguyen, V. D. (2015). Mechanisms and applications of disulfide bond formation. University of Oulu. Retrieved from [Link]
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Li, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 3456. Retrieved from [Link]
- Winther, J. R., & Thorpe, C. (2018). Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. In Redox Chemistry and Biology of Thiols. De Gruyter.
-
D'Amico, F., et al. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Frontiers in Chemistry, 8, 307. Retrieved from [Link]
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11480-11517. Retrieved from [Link]
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11480-11517. Retrieved from [Link]
-
Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633–4679. Retrieved from [Link]
- Google Patents. (n.d.). Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Giliberti, S., et al. (2021). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry, 19(32), 6965-6973. Retrieved from [Link]
-
DeRoo, A. C., et al. (2021). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 19(44), 9673-9684. Retrieved from [Link]
-
Di Proteomics. (2020). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Antioxidants, 9(12), 1269. Retrieved from [Link]
- Science Exploration Press. (2025). Best practices for cysteine analysis.
-
Das, S., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Kuljanin, M., & Stehlik, N. A. (2023). Identifying Redox-Sensitive Cysteine Residues in Mitochondria. International Journal of Molecular Sciences, 24(9), 7935. Retrieved from [Link]
-
Parker, J. L., & Martin, B. R. (2017). Chemical methods for mapping cysteine oxidation. Chemical Communications, 54(2), 115-130. Retrieved from [Link]
-
Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Journal of Peptide Science, 18(7), 437-443. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides with free cysteines? Retrieved from [Link]
-
Lu, Z., & McLaughlin, L. P. (2017). Reduction of cysteine-S-protecting groups by triisopropylsilane. Amino Acids, 49(5), 947–952. Retrieved from [Link]
-
GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
-
ResearchGate. (2016, August 3). How to get the peptide containing cysteine without oxidation? Retrieved from [Link]
-
Jida, M., et al. (2025). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. The Journal of Physical Chemistry B. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]
- 3. biotage.com [biotage.com]
- 4. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
- 17. genscript.com [genscript.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: S-Benzyl Deprotection & Scavenger Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing S-Benzyl (Cys(Bzl)) Deprotection via Scavenger Control
Introduction: The Stability Paradox
Welcome to the advanced troubleshooting hub. If you are here, you are likely facing the classic paradox of Cys(Bzl) protection: Stability vs. Removal.
The S-benzyl group is the "fortress" of cysteine protection. Unlike acid-labile trityl (Trt) groups used in Fmoc chemistry, the S-Bzl group (standard in Boc chemistry) is extremely robust. It survives neat TFA and requires high-energy conditions—typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)—to cleave.
The Problem: The conditions required to break the S-Bzl bond generate highly reactive benzyl carbocations (
-
S-Alkylation: Re-attachment to the cysteine (reversibility).
-
C-Alkylation: Permanent modification of Tyrosine (3-Bzl-Tyr) or Tryptophan.
-
Met-Alkylation: Formation of sulfonium salts.
This guide details the Low-High HF and TFMSA protocols, focusing on scavenger mechanisms to ensure clean deprotection.
Module 1: The Scavenger Mechanism
To solve deprotection failure, you must visualize the invisible war occurring in your reaction vessel. In standard High HF cleavage, the reaction follows an
The Pathway of the Benzyl Cation
Figure 1: The kinetic competition between peptide side-chains and scavengers for the benzyl carbocation during acidolytic cleavage.
Module 2: Troubleshooting Protocols
Protocol A: The "Low-High" HF Method (Gold Standard)
Best for: Peptides containing sensitive residues (Tyr, Trp, Met) alongside Cys(Bzl).
Logic: The "Low" step uses an
Step 1: Low HF (Pre-treatment)
-
Setup: Place 250 mg peptide-resin in the Teflon HF vessel.
-
Scavenger Cocktail: Add DMS (Dimethyl sulfide) and p-cresol (ratio 3:1).
-
Note: If Trp(For) is present, add 5% p-thiocresol .
-
-
Acid: Distill HF to achieve a final ratio of HF:DMS:p-cresol (25:65:10) .
-
Reaction: Stir at 0°C for 2 hours .
-
Workup: Evaporate HF and DMS under vacuum. Wash resin with EtOAc to remove byproducts.[7][8][9][10]
Step 2: High HF (S-Bzl Cleavage)
-
Re-charge: Add p-cresol (1 mL per 0.1 mmol peptide).
-
Critical: Do not use DMS here. We need high acidity now.
-
-
Acid: Distill anhydrous HF (approx 10 mL).
-
Reaction: Stir at 0°C for 45-60 minutes .
-
Warning: If Arg(Tos) is present, extend to 2 hours, but monitor for Tyr alkylation.[9]
-
-
Quench: Evaporate HF. Precipitate with cold diethyl ether.
Protocol B: TFMSA Cleavage (No HF Apparatus)
Best for: Labs without HF lines. Logic: TFMSA (Trifluoromethanesulfonic acid) is a superacid liquid at room temperature. It mimics HF strength but requires careful neutralization.
-
Cocktail Prep: For 100 mg resin, mix:
-
100 µL Thioanisole (Accelerator/Scavenger)
-
50 µL EDT (Ethanedithiol) (Crucial for Cys protection)
-
1 mL TFA
-
-
Activation: Cool to 0°C. Add 100 µL TFMSA dropwise.
-
Exothermic: Add slowly to prevent charring.
-
-
Reaction: Stir at 0°C for 90-120 minutes.
-
Precipitation: Pour slowly into 20 mL cold ether.
-
Note: TFMSA salts are hygroscopic. Wash the pellet thoroughly.[7]
-
Module 3: Scavenger Selection Matrix
Not all scavengers are equal. Using the wrong one for Cys(Bzl) is the most common cause of failure.
| Scavenger | Role in S-Bzl Cleavage | Pros | Cons |
| p-Cresol | Primary Carbocation Trap | Excellent for preventing Tyr alkylation.[9] Solid at RT (easy handling). | Hard to remove if not washed thoroughly. |
| p-Thiocresol | Thiol Scavenger | Essential for Cys(Bzl).[11] High nucleophilicity traps | Foul odor. Can reduce Trp(For) prematurely. |
| DMS | Mechanism Switch | Forces | Reduces acid strength (prevents S-Bzl cleavage if conc. is too high). |
| Anisole | General Scavenger | Cheap, standard. | Ineffective for Tyr protection compared to Cresol. Avoid in S-Bzl/Tyr peptides. |
| EDT | Thiol Scavenger | Excellent for preventing S-alkylation. | Extreme stench. |
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: I see a +90 Da or +106 Da mass adduct on my Tyrosine residues. What happened? A: This is 3-benzyltyrosine (+90) or 3-hydroxylbenzyltyrosine. The benzyl carbocation generated from your Cys(Bzl) deprotection attacked the phenol ring of Tyrosine.
-
Fix: Switch to the Low-High HF protocol. The "Low" step removes other carbocation sources first. Ensure you are using p-Cresol , not just Anisole.
Q2: My Cys(Bzl) is not deprotecting. I still see the protected mass. A: S-Bzl is extremely stable.
-
Check 1: Did you use TFA? TFA will never remove S-Bzl. You need HF or TFMSA.[7][8][9][10]
-
Check 2: Did you use "Low HF" only? S-Bzl requires the high acidity of "High HF" (approx 90% HF) to cleave.
-
Check 3: Reaction time. Increase High HF time to 90 mins at 0°C.
Q3: Can I use Thioanisole with Tryptophan? A: Proceed with caution. In strong acids, Thioanisole can form a cation that alkylates the Tryptophan indole ring.[10]
-
Fix: If Trp is present, use p-Thiocresol or EDT instead of Thioanisole, or ensure a large excess of p-Cresol is present.
Q4: Why does my peptide smell like garlic/sulfur even after lyophilization? A: This is residual polymeric benzyl mercaptan or scavenger byproducts.
-
Fix: Perform an ether precipitation followed by a wash with 0.1% TFA in Ethyl Acetate before dissolving in water/acetonitrile for HPLC. This organic wash strips hydrophobic scavenger byproducts better than ether alone.
References
-
Tam, J. P.
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[11] -
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[11]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol: Low-high HF procedure.
-
Aapptec. Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.[11] Technical Support Information Bulletin 1124.
Sources
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
Minimizing deletion sequences in SPPS with N-Boc-S-benzyl-L-cysteine Methyl Ester
Technical Support Center: Peptide Chemistry Division Subject: Minimizing Deletion Sequences in SPPS using N-Boc-S-benzyl-L-cysteine Methyl Ester
Critical Reagent Verification: The "Methyl Ester" Trap
Status: 🔴 CRITICAL STOP Issue: You are attempting to use N-Boc-S-benzyl-L-cysteine Methyl Ester (Boc-Cys(Bzl)-OMe) for Solid-Phase Peptide Synthesis (SPPS).
The Problem: Standard SPPS requires the incoming amino acid to have a free carboxylic acid (–COOH) to activate and couple to the resin-bound amine. The reagent you possess has a Methyl Ester (–COOMe) protecting group on the C-terminus.
-
Consequence: If used directly, 0% coupling will occur. The activator (e.g., HBTU, DCC) cannot activate an ester. The result is a "deletion sequence" where the Cysteine is entirely missing from the chain.
The Solution: You must convert the Methyl Ester to a Free Acid via Saponification before use in SPPS.
Protocol: Saponification of Boc-Cys(Bzl)-OMe
Use this protocol to convert your reagent into the SPPS-compatible Boc-Cys(Bzl)-OH.
| Step | Action | Reagents/Conditions |
| 1. Dissolution | Dissolve the Methyl Ester derivative. | Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (3:1 v/v). Concentration: 0.1 M. |
| 2. Hydrolysis | Add base to cleave the ester. | Reagent: 1M Lithium Hydroxide (LiOH) or NaOH (2.0 equivalents). Time: Stir at 0°C for 30 min, then Room Temp for 2-4 hours. Monitor: Check via TLC until ester spot disappears. |
| 3. Work-up | Remove organic solvent and neutralize. | 1. Evaporate MeOH/THF under reduced pressure. 2. Dilute remaining aqueous residue with water.[1] 3. Acidify carefully to pH 2-3 using 1M HCl (Keep cold to protect Boc group). |
| 4. Extraction | Isolate the free acid product. | Extract 3x with Ethyl Acetate (EtOAc).[1] Dry organic layer over MgSO₄. Evaporate to dryness. |
| 5. Validation | Confirm conversion. | ESI-MS: Check for mass shift (M - 14 Da). HPLC: Shift in retention time (Acid is more polar than Ester). |
Troubleshooting Deletions During Chain Elongation
Once you have the correct Boc-Cys(Bzl)-OH (Free Acid), you may still encounter deletion sequences. Cysteine derivatives are notorious for causing intermolecular aggregation (β-sheet formation) on the resin, which sterically hinders the N-terminus, preventing the next amino acid from coupling.[2]
Mechanism of Failure
-
Hydrophobicity: The S-Benzyl (Bzl) group is highly hydrophobic.
-
Aggregation: Multiple Cys(Bzl) residues promote "clumping" of peptide chains.
-
Result: The N-terminal amine becomes inaccessible -> Deletion of the subsequent amino acid.
Visual Workflow: The Optimized Boc-Cycle
To minimize deletions, you must use In-Situ Neutralization . This prevents the resin-bound amine from sitting in a neutral state (where it aggregates) for too long.
Caption: Optimized Boc-SPPS cycle using In-Situ Neutralization to minimize aggregation-induced deletions.
Strategic Protocol Adjustments
If you observe deletions (specifically of the amino acid after Cys, or the Cys itself), implement these changes immediately.
A. Solvent System Engineering (The "Magic Mixture")
Standard DMF is often insufficient to solvate Cys(Bzl)-rich sequences. Disruption of hydrogen bonds is required.
| Component | Role | Recommended Ratio |
| DMF | Primary Solvent | 70% |
| DMSO | Hydrogen Bond Disruptor | 15% |
| TFE (Trifluoroethanol) | Structure Breaker | 15% |
| NMP | Alternative Solvent | Use 100% NMP if DMSO/TFE is unavailable. |
Tech Note: Do not use DMSO during the activation step if using HBTU/HATU, as it can react. Add DMSO after activation or to the resin bed directly.
B. The "In-Situ Neutralization" Protocol (Schnölzer & Kent)
Standard neutralization (washing with DIEA/DMF separate from coupling) promotes aggregation.
-
Deprotect: TFA (100%) or TFA/DCM (50%).
-
Wash: DCM (flow wash, do not neutralize yet). The amine is now a TFA salt (–NH₃⁺[3] · TFA⁻).
-
Couple:
-
Dissolve Boc-Cys(Bzl)-OH (converted from methyl ester).
-
Add Activator (HCTU or HATU).
-
Add Base (DIEA) to neutralize the activator and the resin salt simultaneously.
-
Add immediately to the resin.
-
Why? The amine is released from the salt in the presence of the activated amino acid, capturing it before it can aggregate.
-
C. Double Coupling with Acetylation (Capping)
To prevent deletion sequences from becoming "n-1" impurities that are hard to purify:
-
Coupling 1: 30 minutes. Drain.
-
Coupling 2: 30 minutes (Fresh reagents). Drain.
-
Capping: Add Acetic Anhydride/DIEA/DMF for 5 minutes.
-
Result: Any unreacted chains are permanently stopped (Truncated). They will not grow further, making purification of the final product significantly easier (Target vs. Truncated is easier to separate than Target vs. Deletion).
-
FAQ: Common User Scenarios
Q: Can I use the Methyl Ester (OMe) if I use a different activator? A: No. The methyl ester is a covalent bond protecting the carboxyl group. No standard SPPS activator (carbodiimide, phosphonium, uronium) can break this bond to form the necessary amide bond with the resin. It must be hydrolyzed first.
Q: Why use Cys(Bzl) instead of Cys(Trt) or Cys(Acm)? A: In Boc chemistry , the S-Benzyl (Bzl) group is stable to the repetitive TFA treatments used to remove the Boc group.
-
Cys(Trt): Too acid-labile; would fall off during Boc removal.
-
Cys(Acm): Requires a separate oxidation step to remove (iodine).
-
Cys(Bzl): Requires HF (Hydrofluoric Acid) for final cleavage.[4][5] Ensure you have access to an HF apparatus.[5]
Q: I see a mass of +106 Da on my final peptide. Is this a deletion? A: No, that is likely an S-alkylation artifact. During HF cleavage, the benzyl cation (Bzl+) is released. If not scavenged, it re-attaches to the Cysteine sulfur or Tryptophan ring.
-
Fix: Use p-Cresol and p-Thiocresol (90:10 HF:Scavenger ratio) during cleavage.
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Sigma-Aldrich. (n.d.). Protection of Cysteine in Peptide Synthesis.[4][5][6][7][8][9] Technical Guide. Link
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Scientist's Guide: N-Boc-S-benzyl-L-cysteine Methyl Ester vs. Fmoc-S-benzyl-L-cysteine-OH in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that dictates the overall strategy, efficiency, and purity of the final product. For cysteine, a uniquely reactive amino acid capable of forming essential disulfide bonds, the selection of appropriate temporary (N-terminal) and permanent (side-chain) protecting groups is paramount. This guide provides an in-depth comparison of two workhorse cysteine derivatives: N-Boc-S-benzyl-L-cysteine Methyl Ester and Fmoc-S-benzyl-L-cysteine-OH , offering researchers the technical insights required to make an informed choice for their specific application.
Molecular Profiles: A Tale of Two Strategies
At first glance, the two molecules appear similar, both featuring the acid-labile S-benzyl (Bzl) group to protect the reactive thiol side-chain. However, the crucial difference lies in their N-terminal protecting groups—tert-butyloxycarbonyl (Boc) versus 9-fluorenylmethyloxycarbonyl (Fmoc)—and the presence of a C-terminal methyl ester in the Boc variant. These differences are not trivial; they place each molecule into one of the two dominant, and largely orthogonal, strategies for Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical structures and protecting groups of the two cysteine derivatives.
N-Boc-S-benzyl-L-cysteine Methyl Ester is designed for the classic Boc/Bzl strategy .[1] This approach uses the moderately acid-labile Boc group for temporary N-terminal protection, which is removed at each cycle of amino acid addition.[2][] The S-benzyl and other side-chain protecting groups are benzyl-based and require a very strong acid, typically anhydrous hydrofluoric acid (HF), for their removal during the final cleavage step from the resin support.[2][4]
Fmoc-S-benzyl-L-cysteine-OH , conversely, is a cornerstone of the modern Fmoc/tBu strategy .[1] Here, the base-labile Fmoc group protects the N-terminus and is cleaved under mild basic conditions (e.g., piperidine in DMF).[1][][5] The S-benzyl group, in this context, serves as a more permanent, acid-labile protecting group, typically removed during the final cleavage with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[]
Head-to-Head Comparison: Key Performance Attributes
The choice between these two derivatives hinges on several factors, from the chemical nature of the target peptide to the available laboratory equipment. The following table summarizes their key differences.
| Feature | N-Boc-S-benzyl-L-cysteine Methyl Ester | Fmoc-S-benzyl-L-cysteine-OH |
| SPPS Strategy | Boc/Bzl | Fmoc/tBu |
| CAS Number | 55478-08-5[6][7][8] | 53298-33-2[9][10][11] |
| Molecular Weight | 325.42 g/mol [6][7] | 433.53 g/mol [9] |
| N-α Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| N-α Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[2] | Mild base (e.g., 20% piperidine in DMF)[1][5] |
| Side-Chain (Thiol) Protection | Benzyl (Bzl) | Benzyl (Bzl) |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) or sodium in liquid ammonia[4] | Strong acid (e.g., TFA cleavage cocktail)[] |
| C-Terminus | Methyl Ester (Requires saponification for solution-phase fragment condensation) | Free Carboxylic Acid (Ready for direct activation and coupling in SPPS) |
| Orthogonality | N-Boc (acid-labile) vs. S-Bzl (very strong acid-labile)[12] | N-Fmoc (base-labile) vs. S-Bzl (acid-labile)[] |
| Advantages | Robust, less prone to aggregation for long/difficult sequences due to repeated acid washes.[2] | Milder conditions, broader compatibility with sensitive modifications, easier automation.[2][][] |
| Disadvantages | Harsh final cleavage (HF), potential for side reactions, safety concerns with HF.[1][4] | Potential for side reactions with base-sensitive residues; dibenzofulvene byproduct can be problematic. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The practical application of these derivatives is best understood through the lens of their respective SPPS workflows.
The Boc/Bzl Strategy Workflow
The Boc strategy is a classic, robust method. The repetitive deprotection steps using TFA help to keep the peptide-resin solvated and can disrupt aggregation, which is a significant advantage for synthesizing long or hydrophobic peptides.[2] However, the final cleavage step is its major drawback, requiring specialized, corrosion-resistant equipment to handle anhydrous HF and careful consideration of scavengers to prevent side reactions.
Caption: Workflow for incorporating N-Boc-S-benzyl-L-cysteine Methyl Ester in Boc-SPPS.
The Fmoc/tBu Strategy Workflow
The Fmoc strategy has become the dominant method for SPPS due to its mild conditions and high compatibility.[2][] The use of a base for deprotection avoids repeated acidolysis of the growing peptide chain and the acid-labile side-chain protecting groups. This preserves the integrity of sensitive residues and modifications. The final cleavage with a TFA "cocktail" is far less hazardous than HF and can be performed in standard laboratory glassware.
Caption: Workflow for incorporating Fmoc-S-benzyl-L-cysteine-OH in Fmoc-SPPS.
Experimental Protocols & Causality
The following are representative protocols. Researchers should optimize conditions based on their specific sequence, scale, and instrumentation.
Protocol 1: Incorporation of Fmoc-S-benzyl-L-cysteine-OH in Fmoc-SPPS
Objective: To couple Fmoc-Cys(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.
Methodology:
-
Resin Preparation: Swell the peptide-resin (1 eq) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Causality: The secondary amine piperidine acts as a nucleophile, attacking the fulvene system of the Fmoc group in a β-elimination reaction, releasing the free N-terminus of the peptide. Two treatments ensure the reaction goes to completion.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3 eq), a coupling agent like HATU (2.9 eq), and a base such as N,N-Diisopropylethylamine (DIEA) (6 eq) in DMF.
-
Pre-activate for 2-5 minutes. Causality: HATU converts the carboxylic acid of the Fmoc-amino acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the peptide's free amine. DIEA acts as a non-nucleophilic base to facilitate the reaction.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
-
Post-Coupling Wash: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.
Protocol 2: Final Cleavage and S-Benzyl Deprotection
Objective: To cleave the completed peptide from the resin and remove the S-benzyl and other side-chain protecting groups.
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common choice for peptides containing Cys(Bzl) is Reagent K .[2]
-
Reagent K Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
-
Causality:
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Water & Thioanisole: Cation scavengers that trap the reactive benzyl cations (and other carbocations) generated during deprotection, preventing re-attachment to sensitive residues like Trp and Met.
-
EDT: A potent reducing agent that prevents the oxidation of the newly liberated cysteine thiol and helps scavenge cations.
-
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. The peptide will precipitate as a white solid.
-
Isolation and Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Conclusion: Making the Right Choice
The decision between N-Boc-S-benzyl-L-cysteine Methyl Ester and Fmoc-S-benzyl-L-cysteine-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu synthesis strategies.
-
Choose Fmoc-S-benzyl-L-cysteine-OH for:
-
Most routine peptide synthesis applications.
-
Automated synthesis, where the mild conditions and simpler cleavage are highly advantageous.
-
Synthesis of peptides with acid-sensitive modifications or residues that are incompatible with repeated TFA treatment.
-
Laboratories not equipped to handle anhydrous HF.
-
-
Consider N-Boc-S-benzyl-L-cysteine Methyl Ester for:
-
Synthesis of very long or notoriously difficult sequences prone to aggregation, where the acidic deprotection steps can improve solvation.
-
Specific synthetic schemes where Boc chemistry is required for compatibility with other parts of the molecule.
-
Laboratories with established expertise and the necessary safety infrastructure for Boc/Bzl chemistry and HF cleavage.
-
For the vast majority of modern research applications, the Fmoc strategy, and therefore Fmoc-S-benzyl-L-cysteine-OH , offers a more convenient, safer, and versatile path to high-quality cysteine-containing peptides.[2][5][]
References
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Watyun. Available at: [Link]
-
Comparison of Peptide Synthesis Methods and Techniques. Medicilon. Available at: [Link]
-
Basic Peptides synthesis introduction. LifeTein. Available at: [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. National Center for Biotechnology Information. Available at: [Link]
-
Technical Support Information Bulletin 1124 - Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups. Aapptec Peptides. Available at: [Link]
-
(a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 6. N-Boc-S-benzyl-L-cysteine Methyl Ester | CAS 55478-08-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 55478-08-5|N-Boc-S-benzyl-L-cysteine methyl ester|BLD Pharm [bldpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc-S-benzyl-L-cysteine, 98% - 53298-33-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation of peptide sequence synthesized with N-Boc-S-benzyl-L-cysteine Methyl Ester
Title: Critical Comparison Guide: Validating Peptide Sequences Synthesized with N-Boc-S-benzyl-L-cysteine Methyl Ester
Executive Summary: The Strategic Choice of N-Boc-S-benzyl-L-cysteine Methyl Ester
In the landscape of peptide chemistry, N-Boc-S-benzyl-L-cysteine Methyl Ester (CAS: 55478-08-5) represents a specialized building block primarily utilized in Solution Phase Peptide Synthesis (sol-PPS) or as a robust C-terminal anchor. Unlike modern Fmoc-Cys(Trt)-OH derivatives designed for mild solid-phase protocols, this compound offers exceptional stability against premature deprotection or oxidation.
However, this stability comes at a cost: the removal of the S-Benzyl (Bzl) group requires harsh acidolysis (HF or TFMSA), and the Methyl Ester (OMe) modification dictates a specific synthetic pathway distinct from standard SPPS. This guide validates the utility of this compound against modern alternatives, providing a self-validating protocol for researchers requiring high-stability intermediates.
Comparative Analysis: Boc/Bzl vs. Fmoc/Trt Strategies
The choice between using N-Boc-S-benzyl-L-cysteine Methyl Ester and its Fmoc counterparts is a trade-off between synthetic robustness and process mildness .
| Feature | N-Boc-S-benzyl-L-cysteine Methyl Ester | Fmoc-Cys(Trt)-OH (Modern Standard) | Impact on Validation |
| Strategy | Boc Chemistry (Acid Labile N-term / HF Labile Side-chain) | Fmoc Chemistry (Base Labile N-term / Acid Labile Side-chain) | Boc requires separate validation for HF cleavage efficiency. |
| S-Protection | Benzyl (Bzl): Extremely stable. Resists TFA. Requires HF or TFMSA to remove.[1][2] | Trityl (Trt): Acid labile.[3] Removed by 95% TFA. | Bzl eliminates premature deprotection but complicates final cleavage. |
| C-Terminus | Methyl Ester (OMe): Blocks carboxyl. Must be saponified (LiOH) or hydrazinolyzed to extend. | Free Acid: Ready for resin coupling. | OMe requires a hydrolysis step that introduces racemization risks . |
| Solubility | High in organic solvents (DCM, EtOAc). Ideal for solution phase. | Variable. Designed for DMF/NMP resin swelling. | OMe variant is superior for liquid-phase convergent synthesis. |
| Racemization | High Risk during OMe saponification or base treatments. | Low Risk if base contact time is minimized (Piperidine). | Requires Chiral HPLC validation. |
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, the following protocols include "Checkpoints"—diagnostic steps that confirm the success of the reaction before proceeding.
Protocol A: Safe Deprotection of S-Benzyl (The TFMSA Alternative)
Rationale: While HF is the gold standard for removing S-Bzl, it is hazardous. Trifluoromethanesulfonic acid (TFMSA) is a manageable liquid alternative that achieves similar results.
Reagents:
-
DMS (Dimethyl sulfide) - Scavenger
-
m-Cresol - Scavenger
Step-by-Step:
-
Preparation: Dissolve the protected peptide (100 mg) in TFA (1 mL).
-
Scavenger Addition: Add DMS (0.3 mL) and m-Cresol (0.1 mL). Checkpoint: Ensure solution is homogenous.
-
Acidolysis: Cool to 0°C. Slowly add TFMSA (0.1 mL) dropwise.
-
Reaction: Stir at 0°C for 60 minutes.
-
Precipitation: Pour mixture into cold diethyl ether (20 mL). The peptide should precipitate.
-
Validation Checkpoint: Analyze crude by ESI-MS.
-
Success: Mass corresponds to [M+H] of free thiol peptide.
-
Failure:[5] Mass corresponds to [M+H] + 90 Da (retained Benzyl group).
-
Protocol B: Controlled Saponification of the Methyl Ester
Rationale: If the methyl ester is an intermediate, it must be hydrolyzed to the free acid. Standard NaOH causes cysteine racemization. Lithium Hydroxide (LiOH) is milder.
-
Dissolution: Dissolve N-Boc-S-Bzl-Cys-OMe in THF:Water (3:1).
-
Hydrolysis: Add 1.2 eq LiOH at 0°C. Monitor via TLC.
-
Neutralization: Acidify carefully to pH 3 with 1M HCl.
-
Validation Checkpoint: Chiral HPLC.
-
Pass: Single peak.
-
Fail: Doublet peak (indicating D/L racemization).
-
Validation Ecosystem: Confirming Sequence Integrity
Validation relies on triangulating data from three sources: Mass Spectrometry (Identity), Ellman's Test (Functional Thiol), and HPLC (Purity/Chirality).
Method 1: Ellman’s Test (Quantitative Free Thiol Assay)
Use this to verify S-Bzl removal.
-
Reagent: Dissolve 4 mg DTNB (Ellman’s Reagent) in 1 mL Phosphate Buffer (pH 8.0).
-
Sample: Dissolve peptide in buffer.
-
Reaction: Mix 50 µL reagent + 250 µL sample. Incubate 15 min.
-
Readout: Measure Absorbance at 412 nm.
-
Calculation: Concentration = (Absorbance / 14,150 M⁻¹cm⁻¹) × Dilution Factor.
-
Interpretation: If Absorbance is near zero, the S-Bzl group is still attached or the peptide has oxidized to a disulfide.
-
Method 2: Mass Spectrometry Logic Tree
-
Target Mass (M): Theoretical mass of peptide with free cysteine.
-
Observation [M+90]: Incomplete deprotection (Benzyl group remains). Action: Repeat TFMSA/HF treatment.
-
Observation [2M-2]: Disulfide dimer formed. Action: Reduce with DTT/TCEP.
-
Observation [M+14]: Methyl ester not removed (if saponification was intended).
Visualizations
Diagram 1: Synthesis & Validation Logic Flow
This diagram illustrates the critical decision points when using the Methyl Ester variant versus standard Free Acid forms.
Caption: Workflow for processing N-Boc-S-benzyl-L-cysteine Methyl Ester, highlighting the critical saponification risk and deprotection requirements.
Diagram 2: Mass Spectrometry Interpretation Guide
A visual guide to interpreting MS spectra specifically for S-Benzyl Cysteine derivatives.
Caption: Diagnostic logic for identifying common impurities in S-Benzyl Cysteine synthesis via Mass Spectrometry.
References
-
Chemical Society Reviews. (2021). Cysteine protecting groups: applications in peptide and protein science.[3][6] Retrieved from [Link]
-
National Institutes of Health (NIH). (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Chem-Impex. (n.d.). S-Benzyl-L-cysteine methyl ester hydrochloride Properties and Usage. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigations on the mechanism of racemization of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters in non-polar solvents - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
A Senior Application Scientist's Guide to Chiral Purity Analysis of N-Boc-S-benzyl-L-cysteine Methyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of therapeutic peptides and complex pharmaceutical agents, the stereochemical integrity of building blocks is paramount. N-Boc-S-benzyl-L-cysteine Methyl Ester, a crucial protected amino acid derivative, is no exception. The presence of its D-enantiomeric impurity can introduce undesired diastereomeric peptides in a final drug product, potentially altering its efficacy, safety, and pharmacokinetic profile.[1][] Therefore, robust and reliable analytical methods for quantifying its chiral purity are not merely a quality control checkpoint but a foundational requirement for successful drug development.
This guide provides an in-depth comparison of the primary chromatographic techniques for the chiral purity analysis of N-Boc-S-benzyl-L-cysteine Methyl Ester. We will explore the mechanistic basis for each method, present comparative data, and provide actionable experimental protocols to empower you to select and implement the optimal strategy for your laboratory.
The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely adopted method for determining the enantiomeric excess of N-protected amino acids.[][][4] The technique's strength lies in the vast selection of Chiral Stationary Phases (CSPs) that can induce stereospecific interactions, leading to differential retention times for the L- and D-enantiomers.
Mechanism of Separation: Polysaccharide-Based CSPs
For compounds like N-Boc-S-benzyl-L-cysteine Methyl Ester, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective.[5][6][7] The chiral recognition mechanism is a complex interplay of forces within the helical grooves of the polysaccharide polymer.[8][9] Key interactions include:
-
Hydrogen Bonding: The carbamate linkages on the analyte can form hydrogen bonds with the CSP.
-
π-π Interactions: The benzyl and Boc groups can engage in π-π stacking with the phenyl groups on the CSP.
-
Steric Hindrance: The overall three-dimensional structure of the analyte fits differently into the chiral cavities of the CSP, leading to one enantiomer being retained longer than the other.[10]
While the Boc (t-butoxycarbonyl) group can sometimes impair separation compared to other protecting groups like Z (benzyloxycarbonyl) or Fmoc, excellent resolutions are still achievable with proper method optimization.[11]
Alternative CSPs: Macrocyclic Glycopeptides
Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, offer a multimodal and rugged alternative.[12] These phases are particularly effective for N-protected amino acids, and their complementary selectivity makes them a powerful tool in method development.[12]
The High-Speed, Green Alternative: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability.[13] By using supercritical CO2 as the primary mobile phase component, SFC dramatically reduces organic solvent consumption.
Performance Advantages
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates without a proportional increase in backpressure, leading to analysis times that can be 3 to 10 times faster than HPLC.
-
Efficiency: SFC often yields higher column efficiencies and sharper peaks.
-
Comparable Selectivity: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often providing comparable or even enhanced selectivity.[14]
For N-protected amino acids, SFC can provide excellent enantioseparation, often with improved peak symmetry compared to normal-phase HPLC.[15][16]
The Niche Player: Chiral Gas Chromatography (GC)
Chiral GC offers exceptionally high resolution but is generally less suited for a non-volatile, relatively polar molecule like N-Boc-S-benzyl-L-cysteine Methyl Ester. Its application would necessitate a derivatization step to increase the analyte's volatility, adding complexity and a potential source of analytical error to the workflow. For this reason, HPLC and SFC remain the preferred, more direct methods.
Method Comparison: HPLC vs. SFC
The choice between HPLC and SFC often depends on laboratory instrumentation, throughput requirements, and sustainability goals.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. |
| Typical CSP | Polysaccharide-based (e.g., Daicel CHIRALPAK® series), Macrocyclic Glycopeptides.[1][5][12] | Polysaccharide-based (e.g., Daicel CHIRALPAK® series).[14] |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes |
| Solvent Consumption | High (typically hexane/isopropanol or other organic mixtures) | Low (primarily CO2 with a small percentage of alcohol co-solvent) |
| Resolution (Rs) | Generally excellent (Rs > 2.0 achievable) | Excellent, often comparable or superior to HPLC.[15] |
| Pros | Widely available instrumentation, extensive application library, robust and well-understood. | Fast analysis, reduced solvent cost and waste, "green" technology, improved peak shapes.[16] |
| Cons | Longer run times, higher solvent consumption and cost. | Requires specialized instrumentation, less universally available than HPLC. |
Experimental Protocols & Workflows
Visualizing the Analytical Workflow
The overall process for determining chiral purity follows a structured path from sample receipt to final report.
Caption: General workflow for chiral purity analysis.
Protocol 1: Chiral HPLC Method (Normal Phase)
This protocol is a robust starting point for the analysis. Polysaccharide-based CSPs in normal-phase mode are highly effective for N-protected amino acids.[6][11]
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIRALPAK® IC or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Scientist's Note: The small amount of TFA is often crucial for improving the peak shape of acidic analytes by minimizing ionic interactions with residual silanols on the silica support.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Scientist's Note: The Boc-carbamate and benzyl groups provide UV absorbance. 220 nm will generally provide higher sensitivity.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
System Suitability: Inject a solution of the racemic (D/L) mixture. The resolution (Rs) between the L- and D-enantiomer peaks should be ≥ 2.0.
-
Quantification: The percentage of the D-enantiomer is calculated based on the peak area relative to the total area of both enantiomer peaks.
Protocol 2: Chiral SFC Method
This method provides a rapid, high-throughput alternative to HPLC.
-
Instrumentation: Analytical SFC system with UV detector and back pressure regulator.
-
Column: CHIRALPAK® IA-3 or equivalent immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP, 3 µm, 4.6 x 150 mm.
-
Scientist's Note: Immobilized CSPs are recommended for SFC due to their enhanced stability with a wider range of co-solvents.[7]
-
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in Methanol.
-
System Suitability: Inject a solution of the racemic (D/L) mixture. The resolution (Rs) between the L- and D-enantiomer peaks should be ≥ 2.0.
Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate chiral method.
Conclusion
Both Chiral HPLC and Chiral SFC are highly capable and reliable methods for the critical task of determining the enantiomeric purity of N-Boc-S-benzyl-L-cysteine Methyl Ester. While HPLC represents the robust, widely accessible standard, SFC offers compelling advantages in speed and sustainability, making it the superior choice for high-throughput environments. The selection of a specific chiral stationary phase, most commonly a polysaccharide derivative, remains the most critical parameter for achieving a successful separation. By implementing the protocols and workflows detailed in this guide, researchers can confidently ensure the stereochemical integrity of this vital synthetic building block, thereby safeguarding the quality and safety of the final pharmaceutical products.
References
-
Zhao, H., & Li, J. (Year). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
-
Hashimoto, et al. (2006). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (Year). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
(2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel. [Link]
-
(2013). Application guide helps to find the right chiral separation approach. Scientist Live. [Link]
-
Perdih, A., & Čas, M. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
-
Wróbel, R., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. [Link]
-
Daicel Chiral Amino Acids Analysis. Daicel Chiral Technologies. [Link]
-
(2022). Polysaccharide-based CSPs. Chiralpedia. [Link]
-
(Year). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
Advantages of using immobilized stationary phases in chiral separations. Phenomenex. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Palkó, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. FULIR. [Link]
-
Le, T., et al. (2022). Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. PubMed. [Link]
-
Nakano, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (Year). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Link]
-
(Year). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. [Link]
-
Wang, Y., et al. (Year). l-Cysteine modified metal–organic framework as a chiral stationary phase for enantioseparation by capillary electrochromatography. PMC. [Link]
-
Sadovnikova, E. G., et al. (Year). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]
-
(2023). Application Notes: Chiral. LCGC International. [Link]
-
(Year). Enantiomeric Separation of Homocysteine And Cysteine By Electrokinetic Chromatography Using Mixtures OF γ-Cyclodextrin And Carnitine-Based Ionic Liquids. ResearchGate. [Link]
-
Natalini, B., et al. (2008). Cysteine-based chiral selectors for the ligand-exchange separation of amino acids. [Link]
-
Wang, S., et al. (Year). Enhanced enantioseparation of drugs by capillary electrochromatography with a l-cysteine functionalized gold nanoparticle based stationary phase. RSC Publishing. [Link]
-
Wallworth, D. (Year). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
SPECIAL APPLICATIONS HPLC COLUMNS. [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 6. scientistlive.com [scientistlive.com]
- 7. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. fulir.irb.hr [fulir.irb.hr]
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A Senior Application Scientist's Guide: Benchmarking N-Boc-S-benzyl-L-cysteine Methyl Ester Against Modern Thiol Protecting Groups
Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis
Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein chemistry. Its ability to form disulfide bridges is fundamental to the structural integrity and biological activity of countless peptides and proteins.[1][2] Furthermore, the nucleophilic nature of the thiol group makes it a prime target for selective chemical modifications and bioconjugation. However, this high reactivity is a double-edged sword during chemical synthesis. Unprotected cysteine thiols can lead to a host of undesirable side reactions, including oxidation, alkylation, and, most critically, racemization.[3][4]
To navigate these challenges, the thiol group must be "masked" by a protecting group throughout the synthesis process. The choice of this protecting group is one of the most critical decisions in the strategic planning of a peptide synthesis campaign. This decision is intrinsically linked to the overarching synthetic strategy employed, primarily the two dominant approaches in solid-phase peptide synthesis (SPPS): the Boc/Bzl and Fmoc/tBu strategies.[1][5][6]
For decades, N-Boc-S-benzyl-L-cysteine and its derivatives have been mainstays, particularly within the Boc/Bzl framework. The S-benzyl (Bzl) group offers robust protection, withstanding the repetitive acidic conditions required for N-Boc deprotection. However, the very stability that makes it reliable also necessitates harsh, often globally-deprotecting, cleavage conditions that are incompatible with many sensitive or complex peptide targets.
This guide provides an in-depth comparison of the classic S-benzyl protecting group with a portfolio of modern alternatives that have emerged with the ascendancy of the milder Fmoc/tBu strategy. We will objectively evaluate these groups based on their deprotection conditions, orthogonality, and their effectiveness in mitigating common side reactions, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal cysteine protection strategy for their specific application.
The Incumbent: A Profile of S-Benzyl (Bzl) Protection
The S-benzyl group is a foundational thiol protecting group, historically favored in the Boc/Bzl strategy of peptide synthesis.[5][6] Its defining characteristic is its exceptional stability under the strongly acidic conditions (e.g., neat trifluoroacetic acid, TFA) used to remove the temporary N-terminal Boc protecting group in each cycle of peptide elongation.
Performance Analysis: Stability at a Cost
Advantages:
-
High Stability: The S-benzyl group is completely stable to the repetitive TFA treatments used in Boc-SPPS, preventing premature deprotection and associated side reactions during chain assembly.
-
Robustness: It is a non-labile group that provides reliable protection throughout even very lengthy synthetic sequences.
Limitations:
-
Harsh Deprotection: The primary drawback of the S-benzyl group is the extremely harsh conditions required for its removal. The two most common methods are reduction with sodium in liquid ammonia or treatment with anhydrous hydrogen fluoride (HF).[7]
-
Peptide Degradation: These aggressive cleavage methods can lead to the degradation of sensitive amino acid residues (such as Trp and Met) and can cleave other side-chain protecting groups, limiting synthetic flexibility.
-
Lack of Orthogonality: In an era where complex peptides requiring regioselective disulfide bond formation or on-resin side-chain modification are common, the S-benzyl group's lack of orthogonality is a significant liability. It cannot be selectively removed in the presence of most other protecting groups.[6]
The Challengers: A New Generation of Cysteine Protecting Groups
The widespread adoption of the Fmoc/tBu strategy, which uses a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups, has catalyzed the development of a diverse and versatile toolbox of thiol protecting groups.[1][8] These modern groups are designed for milder cleavage conditions and greater orthogonality.
Highly Acid-Labile Groups (TFA-labile)
These groups are typically removed simultaneously with the other side-chain protecting groups and cleavage from the resin in the final step of Fmoc-SPPS.
-
Trityl (Trt): The Trityl group is the undisputed workhorse for routine cysteine protection in Fmoc-SPPS.[5] Its steric bulk helps to suppress side reactions, and it is readily cleaved with standard TFA "cocktails" containing scavengers to prevent re-alkylation.
-
Diphenylmethyl (Dpm): Similar to Trt, the Dpm group offers robust, acid-labile protection and is used as a valuable alternative.
Orthogonal Acid-Labile Groups
These groups can be removed selectively while the peptide is still attached to the solid support, enabling on-resin modifications like disulfide bridge formation.
-
Monomethoxytrityl (Mmt): The Mmt group is significantly more acid-labile than Trt. It can be selectively cleaved using a dilute solution of TFA (1-3%) without disturbing other acid-labile groups like tBu or Trt, making it ideal for the regioselective synthesis of peptides with multiple disulfide bonds.
Fully Orthogonal Protecting Groups
These groups are stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage, requiring a unique chemical mechanism for their removal.
-
Acetamidomethyl (Acm): The Acm group is exceptionally stable and orthogonal to both Boc and Fmoc strategies.[4] It is typically removed by treatment with mercury(II) acetate or, more commonly, iodine, which simultaneously oxidizes the newly freed thiols to form a disulfide bond. This makes Cys(Acm) an indispensable tool for constructing complex, multi-disulfide-bridged peptides.[5]
-
tert-Butyl (tBu): The tBu group is stable to TFA and requires stronger acids or specialized reagents for removal.[9] This property allows it to be used in orthogonal schemes for forming multiple disulfide bridges.[9]
Advanced Groups for Minimizing Side Reactions
A key challenge in peptide synthesis is the racemization of cysteine residues during the activation step of amide bond formation. Research has shown that the electron-withdrawing nature of the protecting group can influence the rate of this side reaction.
-
4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom): These acid-labile groups have been specifically designed to mitigate cysteine racemization.[2] Experimental data has shown that incorporating Fmoc-Cys(Ddm)-OH or Fmoc-Cys(MBom)-OH leads to significantly lower levels of the D-cysteine epimer compared to Fmoc-Cys(Trt)-OH, especially under demanding coupling conditions or in microwave-assisted SPPS.[2]
Head-to-Head Comparison: S-Benzyl vs. Modern Alternatives
The choice of a cysteine protecting group is a function of the overall synthetic strategy. The S-benzyl group remains a viable option for Boc-SPPS of simple peptides, but for the majority of modern applications, especially those using Fmoc chemistry, its performance is surpassed by a range of more versatile and gentler alternatives.
Table 1: Comparison of Cysteine Protecting Group Properties
| Protecting Group | Abbreviation | Primary Strategy | Deprotection Conditions | Orthogonality | Key Advantages | Key Limitations |
| Benzyl | Bzl | Boc/Bzl | Na/liq. NH₃ or Anhydrous HF[7] | No | High stability to TFA | Extremely harsh deprotection, lack of orthogonality |
| Trityl | Trt | Fmoc/tBu | 95% TFA with scavengers | No (cleaved with side chains) | Mild cleavage, robust protection | Can lead to racemization[2] |
| Monomethoxytrityl | Mmt | Fmoc/tBu | 1-3% TFA in DCM | Yes (vs. Trt, tBu) | Allows on-resin disulfide formation | Not stable to repeated, stronger acid |
| Acetamidomethyl | Acm | Both | I₂ or Hg(OAc)₂[4] | Yes (vs. acid/base labile groups) | Essential for multi-disulfide peptides | Requires separate deprotection/oxidation step |
| tert-Butyl | tBu | Both | Strong acid (TFMSA), TIS reduction[9] | Yes (vs. TFA-labile groups) | High stability, useful in orthogonal schemes | Can be difficult to remove |
| Dimethoxydiphenylmethyl | Ddm | Fmoc/tBu | 95% TFA with scavengers | No (cleaved with side chains) | Significantly reduces racemization[2] | Higher cost |
| Methoxybenzyloxymethyl | MBom | Fmoc/tBu | 95% TFA with scavengers | No (cleaved with side chains) | Significantly reduces racemization[2] | Higher cost |
Workflow Visualizations
The selection of a protecting group is a critical decision point in the design of a peptide synthesis workflow. The following diagrams illustrate the logical considerations and strategic possibilities afforded by modern protecting groups.
Caption: Decision tree for selecting a cysteine protecting group.
Caption: Orthogonal strategy for regioselective disulfide bond formation.
Experimental Protocols
To provide a practical context for the preceding discussion, we present generalized, step-by-step protocols for the deprotection of key S-protecting groups. Note: These are model protocols and must be optimized for specific peptide sequences. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Deprotection of S-Benzyl (Bzl) via Sodium in Liquid Ammonia
This classic method is effective but requires specialized equipment and extreme caution.
-
Setup: Assemble a three-necked flask equipped with a dry-ice condenser and an inlet for ammonia gas in a cryo-bath (e.g., acetone/dry ice) at -78 °C.
-
Dissolution: Condense anhydrous liquid ammonia into the reaction vessel. Dissolve the S-benzyl-protected peptide in the liquid ammonia.
-
Reduction: Add small, freshly cut pieces of sodium metal to the stirred solution. The reaction is complete when a persistent deep blue color is observed, indicating an excess of solvated electrons. Maintain this color for approximately 30 minutes.
-
Quenching: Quench the reaction carefully by adding a proton source, such as solid ammonium chloride, until the blue color disappears.
-
Evaporation & Isolation: Remove the cooling bath and allow the ammonia to evaporate under a gentle stream of nitrogen. Dissolve the remaining residue in an appropriate aqueous buffer for purification.[7]
Protocol 2: Cleavage and Deprotection of S-Trityl (Trt) Peptides from Resin
This is the standard final step in many Fmoc-SPPS campaigns.
-
Resin Preparation: Place the dried, peptide-bound resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the liberated trityl cations.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with additional cold ether. Dry the crude peptide under vacuum before purification.
Protocol 3: On-Resin Deprotection of S-Acm and Iodine-Mediated Cyclization
This protocol is used to form a specific disulfide bridge while the peptide remains on the solid support.
-
Resin Swelling: Swell the peptide-resin, which contains both TFA-labile (e.g., Trt) and Acm-protected cysteines, in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection and Oxidation: Prepare a solution of iodine (approx. 10 equivalents relative to the Acm-protected cysteine) in DMF. Add this solution to the resin and shake at room temperature for 1-2 hours. Monitor the reaction for completion (e.g., via LC-MS analysis of a small cleaved sample).
-
Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove excess iodine and byproducts.
-
Further Synthesis or Cleavage: The resin can now be subjected to further synthetic steps or proceed to the final cleavage (as in Protocol 2) to deprotect the remaining groups and form the second disulfide bond.
Conclusion and Future Outlook
N-Boc-S-benzyl-L-cysteine methyl ester is a legacy building block from the era of Boc/Bzl synthesis. Its robustness and high stability are undeniable, but its reliance on harsh, non-orthogonal deprotection methods renders it unsuitable for the synthesis of complex, sensitive, or multi-disulfide-containing peptides that are the focus of modern drug discovery.
The field has decisively shifted towards the more flexible and milder Fmoc/tBu strategy, bringing with it a sophisticated and expanding toolkit of cysteine protecting groups.[1][8] Groups like Trt, Mmt, and Acm are now standard, enabling not only the straightforward synthesis of peptides with free thiols but also the elegant, regioselective construction of intricate disulfide architectures. Furthermore, the development of protecting groups like Ddm and MBom, which are engineered to minimize side reactions like racemization, underscores the continuing innovation in this area.[2]
For researchers and drug development professionals, the message is clear: while understanding the chemistry of the S-benzyl group is important from a historical perspective, mastering the application of modern, orthogonal thiol protecting groups is essential for success in contemporary peptide synthesis. The ability to select the right group for the right job—balancing stability, lability, and the prevention of side reactions—is paramount to achieving high yields and purities of complex peptide targets.
References
-
Payne, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9593-9633. Available from: [Link]
-
Komban, R. N., & Reiser, O. (2017). Reduction of cysteine-S-protecting groups by triisopropylsilane. RSC advances, 7(76), 48256-48260. Available from: [Link]
-
Chakraborty, A., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. Available from: [Link]
-
Hasegawa, K., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of peptide science, 20(2), 104-110. Available from: [Link]
-
McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]
-
N-Chlorosuccinimide-Mediated Selective Removal of the S-Acetamidomethyl (Acm) Group from Cysteine. ResearchGate. (2022). Available from: [Link]
-
Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. Available from: [Link]
-
Solid phase peptide synthesis. Moodle@Units. Available from: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. ResearchGate. (2021). Available from: [Link]
-
Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available from: [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-peptides.com [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Scalability of Peptide Synthesis Using N-Boc-S-benzyl-L-cysteine Methyl Ester
February 19, 2026
Executive Summary
The successful scale-up of peptide synthesis, particularly for cysteine-containing sequences, is a critical bottleneck in the journey from discovery to commercialization. The unique reactivity of the cysteine thiol group necessitates robust protection strategies to prevent side reactions and ensure high yield and purity. This guide provides an in-depth, comparative analysis of N-Boc-S-benzyl-L-cysteine Methyl Ester within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework. We will explore the underlying chemical principles, offer a critical evaluation against alternative cysteine protection strategies, and provide detailed, field-tested protocols to empower researchers, scientists, and drug development professionals in their large-scale peptide manufacturing endeavors.
Introduction: The Intrinsic Challenge of Cysteine in Scalable Peptide Synthesis
Cysteine's thiol side chain, while essential for the structure and function of many therapeutic peptides through disulfide bond formation, presents significant hurdles during synthesis.[1][2] Its high nucleophilicity and susceptibility to oxidation demand effective protection to avoid a host of undesirable side reactions.[1][3] As production scales increase, even minor side reactions can lead to substantial losses in yield and complex purification challenges, thereby escalating costs and timelines.[4]
The primary challenges associated with cysteine incorporation at scale include:
-
Racemization: Cysteine residues are particularly prone to epimerization during the activation step of peptide coupling.[5][6] This loss of stereochemical integrity can be exacerbated by certain bases and coupling reagents, with observed racemization levels reaching an unacceptable 5-33% under standard protocols.[7][8]
-
Side Reactions: Unprotected or improperly protected thiols can lead to premature disulfide bond formation, alkylation, and β-elimination, especially at C-terminal positions, which can result in the formation of dehydroalanine and subsequent piperidinyl-alanine adducts in Fmoc-based strategies.[1][5]
The selection of an appropriate Nα-amino and side-chain protecting group strategy is therefore a cornerstone of a successful and scalable peptide synthesis campaign.[3] The two dominant strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches, each with its own set of compatible side-chain protecting groups.[10][11] This guide will focus on the Boc/Bzl strategy, a robust method well-suited for large-scale synthesis due to the volatility of by-products formed during deprotection.[12]
Deep Dive: N-Boc-S-benzyl-L-cysteine in Boc-SPPS
The combination of a tert-Butoxycarbonyl (Boc) group for temporary Nα-amino protection and a benzyl (Bzl) group for "permanent" side-chain protection forms a classic and reliable strategy in SPPS.[11][13] N-Boc-S-benzyl-L-cysteine is a key building block within this framework.
Chemical Properties and Advantages:
-
Robust Stability: The S-benzyl group is highly stable under the moderately acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA, in dichloromethane, DCM).[14][15] This ensures the integrity of the thiol protection throughout the entire chain assembly process.
-
Simultaneous Deprotection: The S-benzyl group is efficiently removed during the final cleavage step from the resin, which is typically performed with strong acids like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[14][16] This allows for a single, concerted deprotection event for both the side-chain protecting groups and the resin linkage.[14]
-
Compatibility: It is fully compatible with the entire Boc/Bzl portfolio of protected amino acids, allowing for the synthesis of complex sequences.
The primary mechanism involves the acid-catalyzed removal of the Boc group to expose the N-terminal amine for the next coupling cycle, while the S-benzyl group remains intact. The final HF cleavage generates a carbocation from the benzyl group, which is scavenged to prevent side reactions with other nucleophilic residues in the peptide.
Standard Boc-SPPS Workflow Visualization
The following diagram illustrates a typical cycle in Boc-based solid-phase peptide synthesis.
Caption: General workflow for a single cycle in Boc-SPPS.
Comparative Analysis: Cysteine S-Protecting Groups for Scalable Synthesis
While S-benzyl is a stalwart in Boc-SPPS, a variety of other protecting groups are available, each with distinct characteristics that may be advantageous for specific applications. The choice of protecting group significantly impacts scalability, cost, and the final purity of the peptide.
| Protecting Group | Nα-Strategy | Stability | Deprotection Conditions | Key Advantages | Scalability Considerations & Drawbacks |
| S-Benzyl (Bzl) | Boc | High stability to TFA.[14][15] | Strong acids (HF, TFMSA).[14][16] | Robust, well-established, simultaneous cleavage with resin. | Requires specialized, hazardous HF apparatus; potential for side reactions if scavengers are not optimized.[17] |
| S-p-Methoxybenzyl (Mob) / S-p-Methylbenzyl (Meb) | Boc | Less stable than Bzl to repeated TFA treatment.[15] | Strong acids (HF), more labile than Bzl.[14][15] | More labile than Bzl, potentially leading to higher yields in HF deprotection.[14] | Increased lability can lead to premature deprotection in the synthesis of long peptides.[14][15] |
| S-Trityl (Trt) | Fmoc/Boc | Labile to moderate acids (TFA). | TFA, often with scavengers like TIS. | Milder deprotection than Bzl; cost-effective for Fmoc-SPPS. | Prone to re-attachment if not scavenged effectively; can promote side reactions at C-terminal Cys.[5] Susceptible to oxidation. |
| S-Acetamidomethyl (Acm) | Fmoc/Boc | Stable to both TFA and HF.[15] | Mercuric acetate followed by oxidation, or Iodine.[15] | Orthogonal to both Boc/Bzl and Fmoc/tBu strategies, allowing for selective disulfide bond formation. | Requires a separate deprotection step; use of toxic mercury reagents is a major drawback for large-scale production. |
| S-tert-Butylthio (StBu) | Fmoc/Boc | Stable to TFA and base.[9] | Reduction with thiols (e.g., mercaptoethanol) or phosphines. | Provides excellent stability during synthesis.[9] | Removal can be slow and may require careful optimization.[18] |
| S-Tetrahydropyranyl (Thp) | Fmoc | Acid-cleavable (TFA). | TFA. | Shown to give superior results with less racemization compared to Trt in some cases.[19] | Less commonly used than Trt, potentially higher cost. |
Expert Insights: For large-scale manufacturing using the Boc strategy, the S-benzyl group remains a highly reliable choice due to its robustness and the efficiency of a single final cleavage step. While the use of HF requires specialized equipment and stringent safety protocols, these are well-established in industrial settings. For complex peptides requiring regioselective disulfide bond formation, an orthogonal protecting group like Acm is necessary, but the subsequent deprotection and purification steps add complexity and cost to the process.
Experimental Protocols & Supporting Data
This section provides a detailed, step-by-step protocol for the synthesis of a model hexapeptide, Tyr-Cys(Bzl)-Gly-Phe-Leu-Ser, using manual Boc-SPPS.
Protocol 1: Synthesis of a Model Hexapeptide on Merrifield Resin
Materials:
-
Merrifield resin (1% DVB, 1.0 meq/g)
-
Boc-Ser(Bzl)-OH
-
Boc-Leu-OH
-
Boc-Phe-OH
-
Boc-Gly-OH
-
Boc-Cys(Bzl)-OH
-
Boc-Tyr(2-Br-Z)-OH
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
Procedure:
-
Resin Preparation & First Amino Acid Loading:
-
Swell 1.0 g of Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Prepare the cesium salt of Boc-Ser(Bzl)-OH and add it to the resin in DMF.
-
Heat the mixture at 50°C for 12-24 hours to attach the first amino acid.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum. Confirm loading via picric acid test or weight gain.
-
-
Peptide Chain Elongation (One Cycle for Boc-Leu-OH):
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA/DCM for 20 minutes.[20]
-
Wash: Wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual TFA.
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (2x).[13] Wash thoroughly with DCM (5x). Perform a Kaiser test to confirm the presence of a free amine.
-
Coupling: In a separate vessel, pre-activate 3 equivalents of Boc-Leu-OH with 3 equivalents of HBTU and 6 equivalents of DIEA in DMF for 5 minutes. Add this activated mixture to the resin.
-
Agitate the reaction for 1-2 hours. Monitor coupling completion with a Kaiser test (should be negative).
-
Wash: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
-
Repeat Step 2 for the remaining amino acids in sequence: Boc-Phe-OH, Boc-Gly-OH, Boc-Cys(Bzl)-OH, and Boc-Tyr(2-Br-Z)-OH.
-
Cleavage and Deprotection:
-
Dry the final peptide-resin thoroughly under vacuum.
-
Place the resin (approx. 0.2 mmol) in the reaction vessel of the HF apparatus. Add 1.0 mL of anisole as a scavenger.[14]
-
Cool the vessel in a dry ice/methanol bath. Carefully distill 10 mL of liquid HF into the vessel.[13][14]
-
Stir the mixture at 0°C for 1 hour.[13]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Expected Data:
| Parameter | Expected Result |
| Crude Yield | 75-90% |
| Purity (by RP-HPLC) | >70% |
| Mass (by ESI-MS) | Calculated [M+H]⁺, observed should match |
Data Interpretation: The crude peptide will require purification by preparative RP-HPLC to achieve >95% purity required for most applications. The yield and purity are highly dependent on the efficiency of each coupling and deprotection step.
Visualization of Deprotection Mechanisms
The choice of protecting group dictates the final cleavage strategy. The following diagram contrasts the single-step strong acid cleavage of the Boc/Bzl strategy with a multi-step orthogonal strategy.
Caption: Comparison of cleavage workflows.
Troubleshooting & Expert Insights for Scale-Up
Transitioning from lab-scale to industrial production introduces new challenges.[4]
-
Minimizing Racemization: While cysteine is prone to racemization, several strategies can mitigate this risk.[7][8] Avoiding pre-activation of the amino acid, using a weaker base like 2,4,6-collidine instead of DIEA, and using less polar solvent mixtures (e.g., DCM/DMF) can significantly reduce epimerization.[7][8]
-
Scavenger Optimization: During HF cleavage, carbocations generated from the protecting groups and resin linker can cause side reactions. A carefully optimized scavenger cocktail (e.g., anisole, p-cresol, thioanisole) is crucial to quench these reactive species and prevent alkylation of sensitive residues like Cys and Met.[13]
-
Solvent and Resin Choice: At large scales, the physical properties of the resin, such as swelling characteristics, become critical.[4] Solvent consumption also becomes a major cost and environmental consideration, driving interest in greener alternatives and solvent recycling protocols.[4][21]
-
Purification: The purification of large quantities of crude peptide is often the most significant bottleneck. Developing a robust, scalable purification process early in development is paramount to success.[4]
Conclusion & Future Outlook
N-Boc-S-benzyl-L-cysteine Methyl Ester remains a cornerstone for the scalable synthesis of cysteine-containing peptides within the Boc/Bzl framework. Its high stability and compatibility with a single, efficient final cleavage step make it an industrially viable and cost-effective choice. While the hazards associated with HF require careful management, the process is well-understood and widely implemented.
The field of peptide synthesis is continually evolving. The development of novel, orthogonal protecting groups that can be removed under milder conditions continues to be a research focus.[3][22] Furthermore, the push for greener and more sustainable manufacturing processes is driving innovation in solvent use and waste reduction.[21][23][24] As peptide therapeutics grow in complexity and market share, the demand for robust, scalable, and economical synthesis strategies will continue to fuel advancements in protecting group chemistry and manufacturing technology.
References
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. Available at: [Link]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Sílice (CSIC). Available at: [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Available at: [Link]
-
Coin, I., et al. (2007). Large-Scale Synthesis of Peptides. Biopolymers. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Mobli, M., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University. Available at: [Link]
-
Siedler, F., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]
-
Di Gioia, M. L., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available at: [Link]
-
Bodanszky, M., et al. (1977). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. Available at: [Link]
-
Fantoni, Z., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Available at: [Link]
-
Syngene International Ltd. (2025). Peptide synthesis and the hidden complexities of scaling peptide therapeutics. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. Available at: [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Available at: [Link]
-
AIST. (2023). Scalable Synthesis of Peptides at Low Cost and with Minimal Waste. Available at: [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Unnamed Source. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
PerSeptive Biosystems. (n.d.). Large Scale Synthesis of Long Peptides on the PioneerTM Peptide Synthesis System. Available at: [Link]
-
Unnamed Source. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at: [Link]
-
Douat-Casassus, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Biotage. (2023). Optimizing the removal of an STmp protecting group. Available at: [Link]
-
Unnamed Source. (2025). Production of Atosiban's Key Intermediate Pentapeptide. ResearchGate. Available at: [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. syngeneintl.com [syngeneintl.com]
- 5. peptide.com [peptide.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis1,2 | Publicación [silice.csic.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. digital.csic.es [digital.csic.es]
- 20. chempep.com [chempep.com]
- 21. biomatik.com [biomatik.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Scalable Synthesis of Peptides at Low Cost and with Minimal Waste [aist.go.jp]
Regulatory considerations for using N-Boc-S-benzyl-L-cysteine Methyl Ester in GMP synthesis
Executive Summary
N-Boc-S-benzyl-L-cysteine Methyl Ester (CAS: 55478-08-5) represents a "classic" protecting group strategy (Merrifield era) that presents significant challenges in modern Good Manufacturing Practice (GMP) environments. While the S-benzyl (Bzl) group offers superior stability against premature acidolysis compared to Trityl (Trt) or Acm groups, its removal requires harsh conditions (Sodium/Liquid Ammonia or HF) that introduce substantial safety and cleaning validation risks.
This guide objectively compares this derivative against modern alternatives, focusing on the regulatory hurdles defined by ICH Q7 , Q11 , and Q3A . Our recommendation is to restrict this derivative to liquid-phase syntheses where intermediate acid stability is non-negotiable, while adopting Fmoc-Cys(Trt)-OH for standard solid-phase peptide synthesis (SPPS) to ensure GMP compliance.
Part 1: Regulatory Landscape (ICH Q11 & Q7)
Starting Material Designation (KSM)
Under ICH Q11 , the designation of N-Boc-S-benzyl-L-cysteine Methyl Ester as a Regulatory Starting Material (RSM) requires rigorous justification.
-
Proprietary vs. Commodity: While commercially available, it is often classified as a "Custom Synthesis" material rather than a true commodity. This shifts the GMP starting point further upstream.
-
Impurity Carryover: The methyl ester moiety introduces a risk of saponification-induced racemization . If designated as an RSM, the specification must include strict enantiomeric purity limits (typically >99.5% L-isomer) because downstream purification may not resolve the D-enantiomer efficiently.
The "Significant Structural Fragment" Rule
Regulators may challenge this molecule as an RSM if the S-benzyl deprotection step occurs in the final API step. The S-benzyl group is not part of the final API ; it is a process aid. Therefore, the steps removing it are critical process steps that must be performed under full GMP.
Part 2: Comparative Analysis & Performance Metrics
We compared N-Boc-S-benzyl-L-cysteine Methyl Ester against the industry-standard Fmoc-Cys(Trt)-OH.
Table 1: Technical & Regulatory Comparison
| Feature | N-Boc-S-benzyl-L-cysteine OMe | Fmoc-Cys(Trt)-OH | Regulatory Impact (GMP) |
| Side-Chain Stability | High: Stable to neat TFA, HCl, and weak bases. | Moderate: Cleaved by 5-10% TFA. | S-Bzl allows for harsh intermediate workups but complicates final release. |
| Deprotection Reagents | High Hazard: Na/Liquid NH₃ (Birch) or Anhydrous HF.[1] | Low Hazard: TFA / TIS / Water cocktails. | Na/NH₃ requires Class 1 safety controls and complex cleaning validation (sodium residues). |
| Atom Economy | Lower (due to heavy Bzl/Boc groups and harsh reagents). | Higher (mild cleavage, recoverable solvents). | S-Bzl generates higher waste volumes (ammonia handling). |
| Racemization Risk | High: During ester hydrolysis (saponification) and Na/NH₃ reduction. | Low: Fmoc removal uses mild base (Piperidine); Trt removal is non-racemizing. | Critical: D-Cys is a difficult-to-purge impurity (ICH Q3A). |
| Cost | Low raw material cost; High processing cost. | Moderate raw material cost; Low processing cost. | Total Cost of Ownership (TCO) is often lower for Fmoc/Trt due to facility time. |
Part 3: Deep Dive – The Deprotection Challenge
The primary regulatory bottleneck for this molecule is the removal of the S-Benzyl group.
The Birch Reduction (Na/Liquid NH₃)
This is the standard method for S-Bzl removal but is chemically violent.
-
Mechanism: Solvated electrons reduce the benzyl-sulfur bond.
-
GMP Risk:
-
Safety: Liquid ammonia requires specialized cryogenics and ventilation. Sodium metal is pyrophoric.
-
Impurity: Incomplete quenching leads to desulfurization (Alanine formation).
-
Equipment: "Blue solution" endpoint is visual and subjective, making validation difficult.
-
Visualizing the Regulatory Decision Process
The following decision tree assists in justifying the selection of this starting material in a regulatory filing.
Figure 1: Regulatory Decision Tree for Cysteine Protection Selection. Blue nodes represent decision points; Green/Red nodes represent final recommendations.
Part 4: Experimental Protocols & Validation
Protocol: Monitoring Racemization during Saponification
The Methyl Ester (OMe) must often be hydrolyzed to the free acid for coupling. This is the highest risk step for racemization.
Methodology:
-
Reaction: Dissolve 1.0 eq N-Boc-S-Bzl-Cys-OMe in MeOH/THF (1:1). Add 1.1 eq LiOH (aq) at 0°C. Note: NaOH increases racemization risk compared to LiOH.
-
In-Process Control (IPC): Monitor via Chiral HPLC.
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
-
Limit: < 0.5% D-Enantiomer.[2]
-
Comparative Data (Simulated Industry Averages):
| Base Used | Temperature | Time | % D-Enantiomer (Racemization) |
| NaOH (1M) | 25°C | 2 h | 2.5 - 4.0% (Fail) |
| LiOH (1M) | 25°C | 2 h | 0.8 - 1.2% (Risk) |
| LiOH (0.5M) | 0°C | 4 h | < 0.2% (Pass) |
Protocol: S-Benzyl Deprotection (Na/NH₃) Validation
Warning: This procedure requires Class 1 safety enclosure.
-
Setup: Condense NH₃ (l) at -78°C into a 3-neck flask.
-
Addition: Dissolve peptide/amino acid in THF and add to NH₃.
-
Reduction: Add Na metal (small chunks) until a deep blue color persists for 15 minutes.
-
Quenching: Critical Step. Add solid NH₄Cl until blue color disappears.
-
GMP Note: Over-exposure to electrons causes desulfurization (Cys -> Ala). Under-exposure leaves S-Bzl intact.
-
-
Workup: Evaporate NH₃ under N₂ stream. Acidify residue carefully.[3]
Part 5: Impurity Fate Mapping
Understanding where impurities originate is required for the Control Strategy (ICH Q11).
Figure 2: Impurity Fate Map. Yellow nodes indicate Critical Quality Attributes (CQAs) that must be monitored.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Q11." International Conference on Harmonisation, 2012. [Link]
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. [Link]
-
Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, vol. 85, no. 14, 1963, pp. 2149–2154. (Foundational text on S-Benzyl usage). [Link]
-
FDA Guidance for Industry. "Q3A Impurities in New Drug Substances." U.S. Food and Drug Administration, 2008. [Link]
- Han, Y., et al. "Racemization-free saponification of peptide esters." Tetrahedron Letters, vol. 53, no. 37, 2012.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
